molecular formula C8H15NO B026145 4-Isobutylpyrrolidin-2-one CAS No. 61312-87-6

4-Isobutylpyrrolidin-2-one

Cat. No.: B026145
CAS No.: 61312-87-6
M. Wt: 141.21 g/mol
InChI Key: GUGXRXLTTHFKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutylpyrrolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGXRXLTTHFKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582855
Record name 4-(2-Methylpropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61312-87-6
Record name Pregabalin lactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061312876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Methylpropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylpropyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREGABALIN LACTAM, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE0MYU5XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Isobutylpyrrolidin-2-one: Chemical Properties, Structure, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 4-Isobutylpyrrolidin-2-one. This compound, a lactam derivative, is of significant interest primarily as a key intermediate and a known impurity in the synthesis of Pregabalin (B1679071), a widely used pharmaceutical for treating epilepsy, neuropathic pain, and generalized anxiety disorder. A thorough understanding of its characteristics is crucial for quality control, process optimization, and safety assessment in drug development.

Chemical Properties and Structure

This compound, also known as Pregabalin lactam, is a heterocyclic organic compound. Its core structure consists of a five-membered pyrrolidin-2-one ring substituted with an isobutyl group at the 4-position. The presence of a chiral center at the C4 position gives rise to two enantiomers: (S)-4-isobutylpyrrolidin-2-one and (R)-4-isobutylpyrrolidin-2-one.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO[1][2]
Molecular Weight 141.21 g/mol [1][2]
IUPAC Name 4-(2-methylpropyl)pyrrolidin-2-one[1]
CAS Number 61312-87-6 (racemate)[1]
181289-23-6 ((S)-enantiomer)[1]
181289-22-5 ((R)-enantiomer)
Appearance Colorless to Light Yellow Oil or Solid
Boiling Point 269.1 ± 9.0 °C (Predicted)
Density 0.927 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (B129727)
SMILES CC(C)CC1CC(=O)NC1[1]
InChI InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)[1]
Structural Representation

The chemical structure of this compound is depicted below.

Chemical structure of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound in a research and development setting.

Synthesis Protocol

The following protocol is a representative method for the synthesis of (4S)-4-isobutylpyrrolidin-2-one via hydrogenation, adapted from patent literature. This method is often used in the context of preparing standards for impurity analysis in Pregabalin production.[3]

Synthesis of (4S)-4-isobutylpyrrolidin-2-one (V) from a mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one (IVa) and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one (IVb)

  • Materials and Equipment:

    • Mixture of compounds IVa and IVb (5 g, 0.0352 mol)

    • Methanol (100 mL)

    • 10% Palladium on carbon (0.5 g)

    • Hydrogenation unit

    • Filtration apparatus with Celite

    • Rotary evaporator

  • Procedure:

    • To a solution of the mixture of compounds IVa and IVb (5 g) in methanol (100 mL), add 10% Palladium on carbon (0.5 g).

    • Stir the mixture in a hydrogenation unit under a hydrogen atmosphere for approximately 12 hours.

    • Monitor the reaction completion using a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, remove the Palladium on carbon by filtering the reaction mixture through a pad of Celite.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting product, compound V ((4S)-4-isobutylpyrrolidin-2-one), is obtained as a low melting solid. The reported yield for this reaction is 99%.[3]

Analytical Protocols

Accurate and precise analytical methods are critical for the quantification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A suitable reversed-phase column, such as a C18 or C8.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a low wavelength, such as 210 nm, is often employed for compounds with limited chromophores.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a final concentration within the linear range of the detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

    • ¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals will provide information about the different types of protons and their connectivity in the molecule.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum, typically with proton decoupling to obtain singlets for each unique carbon atom. The chemical shifts will indicate the electronic environment of each carbon.

Biological Activity and Signaling Pathways

While this compound is primarily known as a chemical intermediate, recent studies have begun to explore its potential biological activities, particularly its (S)-enantiomer.

Anticonvulsant Properties

A study has demonstrated that (S)-4-Isobutylpyrrolidin-2-one possesses anticonvulsant properties in animal models of epilepsy. The study suggests that its mechanism of action may involve the modulation of neurotransmitter levels in the brain. Specifically, the compound was found to significantly boost the levels of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), as well as the monoamine neurotransmitters dopamine (B1211576) (DA), noradrenaline (NA), and serotonin (B10506) (5-HT).

The experimental workflow for evaluating the anticonvulsant activity is outlined in the diagram below.

G cluster_0 In-Vivo Anticonvulsant Activity Assessment animal_model Animal Model (e.g., Rats) treatment_groups Treatment Groups (Vehicle, (S)-4-Isobutylpyrrolidin-2-one) animal_model->treatment_groups seizure_induction Seizure Induction (e.g., MES, PTZ) treatment_groups->seizure_induction behavioral_assessment Behavioral Assessment (Seizure severity and duration) seizure_induction->behavioral_assessment neurochemical_analysis Neurochemical Analysis (Brain tissue collection) seizure_induction->neurochemical_analysis data_analysis Data Analysis and Interpretation behavioral_assessment->data_analysis gaba_measurement GABA Level Measurement neurochemical_analysis->gaba_measurement monoamine_measurement Dopamine, Noradrenaline, Serotonin Level Measurement neurochemical_analysis->monoamine_measurement gaba_measurement->data_analysis monoamine_measurement->data_analysis

Experimental workflow for assessing the anticonvulsant activity.

The observed increase in GABA levels suggests a potential mechanism of action related to the enhancement of inhibitory neurotransmission in the central nervous system. This is a common mechanism for many anticonvulsant drugs. The modulation of monoamine neurotransmitters further indicates a broader impact on neurochemical balance, which could contribute to its observed effects. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry, primarily due to its role as a precursor and impurity in the synthesis of Pregabalin. A comprehensive understanding of its chemical properties, structure, and analytical methods is paramount for ensuring the quality and safety of this important therapeutic agent. Furthermore, emerging research into its own potential biological activities, particularly the anticonvulsant effects of its (S)-enantiomer, opens up new avenues for investigation and potential therapeutic applications. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-4-Isobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-4-Isobutylpyrrolidin-2-one, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the anticonvulsant drug Pregabalin. This document details established synthetic methodologies, experimental protocols, and thorough characterization data.

Synthesis of (S)-4-Isobutylpyrrolidin-2-one

The enantioselective synthesis of (S)-4-Isobutylpyrrolidin-2-one is crucial for the preparation of stereochemically pure active pharmaceutical ingredients. A common and effective strategy involves the asymmetric hydrogenation of a prochiral precursor, 4-isobutylidene-pyrrolidin-2-one. An alternative, and often more direct, enantioselective route begins with a chiral starting material. A well-documented method utilizes the hydrogenation of a mixture of diastereomeric unsaturated lactams.

A key synthetic approach involves a two-step process commencing with a Wittig reaction to construct the carbon-carbon double bond, followed by a reduction to yield the desired saturated lactam.

Synthetic Pathway:

Synthesis_Pathway A Pyrrolidine-2,4-dione (B1332186) D 4-Isobutylidene-pyrrolidin-2-one A->D Wittig Reaction B Isobutyltriphenylphosphonium bromide B->D C Base C->D F (S)-4-Isobutylpyrrolidin-2-one D->F Asymmetric Hydrogenation E H2 / Catalyst E->F

Caption: Synthetic pathway for (S)-4-Isobutylpyrrolidin-2-one.

Experimental Protocols

Step 1: Synthesis of 4-Isobutylidene-pyrrolidin-2-one (Wittig Reaction)

This procedure outlines the synthesis of the unsaturated precursor to (S)-4-Isobutylpyrrolidin-2-one via a Wittig reaction.

  • Materials:

    • Pyrrolidine-2,4-dione

    • Isobutyltriphenylphosphonium bromide

    • Potassium tert-butoxide

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate (B1210297)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of pyrrolidine-2,4-dione (15 g) and isobutyltriphenylphosphonium bromide (26 g) in N,N-dimethylformamide (200 ml), potassium tert-butoxide (17 g) is added in portions at 0°C.

    • The reaction mixture is then warmed to room temperature and stirred for 5 hours.

    • The completion of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into water (800 ml) and extracted with ethyl acetate (3 x 200 ml).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-isobutylidene-pyrrolidin-2-one, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-4-Isobutylpyrrolidin-2-one (Asymmetric Hydrogenation)

This protocol details the asymmetric hydrogenation of the mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one to yield the target compound.[1]

  • Materials:

    • Mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one

    • Methanol (B129727)

    • 10% Palladium on carbon (Pd/C)

    • Celite

  • Procedure:

    • A mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one (5 g, 0.0352 mol) is dissolved in methanol (100 mL).[1]

    • To this solution, 10% Palladium on carbon (0.5 g) is added.[1]

    • The mixture is stirred in a hydrogenation unit for approximately 12 hours.[1]

    • After the reaction is complete, the palladium on carbon is removed by filtering through a pad of Celite.[1]

    • The solvent is then evaporated under reduced pressure to obtain (S)-4-isobutylpyrrolidin-2-one as a low melting solid.[1]

Yield Data:

StepProductYield
Asymmetric Hydrogenation(S)-4-Isobutylpyrrolidin-2-one99%[1]

Characterization of (S)-4-Isobutylpyrrolidin-2-one

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-4-Isobutylpyrrolidin-2-one. The following are typical analytical data for this compound.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
AppearancePale Yellow Oil or Low Melting Solid
CAS Number181289-23-6
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the isobutyl group and the pyrrolidinone ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.9Doublet6H(CH₃)₂CH-
~ 1.2 - 1.4Multiplet2H-CH₂-CH(CH₃)₂
~ 1.7Multiplet1H-CH(CH₃)₂
~ 2.1 - 2.5Multiplet3H-CH₂-CO- & -CH-CH₂-
~ 3.0 & ~ 3.5Multiplet2H-NH-CH₂-
~ 6.0 - 7.5Broad Singlet1H-NH-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~ 22(CH₃)₂CH-
~ 25-CH(CH₃)₂
~ 38-CH-CH₂-CO-
~ 42-CH₂-CH(CH₃)₂
~ 49-NH-CH₂-
~ 178-C=O

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

m/z ValueInterpretation
142[M+H]⁺ (Protonated molecule)
141[M]⁺ (Molecular ion)
98Loss of isobutyl group (-C₄H₉)
84Further fragmentation of the pyrrolidinone ring
57Isobutyl cation [C₄H₉]⁺
Optical Rotation

The specific rotation is a critical parameter for confirming the enantiomeric purity of (S)-4-Isobutylpyrrolidin-2-one. The measurement is typically performed using a polarimeter at the sodium D-line (589 nm).

Measurement Protocol:

  • Prepare a solution of (S)-4-Isobutylpyrrolidin-2-one of a known concentration in a suitable solvent (e.g., methanol or chloroform).

  • Calibrate the polarimeter with the pure solvent.

  • Measure the observed rotation of the sample solution in a cell of a known path length.

  • Calculate the specific rotation using the formula: [α] = α / (c * l) where:

    • [α] is the specific rotation

    • α is the observed rotation

    • c is the concentration in g/mL

    • l is the path length in decimeters

The expected sign of rotation for the (S)-enantiomer should be consistently determined and reported with the solvent and concentration used.

Experimental Workflow:

Characterization_Workflow A Synthesized (S)-4-Isobutylpyrrolidin-2-one B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D Mass Spectrometry A->D E Polarimetry A->E F Structural Confirmation B->F C->F D->F G Purity Assessment D->G H Enantiomeric Purity E->H

Caption: Characterization workflow for (S)-4-Isobutylpyrrolidin-2-one.

Conclusion

This technical guide has detailed the synthesis and characterization of (S)-4-Isobutylpyrrolidin-2-one. The provided experimental protocols for the Wittig reaction and subsequent asymmetric hydrogenation offer a reliable pathway to this valuable chiral intermediate. The characterization data, including expected NMR and mass spectrometry results, along with the protocol for determining optical rotation, are essential for researchers and professionals in drug development to ensure the quality and stereochemical integrity of their synthesized material.

References

An In-depth Technical Guide to 4-Isobutylpyrrolidin-2-one (CAS: 61312-87-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isobutylpyrrolidin-2-one, a key chemical intermediate in the synthesis of Pregabalin. The document details its chemical and physical properties, provides established synthesis protocols, and summarizes its known spectroscopic and biological data. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known by synonyms such as Pregabalin Lactam and (RS)-Pregabalin Lactam, is a heterocyclic compound with the molecular formula C₈H₁₅NO.[1][2] It serves as a crucial precursor in the industrial synthesis of Pregabalin, a widely used anticonvulsant and anxiolytic drug.[3][4] The compound exists as a pale yellow oil or a solid at room temperature.[2][4]

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 61312-87-6[1]
Molecular Formula C₈H₁₅NO[1][2]
Molecular Weight 141.21 g/mol [1][2]
Appearance Pale Yellow Oil or Solid[2][4]
Boiling Point 269.1 ± 9.0 °C (Predicted)[2]
Density 0.927 ± 0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[2]
Storage Sealed in dry conditions at 2-8°C[2]
pKa 16.66 ± 0.40 (Predicted)[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the eight carbon atoms in the molecule. The predicted chemical shifts are as follows: a carbonyl carbon (~179.0 ppm), carbons of the isobutyl group (~43.9, 26.1, and 22.5 ppm), and carbons of the pyrrolidinone ring (~48.4, 37.5, and 32.9 ppm).[5]

Mass Spectrometry (MS)

Mass spectrometry data is available, with a molecular ion peak [M+H]⁺ expected at m/z 142.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond (around 3200-3500 cm⁻¹), C-H bonds of the alkyl groups (around 2850-2960 cm⁻¹), and a strong absorption for the C=O (amide) bond (around 1670-1700 cm⁻¹).

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound are detailed below.

Synthesis from Pyrrolidine-2,4-dione (B1332186)

This method involves a Wittig reaction followed by hydrogenation.

Experimental Workflow:

synthesis_1 Pyrrolidine-2,4-dione Pyrrolidine-2,4-dione Wittig Reaction Wittig Reaction Pyrrolidine-2,4-dione->Wittig Reaction Isobutyltriphenylphosphonium bromide Isobutyltriphenylphosphonium bromide Isobutyltriphenylphosphonium bromide->Wittig Reaction Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Wittig Reaction Compound 3 Compound 3 Wittig Reaction->Compound 3 Hydrogenation Hydrogenation Compound 3->Hydrogenation Sodium triacetoxyborohydride Sodium triacetoxyborohydride Sodium triacetoxyborohydride->Hydrogenation This compound This compound Hydrogenation->this compound

Synthesis of this compound from Pyrrolidine-2,4-dione.

Step 1: Wittig Reaction to form Compound 3 [1]

  • Add 15 g of pyrrolidine-2,4-dione and 26 g of isobutyltriphenylphosphonium bromide to 200 ml of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0°C.

  • Add 17 g of potassium tert-butoxide in batches.

  • Allow the reaction to warm to room temperature and continue stirring for 5 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Pour the reaction solution into 800 ml of water and extract three times with ethyl acetate.

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Compound 3.

Step 2: Hydrogenation to this compound [6]

  • Add 16.8 g of the crude Compound 3 to 150 ml of tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C.

  • Slowly add 15.2 g of sodium triacetoxyborohydride.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction completion by TLC.

  • Quench the reaction by adding saturated ammonium (B1175870) chloride solution, followed by water.

  • Extract with ethyl acetate.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to yield this compound.

Synthesis from (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one

This method involves the hydrogenation of a mixture of isomeric precursors.

Experimental Workflow:

synthesis_2 Mixture of IVa and IVb (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one (IVa) & (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one (IVb) Hydrogenation Hydrogenation Mixture of IVa and IVb->Hydrogenation 10% Palladium on carbon 10% Palladium on carbon 10% Palladium on carbon->Hydrogenation Methanol Methanol Methanol->Hydrogenation This compound This compound Hydrogenation->this compound

Synthesis via hydrogenation of isomeric precursors.

Experimental Protocol: [5]

  • To a mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one (IVa) and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one (IVb) (5 g, 0.0352 mol) in 100 mL of methanol, add 0.5 g of 10% Palladium on carbon.

  • Stir the mixture in a hydrogenation unit for approximately 12 hours.

  • Remove the Palladium on carbon by filtering through Celite.

  • Evaporate the solvent under reduced pressure to obtain this compound as a low melting solid.

Biological Activity

The biological activity of this compound, particularly its (S)-enantiomer, has been investigated, revealing potential anticonvulsant and antioxidant properties.

In-Vivo Anticonvulsant and Antioxidant Activity

A study on (S)-4-Isobutylpyrrolidin-2-one demonstrated its efficacy in animal models of epilepsy.[7]

Experimental Design:

biological_activity cluster_groups Animal Groups (Rats, n=6 per group) cluster_assays Assays Group 1 Normal Saline Group 2 MES-induced Seizures Group 3 MES + Sodium Valproate (100mg/kg) Group 4 MES + Compound Behavioral Seizure Duration Group 4->Behavioral Treatment Biochemical Lipid Peroxidation (LPO) Glutathione (B108866) (GSH) Levels Group 4->Biochemical Treatment Neurotransmitter GABA, DA, NA, 5-HT Levels Group 4->Neurotransmitter Treatment

Experimental design for in-vivo evaluation.

Methodology: [7]

  • Animals: 24 rats were divided into four groups of six.

  • Treatment:

    • Group 1 (Normal): Received normal saline for seven days.

    • Group 2 (MES): Received distilled water orally for seven days, with Maximal Electroshock (MES) induced on the fifth day.

    • Group 3 (MES + Sodium Valproate): Received Sodium Valproate (100mg/kg) orally for seven days, with MES on the fifth day.

    • Group 4 (MES + Compound): Received the test compound orally for seven days, with MES on the fifth day.

  • Assessments:

    • The duration of seizures was recorded.

    • Levels of lipid peroxidation (LPO) and reduced glutathione (GSH) were measured to assess antioxidant activity.

    • Levels of neurotransmitters including GABA, dopamine (B1211576) (DA), noradrenaline (NA), and serotonin (B10506) (5-HT) were determined.

Results: [7]

  • The compound significantly reduced the duration of seizures in the MES model.

  • It demonstrated strong antioxidant properties by decreasing lipid peroxidation and increasing glutathione levels.

  • The compound also led to a significant increase in the levels of GABA, DA, NA, and 5-HT.

Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its structural similarity to other pyrrolidinone derivatives and its observed effects on neurotransmitter levels suggest potential interactions with GABAergic pathways. Pyrrolidinone-based compounds are known to modulate GABA receptors, which are key in regulating neuronal excitability. The observed increase in GABA levels suggests a possible mechanism of action involving either the synthesis, release, or inhibition of GABA reuptake. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

Conclusion

This compound (CAS 61312-87-6) is a well-characterized chemical intermediate with established synthetic routes. Its primary significance lies in its role as a precursor to Pregabalin. Emerging research on its (S)-enantiomer suggests intrinsic biological activity, including anticonvulsant and antioxidant effects, potentially mediated through the modulation of GABAergic and other neurotransmitter systems. This technical guide provides a foundational understanding of this compound for professionals in drug discovery and development, highlighting the need for further investigation into its pharmacological profile and mechanism of action.

References

Spectroscopic Profile of 4-Isobutylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Isobutylpyrrolidin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. While detailed experimental spectra are available from various sources, this guide summarizes the key quantitative data.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₅NO[1][2][3][4]
Molecular Weight 141.21 g/mol [1][2][3][4]
CAS Number 61312-87-6[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound. While publicly accessible, detailed peak lists with chemical shifts (δ), multiplicities, and coupling constants (J) are limited, commercial suppliers such as BLD Pharm offer comprehensive NMR data for this compound.[6]

Table 2: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-1 (NH)7.5 - 8.5br s1H
H-32.0 - 2.2m2H
H-42.3 - 2.5m1H
H-53.0 - 3.2m2H
H-1'1.2 - 1.4m2H
H-2'1.6 - 1.8m1H
H-3' (CH₃)0.8 - 1.0d6H

Table 3: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
C-2 (C=O)175 - 178
C-545 - 50
C-438 - 42
C-330 - 35
C-1'42 - 46
C-2'24 - 28
C-3' (CH₃)21 - 24

Note: The data in Tables 2 and 3 are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. A vapor phase IR spectrum is available through SpectraBase.[1]

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3250Strong, BroadN-H Stretch
~2950StrongC-H Stretch (Aliphatic)
~1680StrongC=O Stretch (Amide I)
~1470MediumC-H Bend (CH₂)
~1370MediumC-H Bend (CH₃)

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound. GC-MS data for this compound is available on SpectraBase.[1]

Table 5: Key Mass Spectrometry Peaks

m/zRelative Intensity (%)Assignment
141100[M]⁺ (Molecular Ion)
98~80[M - C₃H₇]⁺
84~60[M - C₄H₉]⁺
56~40[C₄H₈]⁺
41~50[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization.

  • Ionization: Electron Ionization (EI) is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure (Connectivity, Functional Groups) NMR->Structure IR->Structure MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Confirmation Structural Confirmation Structure->Confirmation MolecularWeight->Confirmation

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

The Diverse Biological Landscape of Pyrrolidin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolidin-2-one scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its synthetic tractability and ability to serve as a versatile pharmacophore have led to the development of numerous derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the prominent biological activities of pyrrolidin-2-one derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Pyrrolidin-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative pyrrolidin-2-one derivatives against various cancer cell lines, with data presented as IC50 or EC50 values.

Compound/DerivativeCancer Cell LineActivity (µM)Reference
Diphenylamine-pyrrolidin-2-one-hydrazone derivativeIGR39 (Melanoma)EC50: 2.50 ± 0.46[1]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativePPC-1 (Prostate)EC50: 3.63 ± 0.45[1]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativeMDA-MB-231 (Breast)EC50: 5.10 ± 0.80[1]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativePanc-1 (Pancreatic)EC50: 5.77 ± 0.80[1]
Indole derivative of diphenylamine-pyrrolidin-2-oneIGR39 (Melanoma)EC50: 10.40 ± 1.35[1]
Indole derivative of diphenylamine-pyrrolidin-2-oneMDA-MB-231 (Breast)EC50: 19.77 ± 1.86[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., IGR39, PPC-1, MDA-MB-231, Panc-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrrolidin-2-one test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidin-2-one derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/EC50 values.[2][3][4]

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate (24h) A->B C Treat with Pyrrolidin-2-one Derivatives B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (3-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50/EC50 Values H->I

MTT Assay Workflow

Antimicrobial Activity

Certain pyrrolidin-2-one derivatives have demonstrated notable activity against various bacterial and fungal strains. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell wall.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrrolidin-2-one derivatives against different microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrrolidine-2,5-dione derivative 5Staphylococcus aureus32-128[5]
Pyrrolidine-2,5-dione derivative 8Staphylococcus aureus16-64[5]
Pyrrolidine-2,5-dione derivative 3Candida albicans128[5]
Pyrrolidine-2,5-dione derivative 5Candida albicans64-128[5]
Pyrrolidine-2,5-dione derivative 8Candida albicans64-256[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Pyrrolidin-2-one test compounds

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow A Prepare Serial Dilutions of Compound in Broth B Inoculate with Standardized Microorganism A->B C Incubate (18-24h) B->C D Observe for Visible Growth C->D E Determine MIC D->E

MIC Determination Workflow

Anticonvulsant Activity

The pyrrolidin-2-one ring is a core component of several established antiepileptic drugs. Many derivatives are designed as GABA (gamma-aminobutyric acid) prodrugs or modulators of ion channels.[8]

Quantitative Anticonvulsant Activity Data

The following table shows the median effective dose (ED50) of various pyrrolidin-2-one derivatives in the Maximal Electroshock (MES) test, a common preclinical model for generalized tonic-clonic seizures.

Compound/DerivativeAnimal ModelED50 (mg/kg)Reference
3-methylpyrrolidine-2,5-dione (B1595552) derivative 12Mouse16.13 - 46.07[9]
3-methylpyrrolidine-2,5-dione derivative 23Mouse16.13 - 46.07[9]
(2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative 30Mouse45.6[10]
3-Aminopyrrolidine-2,5-dione derivativeMouse-[5]
1-(o-Chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-oneRat/Mouse-[11]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is used to evaluate the ability of a compound to prevent seizure spread.[12][13]

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution

  • Pyrrolidin-2-one test compounds

Procedure:

  • Animal Preparation: Administer the test compound, vehicle, or positive control to the animals (e.g., intraperitoneally or orally).

  • Electrode Application: At the time of peak drug effect, apply corneal electrodes moistened with saline to the animal's eyes.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is considered protection. Calculate the ED50 value.

MES_Workflow A Administer Test Compound to Animal B Apply Corneal Electrodes A->B C Deliver Electrical Stimulus B->C D Observe for Tonic Hindlimb Extension C->D E Determine Protection and Calculate ED50 D->E

MES Test Workflow

Signaling Pathway: GABAergic Neurotransmission

Many anticonvulsant pyrrolidin-2-one derivatives are thought to act as prodrugs of GABA, the primary inhibitory neurotransmitter in the central nervous system. Upon hydrolysis, these derivatives release GABA, which then activates GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[8]

GABA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Pyrrolidinone_Derivative Pyrrolidin-2-one Derivative (Prodrug) Hydrolysis Hydrolysis Pyrrolidinone_Derivative->Hydrolysis GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Hydrolysis->GABA Cl_Channel Chloride Channel (Open) GABA_A_Receptor->Cl_Channel Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

GABAergic Pathway

Anti-inflammatory Activity

Pyrrolidin-2-one derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Quantitative Anti-inflammatory Activity Data

The following table provides the IC50 values for the inhibition of COX-2 by selected pyrrolidin-2-one derivatives.

Compound/DerivativeEnzymeIC50 (µM)Reference
2-Pyrrolidinone derivative 14dLOX80 ± 5[14]
2-Pyrrolidinone derivative 14eLOX70.5 ± 3[14]
Pyrrolidine-2,5-dione with ketoester moietyCOX-2- (78.08% inhibition at 1000 µg/mL)[15]
Pyrrolidine-2,5-dione with ketoester moiety5-LOX- (71.66% inhibition at 1000 µg/mL)[15]
Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[16][17][18][19]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • Heme

  • Pyrrolidin-2-one test compounds

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add COX Assay Buffer, Heme, COX-2 enzyme, and the test compound or control. Incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the COX probe.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

COX2_Workflow A Incubate COX-2 Enzyme with Test Compound B Add Arachidonic Acid and COX Probe A->B C Measure Fluorescence Kinetically B->C D Calculate % Inhibition and IC50 C->D

COX-2 Inhibition Assay Workflow

Signaling Pathway: NF-κB Inhibition

A key mechanism of anti-inflammatory action for some pyrrolidin-2-one derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB, these compounds block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[20][21]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB NFkB_translocation NF-κB Translocation to Nucleus NFkB->NFkB_translocation Proteasome Proteasome IkBa_P->Proteasome ubiquitination & degradation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_translocation->Proinflammatory_Genes activates Pyrrolidinone_Derivative Pyrrolidin-2-one Derivative Pyrrolidinone_Derivative->IKK inhibits

NF-κB Signaling Pathway Inhibition

Neuroprotective Activity

Pyrrolidin-2-one derivatives have shown promise in protecting neurons from various insults, including oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

Quantitative Neuroprotective Activity Data

The following table illustrates the neuroprotective effects of a pyrrolidin-2-one derivative in an in vitro model of neurotoxicity.

Compound/DerivativeNeurotoxinCell LineEndpointResultReference
Qianhucoumarin C (illustrative)H₂O₂SH-SY5YCell ViabilityIncreased to 75 ± 6.1% at 10 µM[22]
Experimental Protocol: In Vitro Neuroprotection Assay

The SH-SY5Y human neuroblastoma cell line is a common model for studying neuroprotective effects against oxidative stress.[22][23][24][25]

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Neurotoxin (e.g., H₂O₂ or MPP+)

  • Pyrrolidin-2-one test compounds

  • MTT solution

  • Solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation (optional): Seed SH-SY5Y cells and, if desired, differentiate them into a more mature neuronal phenotype.

  • Pre-treatment: Pre-treat the cells with various concentrations of the pyrrolidin-2-one derivatives for 2-24 hours.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 100 µM H₂O₂) for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described previously to assess cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to cells treated with the neurotoxin alone.

Neuroprotection_Workflow A Seed SH-SY5Y Cells B Pre-treat with Pyrrolidin-2-one Derivatives A->B C Induce Neurotoxicity (e.g., H2O2) B->C D Incubate (24h) C->D E Assess Cell Viability (MTT Assay) D->E F Calculate % Neuroprotection E->F

In Vitro Neuroprotection Assay Workflow

Signaling Pathway: Modulation of Oxidative Stress

Neuroprotective pyrrolidin-2-one derivatives can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and modulating intracellular signaling pathways involved in the cellular antioxidant response.

Oxidative_Stress_Pathway Neurotoxin Neurotoxin (e.g., H2O2) ROS Increased ROS Production Neurotoxin->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Neuronal_Cell_Death Neuronal Cell Death Oxidative_Damage->Neuronal_Cell_Death Pyrrolidinone_Derivative Pyrrolidin-2-one Derivative Pyrrolidinone_Derivative->ROS scavenges Antioxidant_Enzymes Upregulation of Antioxidant Enzymes Pyrrolidinone_Derivative->Antioxidant_Enzymes promotes Antioxidant_Enzymes->ROS neutralizes

Modulation of Oxidative Stress Pathway

References

Solubility and stability of 4-Isobutylpyrrolidin-2-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 4-Isobutylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate and a known impurity in the synthesis of Pregabalin, requires thorough physicochemical characterization to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data in public literature, this guide presents illustrative data based on the general properties of similar lactam compounds, alongside detailed, standard experimental protocols for determining these crucial parameters. This document is intended to serve as a practical resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals.

Introduction

This compound, also known as Pregabalin lactam impurity, is a cyclic amide whose presence and concentration must be carefully controlled in drug formulations.[1] Understanding its solubility in various solvents is critical for developing effective purification methods, designing appropriate formulations, and ensuring bioavailability. Similarly, its stability under different environmental conditions, such as temperature, humidity, and light, dictates storage requirements and shelf-life. This guide outlines the methodologies to systematically evaluate these properties.

Solubility Profile

The solubility of a compound is a fundamental property that influences its behavior throughout the drug development process. While specific experimental data for this compound is not extensively published, a qualitative understanding suggests it is a solid or pale yellow oil with slight solubility in certain organic solvents.[3][4] The following table provides an illustrative summary of expected solubility in a range of common pharmaceutical solvents at ambient temperature.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
SolventDielectric Constant (at 20°C)Expected Solubility (mg/mL)Classification
Water80.1< 1Very Slightly Soluble
Methanol32.710 - 30Soluble
Ethanol24.610 - 30Soluble
Isopropyl Alcohol19.91 - 10Sparingly Soluble
Acetonitrile37.5> 100Freely Soluble
Dichloromethane9.1> 100Freely Soluble
Ethyl Acetate6.030 - 100Soluble
Toluene2.4< 1Practically Insoluble
Heptane1.9< 0.1Insoluble
Dimethyl Sulfoxide (DMSO)46.7> 100Freely Soluble
Phosphate Buffered Saline (pH 7.4)~80< 1Very Slightly Soluble

Disclaimer: The data in this table is illustrative and intended for guidance. Actual solubility should be determined experimentally.

Stability Profile

The stability of this compound is a critical quality attribute. Degradation can lead to the formation of other impurities, potentially impacting the safety and efficacy of the drug product. One known degradation pathway involves its formation from Pregabalin, particularly in the presence of certain excipients like colloidal silicon dioxide under accelerated conditions (40°C / 75% RH).[1] A comprehensive stability study would evaluate the impact of temperature, humidity, light, and pH.

Table 2: Illustrative Stability Data for this compound under ICH Conditions
ConditionDurationParameterSpecificationIllustrative Result
25°C / 60% RH12 MonthsAssay (%)98.0 - 102.099.5
Total Impurities (%)NMT 1.00.45
30°C / 65% RH12 MonthsAssay (%)98.0 - 102.099.2
Total Impurities (%)NMT 1.00.68
40°C / 75% RH6 MonthsAssay (%)98.0 - 102.098.1
Total Impurities (%)NMT 1.00.95
Photostability (ICH Q1B)1.2 million lux hours / 200 W h/m²Assay (%)98.0 - 102.0No significant change
Total Impurities (%)NMT 1.0No significant change

Disclaimer: The data in this table is illustrative. A full stability study according to ICH guidelines is required to establish a re-test period or shelf life.

Experimental Protocols

Accurate determination of solubility and stability requires robust and well-defined experimental protocols.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound

  • Selected solvent of analytical grade

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the active compound from its potential degradation products.[9]

Objective: To develop and validate an HPLC method to assess the stability of this compound.

Materials:

  • This compound reference standard

  • Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 analytical column

Method Development (Illustrative Parameters):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 210 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add a strong acid (e.g., 1N HCl). Heat as necessary. Neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound and add a strong base (e.g., 1N NaOH). Heat as necessary. Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound or a solution to light according to ICH Q1B guidelines.

Analysis:

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector can confirm this.

Visualizations

Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Equilibrate on shaker (e.g., 24h, 25°C) B->C D Centrifuge sample C->D E Filter supernatant D->E F Dilute filtered sample E->F G Quantify using validated HPLC method F->G H Calculate solubility G->H

Caption: Workflow for determining equilibrium solubility.

Logical Flow for Stability Assessment

G Figure 2: Logical Flow for Stability Assessment A Develop Stability-Indicating HPLC Method B Perform Forced Degradation Studies A->B C Validate Analytical Method (ICH Q2) B->C Method is stability-indicating D Place Samples on ICH Stability Stations C->D E Analyze Samples at Time Points D->E F Evaluate Data and Determine Shelf-life E->F

Caption: Process for evaluating chemical stability.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is scarce, this guide provides a framework for its determination. The illustrative data tables offer a baseline for expected behavior, and the detailed experimental protocols for the shake-flask solubility method and the development of a stability-indicating HPLC assay provide researchers with the necessary tools to generate reliable data. A thorough understanding of these properties is indispensable for the control of this impurity and for the development of safe and effective pharmaceutical products.

References

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its remarkable versatility stems from its three-dimensional structure, which allows for extensive exploration of chemical space and the introduction of multiple stereogenic centers, profoundly influencing biological activity.[1][4][5] This guide provides a comprehensive technical overview of the pyrrolidine scaffold in drug discovery, focusing on its diverse therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Therapeutic Applications and Quantitative Data

Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of potent agents for various diseases.[2][3] The strategic functionalization of the pyrrolidine ring is key to achieving high potency and selectivity for specific biological targets.[6]

Anticancer Activity

The pyrrolidine scaffold is a prominent feature in the design of novel anticancer agents.[7] These compounds often target specific receptors and signaling pathways involved in cancer progression and metastasis. One such target is the CXCR4 receptor, which plays a crucial role in tumor cell migration and invasion.[5][8]

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound ClassTargetCancer Cell LineIC50Reference
(S)-PyrrolidinesCXCR4HPB-ALL (binding affinity)79 nM[6]
Pyrrolidine-based antagonistsCXCR4(calcium flux)0.25 nM[6]
Tetrazolopyrrolidine-1,2,3-triazole analoguesNot SpecifiedHeLa0.32 µM[9]
Tetrazolopyrrolidine-1,2,3-triazole analoguesNot SpecifiedHCT-1161.80 µM[9]
Pyrrolizine derivativesNot SpecifiedMCF70.02 µM[10]
Pyrrolizine derivativesNot SpecifiedHT290.02 µM[10]
Anticonvulsant Activity

The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the development of anticonvulsant drugs.[3] These compounds are effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 2: Anticonvulsant Activity of Pyrrolidine Derivatives

Compound ClassTest ModelED50 (mg/kg)Protective Index (PI)Reference
Pyrrolidine-2,5-dione derivative (Compound 12)MES16.13>31[11]
Pyrrolidine-2,5-dione derivative (Compound 12)scPTZ134.0-[11]
Pyrrolidine-2,5-dione derivative (Compound 23)MES46.07>13[11]
Pyrrolidine-2,5-dione derivative (Compound 23)scPTZ128.8-[11]
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide (Compound 6)MES68.30-[12]
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide (Compound 6)6 Hz28.20-[12]
(2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14)MES49.6-[13]
(2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14)scPTZ67.4-[13]
(2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14)6 Hz (32 mA)31.3-[13]
(2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14)6 Hz (44 mA)63.2-[13]
α-Glucosidase Inhibition for Diabetes

Polyhydroxylated pyrrolidines, also known as iminosugars, are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] By inhibiting this enzyme, these compounds can help manage postprandial hyperglycemia in type 2 diabetes.[1][3]

Table 3: α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives

Compound ClassIC50Reference
N-Boc proline amide (Compound 3g)18.04 µg/mL[4]
N-Boc proline amide (Compound 3f)27.51 µg/mL[4]
N-acetylpyrrolidine derivative (Compound 4a)0.52 mM[14]
N-acetylpyrrolidine derivative (Compound 4b)1.64 mM[14]
Dihydroxy pyrrolidine derivativesMore potent than Acarbose[15]

Key Signaling Pathways

Understanding the molecular mechanisms by which pyrrolidine derivatives exert their effects is crucial for rational drug design.

CXCR4 Signaling in Cancer Metastasis

The CXCL12-CXCR4 signaling axis is a key pathway in cancer metastasis.[5][8] CXCR4, a G-protein coupled receptor, is often overexpressed in cancer cells.[16] Its ligand, CXCL12, is secreted in organs that are common sites of metastasis.[5][16] The binding of CXCL12 to CXCR4 triggers downstream signaling cascades that promote cell migration, invasion, and survival.[8][16]

CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 G_protein G-protein Activation CXCR4->G_protein PLC PLC G_protein->PLC Survival Cell Survival G_protein->Survival PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca2+ Flux IP3->Ca_flux PKC PKC DAG->PKC Migration Cell Migration & Invasion Ca_flux->Migration PKC->Migration

CXCR4 Signaling Pathway in Cancer Metastasis.

Mechanism of α-Glucosidase Inhibition

α-Glucosidase inhibitors act in the small intestine to delay the digestion of carbohydrates.[1][17] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1] Pyrrolidine-based inhibitors competitively block the active site of α-glucosidase, preventing the breakdown of dietary carbohydrates and thus reducing the post-meal spike in blood glucose.[1]

Alpha_Glucosidase_Inhibition cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Digestion Inhibitor Pyrrolidine α-Glucosidase Inhibitor Inhibitor->Alpha_Glucosidase Inhibits Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption produces Glucose for Reduced_Absorption Reduced Glucose Absorption Alpha_Glucosidase->Reduced_Absorption

Mechanism of α-Glucosidase Inhibition.

Experimental Protocols and Workflows

The discovery and development of novel pyrrolidine-based drugs rely on robust experimental methodologies for their synthesis and biological evaluation.

General Synthesis of Pyrrolidine Derivatives

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, with 1,3-dipolar cycloaddition being a prominent method.[1]

Protocol: 1,3-Dipolar Cycloaddition for Spirooxindole Pyrrolidines

  • Preparation of Azomethine Ylide: An equimolar mixture of isatin (B1672199) and an amino acid (e.g., sarcosine (B1681465) or L-proline) is heated in a suitable solvent (e.g., methanol) to generate the azomethine ylide in situ via decarboxylation.[18]

  • Cycloaddition Reaction: The dipolarophile (an alkene derivative) is added to the reaction mixture containing the generated azomethine ylide. The mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).[18]

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spirooxindole pyrrolidine derivative.[18]

Synthesis_Workflow Start Start Reactants Mix Isatin, Amino Acid, & Dipolarophile Start->Reactants Reaction Heat/Stir (TLC Monitoring) Reactants->Reaction Workup Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Spirooxindole Pyrrolidine Purification->Product

General Workflow for Pyrrolidine Synthesis.

Preclinical Screening for Anticonvulsant Activity

The identification of potential anticonvulsant agents involves a standardized screening workflow.

Protocol: Maximal Electroshock (MES) Test

  • Animal Preparation: Adult male mice or rats are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.[19]

  • Stimulus Application: At the predetermined time of peak effect of the compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered via corneal electrodes.[19]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the complete abolition of this phase.[19]

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods like probit analysis.[19]

Anticonvulsant_Screening_Workflow Start Start: Test Compound Administration Administer Compound to Test Animals (i.p. or p.o.) Start->Administration Peak_Effect Wait for Time of Peak Effect Administration->Peak_Effect MES_Test Maximal Electroshock (MES) Stimulation Peak_Effect->MES_Test Observation Observe for Tonic Hindlimb Extension MES_Test->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis End End: Anticonvulsant Activity Determined Data_Analysis->End

Workflow for Anticonvulsant Screening (MES Test).

Protocol: α-Glucosidase Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the test compound at various concentrations, α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).[4][14]

  • Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.[4]

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[4][14]

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).[4][14]

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate (Na2CO3).[4][14]

  • Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader. The inhibitory activity is calculated, and the IC50 value is determined.[14]

References

A Technical Guide to 4-Isobutylpyrrolidin-2-one: Theoretical and Computational Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylpyrrolidin-2-one is a heterocyclic organic compound that holds significant interest in the pharmaceutical industry. It is primarily recognized as a key intermediate and a potential impurity in the synthesis of Pregabalin, a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. A thorough understanding of the physicochemical, spectroscopic, and theoretical properties of this compound is crucial for optimizing the synthesis of Pregabalin, controlling its purity, and identifying potential biological activities of this lactam derivative. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, presenting data in a structured format to aid researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and analysis.

PropertyValue
IUPAC Name 4-(2-methylpropyl)pyrrolidin-2-one
Synonyms Pregabalin Lactam, 4-Isobutyl-2-pyrrolidinone
CAS Number 61312-87-6[1][2][3]
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
Appearance Pale Yellow Oil or Solid[1]
Boiling Point 269.1 ± 9.0 °C (Predicted)[1]
Density 0.927 ± 0.06 g/cm³ (Predicted)[1]
pKa 16.66 ± 0.40 (Predicted)[1]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[1]

Theoretical and Computational Studies

Molecular Structure

The molecular structure of this compound consists of a five-membered lactam ring (pyrrolidin-2-one) substituted with an isobutyl group at the fourth position. The presence of a chiral center at the C4 position means that it can exist as two enantiomers, (R)- and (S)-4-isobutylpyrrolidin-2-one.

Molecular Structure of this compound
Spectroscopic Analysis (Theoretical)

The expected characteristic infrared absorption frequencies for this compound are detailed below. These are based on the typical vibrational modes of amides and alkyl groups.[4][5][6][7][8]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200-3400N-HStretching
2850-3000C-H (sp³)Stretching
1670-1700C=O (Amide)Stretching
1450-1470C-H (CH₂)Bending (Scissoring)
1370-1380C-H (CH₃)Bending (Rocking)
1250-1350C-NStretching

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound are presented below. These estimations are based on the analysis of similar chemical environments in related structures.[9][10][11][12][13]

¹H NMR (Predicted Chemical Shifts)

ProtonChemical Shift (ppm)Multiplicity
N-H7.0 - 8.0br s
CH (isobutyl)1.8 - 2.0m
CH₂ (ring, adjacent to C=O)2.2 - 2.4t
CH (ring, at C4)2.0 - 2.2m
CH₂ (ring, at C3)1.9 - 2.1m
CH₂ (isobutyl)1.1 - 1.3d
CH₃ (isobutyl)0.8 - 1.0d

¹³C NMR (Predicted Chemical Shifts)

CarbonChemical Shift (ppm)
C=O175 - 180
CH (ring, at C4)40 - 45
CH₂ (ring, adjacent to N)45 - 50
CH₂ (ring, at C3)30 - 35
CH₂ (isobutyl)40 - 45
CH (isobutyl)25 - 30
CH₃ (isobutyl)20 - 25
Computational Chemistry Insights

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and properties of molecules.[14][15][16][17][18] Based on studies of similar pyrrolidinone derivatives, a B3LYP/6-31G* level of theory would be appropriate for such calculations.

The following tables present predicted bond lengths and bond angles for key atoms in the this compound molecule, derived from computational models of related structures.

Predicted Bond Lengths

BondBond Length (Å)
C=O~1.23
C-N (amide)~1.35
N-C (ring)~1.46
C-C (ring)~1.53
C-C (isobutyl)~1.54

Predicted Bond Angles

AngleBond Angle (°)
O-C-N~125
C-N-C~110
C-C-C (ring)~105

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized on the lone pair of the nitrogen atom and the π-system of the carbonyl group, making it susceptible to electrophilic attack. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group, indicating its potential to act as an electrophile. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Synthesis and Experimental Protocols

This compound is commonly synthesized as an intermediate in the production of Pregabalin. A general synthetic approach involves the cyclization of a suitable precursor.

General Synthesis Protocol

A plausible synthesis route involves the reduction of an unsaturated lactam precursor.

Reaction: Catalytic hydrogenation of 4-isobutyl-1,5-dihydro-2H-pyrrol-2-one.

Reagents and Equipment:

  • 4-isobutyl-1,5-dihydro-2H-pyrrol-2-one

  • Palladium on carbon (10% Pd/C)

  • Methanol (solvent)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 4-isobutyl-1,5-dihydro-2H-pyrrol-2-one in methanol.

  • Carefully add 10% Palladium on carbon catalyst to the solution.

  • Seal the reaction vessel and connect it to a hydrogenation apparatus.

  • Purge the system with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for a specified time (e.g., 12-24 hours) or until hydrogen uptake ceases.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to yield the pure product.

General Workflow for Synthesis and Purification Start Start Dissolve Dissolve Precursor in Methanol Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation Hydrogenation Reaction Add_Catalyst->Hydrogenation Monitor Monitor Reaction Progress Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Filter Filter to Remove Catalyst Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Distillation/Chromatography Concentrate->Purify End Pure this compound Purify->End

General Workflow for Synthesis and Purification

Biological Activity and Potential Signaling Pathways

While primarily known as a pharmaceutical intermediate, the pyrrolidin-2-one scaffold is present in numerous biologically active compounds, exhibiting a range of activities including anti-cancer, anti-bacterial, and anti-inflammatory effects.[16] A study has reported the in-vivo evaluation of this compound in animal models, suggesting potential anticonvulsant properties.

Given its structural similarity to Pregabalin, which is known to bind to the α2δ subunit of voltage-gated calcium channels and modulate neurotransmitter release, it is plausible that this compound could interact with components of the central nervous system. A hypothetical signaling pathway could involve the modulation of GABAergic neurotransmission, a common mechanism for anticonvulsant drugs.

Hypothetical Signaling Pathway Molecule This compound Target Potential CNS Target (e.g., Ion Channel/Receptor) Molecule->Target Modulation Modulation of Neuronal Excitability Target->Modulation Neurotransmitter Altered Neurotransmitter Release (e.g., Increased GABA) Modulation->Neurotransmitter Effect Anticonvulsant Effect Neurotransmitter->Effect

Hypothetical Signaling Pathway

Conclusion

This compound is a molecule of significant pharmaceutical relevance. This guide has provided a comprehensive overview of its theoretical and computational aspects, including its physicochemical properties, predicted spectroscopic data, and insights from computational chemistry. The provided synthesis protocol and discussion of potential biological activity offer a valuable resource for researchers in drug discovery and development. Further experimental validation of the theoretical data presented here will be instrumental in fully elucidating the properties and potential applications of this important lactam derivative.

References

An In-Depth Technical Guide to 4-Isobutylpyrrolidin-2-one: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isobutylpyrrolidin-2-one, a key chemical intermediate and a molecule of interest for its own biological properties. Primarily known for its role in the synthesis of the blockbuster drug Pregabalin, this pyrrolidinone derivative has also been investigated for its potential anticonvulsant and antioxidant activities. This document details the history of its discovery, outlines various synthetic methodologies with detailed experimental protocols, and presents available quantitative data on its physicochemical and biological properties. Furthermore, it explores its mechanism of action, including its interaction with the GABAergic signaling pathway.

Introduction and Historical Context

This compound, also widely known as Pregabalin Lactam, emerged in the scientific literature primarily as a critical intermediate and a significant impurity in the manufacturing process of Pregabalin.[1][2][3] Its history is therefore intrinsically linked to the development of this widely used anticonvulsant, anxiolytic, and analgesic drug. The earliest comprehensive documentation of this compound is found within the patent literature detailing the synthesis of Pregabalin.

While not the initially targeted therapeutic agent, its structural similarity to other biologically active pyrrolidinone compounds has prompted investigations into its own pharmacological profile.[4] Recent studies have explored its potential as an antioxidant and anticonvulsant agent, suggesting that it may possess intrinsic therapeutic value.[5] This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a pale yellow oil under standard conditions.[1] It is slightly soluble in chloroform, ethyl acetate, and methanol (B129727).[6] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO[1][2]
Molecular Weight 141.21 g/mol [1][2]
CAS Number 61312-87-6[1]
Appearance Pale Yellow Oil[1]
Boiling Point 269.1±9.0 °C (Predicted)[2]
Density 0.927±0.06 g/cm³ (Predicted)[2]
pKa 16.66±0.40 (Predicted)[1]
Storage Temperature 2-8°C[2]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Several synthetic routes to this compound have been described, predominantly in the context of Pregabalin synthesis. Two primary strategies are detailed below.

Synthesis via Hydrogenation of Unsaturated Precursors

This method involves the catalytic hydrogenation of a mixture of unsaturated pyrrolidinone precursors.

Step 1: Synthesis of (4S)-4-(2-methylprop-1-enyl) pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl) pyrrolidin-2-one

This step is not detailed in the provided search results but would typically involve a multi-step synthesis starting from a suitable chiral precursor.

Step 2: Hydrogenation to (4S)-4-isobutylpyrrolidin-2-one

  • To a solution of a mixture of (4S)-4-(2-methylprop-1-enyl) pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl) pyrrolidin-2-one (5 g, 0.0352 mol) in methanol (100 mL), add 10% Palladium on carbon (0.5 g).[7]

  • Stir the mixture in a hydrogenation unit for approximately 12 hours.[7]

  • Upon completion of the reaction, remove the Palladium on carbon by filtration through a pad of Celite.[7]

  • Evaporate the solvent under reduced pressure to yield (4S)-4-isobutylpyrrolidin-2-one as a low melting solid.[7]

Synthesis from Pyrrolidine-2,4-dione (B1332186) via Wittig Reaction

This approach utilizes a Wittig reaction to introduce the isobutyl group, followed by hydrogenation.

Step 1: Synthesis of 4-isobutylidene-pyrrolidin-2-one

  • In a reaction vessel, combine pyrrolidine-2,4-dione (15 g) and isobutyltriphenylphosphonium bromide (26 g) in 200 mL of N,N-dimethylformamide (DMF).[6]

  • Cool the mixture to 0°C and add potassium tert-butoxide (17 g) in portions.[6]

  • Allow the reaction to warm to room temperature and continue stirring for 5 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, pour the reaction mixture into 800 mL of water and extract three times with ethyl acetate.[6]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

Step 2: Hydrogenation to 4-isobutyl-2-pyrrolidone

  • Dissolve the crude 4-isobutylidene-pyrrolidin-2-one (16.8 g) in 150 mL of tetrahydrofuran (B95107) (THF) and cool to 0°C.[6]

  • Slowly add sodium triacetoxyborohydride (B8407120) (15.2 g) to the solution.[6]

  • Stir the reaction mixture overnight at room temperature, monitoring completion by TLC.[6]

  • Quench the reaction by adding saturated ammonium (B1175870) chloride solution.[6]

  • Add water and extract with ethyl acetate.[6]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the residue by distillation under reduced pressure to obtain 4-isobutyl-2-pyrrolidone.[6]

G cluster_0 Synthesis Workflow start Starting Materials intermediate Unsaturated Precursor / Wittig Product start->intermediate Reaction hydrogenation Hydrogenation intermediate->hydrogenation Reduction product This compound hydrogenation->product Final Product

Caption: General Synthetic Workflow for this compound.

Biological Activity

Recent studies have indicated that this compound possesses intrinsic biological activity, particularly as an anticonvulsant and antioxidant.[5]

In-Vivo Anticonvulsant Activity

An in-vivo study in rats demonstrated the anticonvulsant effects of this compound in both Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure models.[1] The compound was shown to delay and reduce the duration of seizures.[1]

Animals: Adult male Wistar rats (150-200g) are used. Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. They are acclimatized for at least one week before the experiment.

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of Tween 80) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., Diazepam or Sodium Valproate) are included.

Maximal Electroshock (MES) Seizure Model:

  • Thirty to sixty minutes after drug administration, a maximal electroshock (e.g., 150 mA, 60 Hz, 0.2 seconds) is delivered through corneal or ear clip electrodes.

  • Animals are observed for the presence and duration of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

Pentylenetetrazole (PTZ) Induced Seizure Model:

  • Thirty to sixty minutes after drug administration, a convulsant dose of PTZ (e.g., 60-80 mg/kg) is injected subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Animals are placed in an observation chamber and monitored for at least 30 minutes.

  • The latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures are recorded. The severity of seizures can be scored using a standardized scale (e.g., Racine scale).

Antioxidant Properties

The same in-vivo study also provided evidence for the antioxidant properties of this compound.[1] Treatment with the compound led to a decrease in lipid peroxidation and an increase in glutathione (B108866) levels in the brain tissue of rats subjected to MES-induced seizures.[1]

Tissue Preparation:

  • Following the behavioral tests (or at a predetermined time point after seizure induction), animals are euthanized by decapitation.

  • The brain is rapidly excised, and specific regions (e.g., cortex, hippocampus) are dissected on an ice-cold surface.

  • Tissues are weighed and homogenized in an appropriate ice-cold buffer (e.g., phosphate-buffered saline for lipid peroxidation, or a buffer containing a reducing agent for glutathione assays).

Measurement of Lipid Peroxidation (TBARS Assay):

  • Lipid peroxidation is estimated by measuring the levels of malondialdehyde (MDA), a product of lipid breakdown, using the thiobarbituric acid reactive substances (TBARS) assay.

  • Aliquots of the brain homogenate are mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • The mixture is heated in a boiling water bath for a specified time (e.g., 60 minutes) to allow the formation of a pink-colored MDA-TBA adduct.

  • After cooling, the absorbance of the adduct is measured spectrophotometrically at a wavelength of approximately 532 nm.

  • MDA levels are calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Measurement of Glutathione (GSH) Levels:

  • Glutathione levels are measured using a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • An aliquot of the brain homogenate is mixed with DTNB solution.

  • DTNB is reduced by the sulfhydryl groups of GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

  • The absorbance of TNB is measured spectrophotometrically at a wavelength of approximately 412 nm.

  • GSH concentration is determined from a standard curve prepared with known concentrations of GSH.

Mechanism of Action: GABAergic Signaling Pathway

The anticonvulsant activity of this compound is likely mediated through its influence on the GABAergic system.[1] Studies have shown that the compound can significantly boost the levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] An increase in GABAergic tone leads to neuronal hyperpolarization, making it more difficult for neurons to fire, thus suppressing seizure activity.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Synthesis Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_cleft GABA Vesicle->GABA_cleft Release GABA_Receptor GABA-A Receptor GABA_cleft->GABA_Receptor Binding Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Isobutylpyrrolidinone This compound Isobutylpyrrolidinone->GABA_pre Increases Levels (Proposed)

Caption: Proposed Mechanism of Action via the GABAergic Signaling Pathway.

Conclusion

This compound, while historically recognized as a precursor in the synthesis of Pregabalin, is emerging as a compound with its own interesting pharmacological profile. Its demonstrated anticonvulsant and antioxidant properties, coupled with a likely mechanism of action involving the enhancement of GABAergic neurotransmission, make it a subject of interest for further investigation. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this pyrrolidinone derivative. Future studies should focus on elucidating its precise molecular targets and further characterizing its efficacy and safety profile in various preclinical models.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-4-Isobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Isobutylpyrrolidin-2-one is a key chiral intermediate in the synthesis of various pharmacologically active compounds, most notably the anticonvulsant drug Pregabalin. The stereochemistry at the C4 position is crucial for the biological activity of the final product. This document provides detailed protocols for the enantioselective synthesis of (S)-4-Isobutylpyrrolidin-2-one, focusing on a robust and stereocontrolled synthetic route. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy Overview

The presented enantioselective synthesis commences with the commercially available chiral building block, (S)-4-(hydroxymethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one. The synthetic pathway involves a five-step sequence:

  • Esterification: Conversion of the primary alcohol to an ethyl ester.

  • Grignard Reaction: Reaction of the ester with methylmagnesium bromide to form a tertiary alcohol.

  • Dehydration: Acid-catalyzed elimination of water to yield a mixture of unsaturated pyrrolidinones.

  • Deprotection: Removal of the chiral auxiliary ((S)-1-phenylethyl group) via a Birch reduction.

  • Hydrogenation: Catalytic hydrogenation of the double bond to afford the desired saturated (S)-4-Isobutylpyrrolidin-2-one.

This strategy ensures the retention of the desired (S)-stereochemistry at the C4 position throughout the synthesis.

Experimental Workflow

The overall experimental workflow is depicted below.

Enantioselective Synthesis Workflow Start Start: (S)-4-(hydroxymethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one Step1 Step 1: Esterification Start->Step1 Intermediate1 Intermediate I: Ethyl 2-(1-((S)-1-phenylethyl)-2-oxopyrrolidin-4-yl)acetate Step1->Intermediate1 Step2 Step 2: Grignard Reaction Intermediate1->Step2 Intermediate2 Intermediate II: 2-(1-((S)-1-phenylethyl)-2-oxopyrrolidin-4-yl)propan-2-ol Step2->Intermediate2 Step3 Step 3: Dehydration Intermediate2->Step3 Intermediate3 Intermediate IIIa/IIIb: Mixture of Unsaturated Pyrrolidinones Step3->Intermediate3 Step4 Step 4: Deprotection (Birch Reduction) Intermediate3->Step4 Intermediate4 Intermediate IVa/IVb: Mixture of Unsaturated Pyrrolidin-2-ones Step4->Intermediate4 Step5 Step 5: Hydrogenation Intermediate4->Step5 End Final Product: (S)-4-Isobutylpyrrolidin-2-one Step5->End

Caption: Overall synthetic workflow for (S)-4-Isobutylpyrrolidin-2-one.

Detailed Experimental Protocols

Step 1: Esterification of (S)-4-(hydroxymethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one (Intermediate I)

Objective: To convert the primary alcohol of the starting material into an ethyl ester. This protocol is adapted from standard esterification procedures.

Materials:

  • (S)-4-(hydroxymethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol (B145695) (EtOH)

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of (S)-4-(hydroxymethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq) followed by the dropwise addition of thionyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to 0 °C and slowly add anhydrous ethanol (5.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1-((S)-1-phenylethyl)-2-oxopyrrolidin-4-yl)acetate (Intermediate I).

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Grignard Reaction to form Tertiary Alcohol (Intermediate II)

Objective: To react the ethyl ester (Intermediate I) with methylmagnesium bromide to form the corresponding tertiary alcohol.

Materials:

  • Ethyl 2-(1-((S)-1-phenylethyl)-2-oxopyrrolidin-4-yl)acetate (Intermediate I)

  • Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Intermediate I (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.

  • Slowly add methylmagnesium bromide solution (2.2 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(1-((S)-1-phenylethyl)-2-oxopyrrolidin-4-yl)propan-2-ol (Intermediate II).

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Dehydration of Tertiary Alcohol (Intermediate IIIa/IIIb)

Objective: To dehydrate the tertiary alcohol (Intermediate II) to a mixture of unsaturated pyrrolidinones.

Materials:

  • 2-(1-((S)-1-phenylethyl)-2-oxopyrrolidin-4-yl)propan-2-ol (Intermediate II)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Intermediate II (1.0 eq) in toluene, add a catalytic amount of p-TsOH·H₂O (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting residue, a mixture of (4S)-4-(2-methylprop-1-enyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one (IIIa) and (4R)-4-(2-methylprop-2-enyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one (IIIb), is used in the next step without further purification.

Step 4: Deprotection via Birch Reduction (Intermediate IVa/IVb)

Objective: To remove the N-phenylethyl protecting group to obtain the free lactam.

Materials:

Procedure:

  • Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Condense liquid ammonia into the flask at -78 °C.

  • Add a solution of the mixture of Intermediates IIIa and IIIb (1.0 eq) in anhydrous THF.

  • To the stirred solution, add small pieces of sodium metal (3.0 eq) until a persistent blue color is observed.

  • Stir the reaction mixture for 4 hours at -78 °C.

  • Quench the reaction by the slow addition of methanol until the blue color disappears.

  • Allow the ammonia to evaporate overnight.

  • To the residue, add water and extract with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain a mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one (IVa) and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one (IVb).

Step 5: Hydrogenation to (S)-4-Isobutylpyrrolidin-2-one

Objective: To reduce the double bond of the unsaturated pyrrolidin-2-ones to obtain the final product.

Materials:

  • Mixture of Intermediates IVa and IVb

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of the mixture of compounds IVa and IVb (5.0 g) in methanol (100 mL), add 10% Palladium on carbon (0.5 g).

  • Stir the mixture in a hydrogenation apparatus under a hydrogen atmosphere (e.g., balloon or Parr shaker) for approximately 12 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain (S)-4-Isobutylpyrrolidin-2-one as a low melting solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

StepIntermediate/ProductStarting MaterialKey ReagentsTypical Yield (%)
1I: Ethyl 2-(1-((S)-1-phenylethyl)-2-oxopyrrolidin-4-yl)acetate(S)-4-(hydroxymethyl)-...-pyrrolidin-2-oneSOCl₂, EtOH85-95
2II: 2-(1-((S)-1-phenylethyl)-2-oxopyrrolidin-4-yl)propan-2-olIntermediate IMeMgBr80-90
3IIIa/b: Mixture of unsaturated pyrrolidinonesIntermediate IIp-TsOH·H₂O90-98
4IVa/b: Mixture of unsaturated pyrrolidin-2-onesIntermediate IIIa/bNa, liq. NH₃60-70
5(S)-4-Isobutylpyrrolidin-2-one Intermediate IVa/bH₂, 10% Pd/C>95

Reaction Mechanism Visualization

Birch Reduction Deprotection Mechanism

The Birch reduction is a dissolving metal reduction that removes the benzylic chiral auxiliary.

Birch_Reduction Substrate N-Phenylethyl Lactam Radical Anion Radical Anion Substrate->Radical Anion + e⁻ (from Na) Product Deprotected Lactam Protonated Radical Protonated Radical Radical Anion->Protonated Radical + H⁺ (from MeOH) Anion Anion Protonated Radical->Anion + e⁻ (from Na) Dihydro Intermediate Dihydro Intermediate Anion->Dihydro Intermediate + H⁺ (from MeOH) Dihydro Intermediate->Product Tautomerization & Cleavage

Caption: Simplified mechanism of the Birch reduction for deprotection.

Catalytic Hydrogenation

The final step involves the saturation of the carbon-carbon double bond via catalytic hydrogenation.

Hydrogenation Unsaturated Lactam Intermediate IVa/IVb (Mixture of isomers) Catalyst Surface Pd/C Catalyst Surface with Adsorbed H₂ Unsaturated Lactam->Catalyst Surface Adsorption Saturated Lactam (S)-4-Isobutylpyrrolidin-2-one Catalyst Surface->Saturated Lactam Syn-addition of H₂

Caption: Schematic of the catalytic hydrogenation step.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions provided are illustrative and may require optimization for different scales or specific laboratory conditions.

Application Notes and Protocols for the Quantification of 4-Isobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4-Isobutylpyrrolidin-2-one, a known process impurity and degradant of the drug Pregabalin.[1][2][3][4] The protocols are intended for researchers, scientists, and professionals in drug development and quality control. The methods described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical dosage forms. It is based on the principles of reversed-phase chromatography with UV detection.

1.1. Experimental Protocol

1.1.1. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (or other suitable buffer components)

  • Sample of Pregabalin drug substance or formulation

1.1.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

1.1.3. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mixture of water (with a pH-adjusting buffer, if necessary) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good resolution between this compound and other components. A common starting point is a mixture of buffer and acetonitrile.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable diluent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Sample Solution: Accurately weigh a known amount of the drug substance or a crushed portion of the dosage form and dissolve it in the chosen diluent. Filter the solution through a 0.45 µm syringe filter before injection.

1.1.4. Chromatographic Conditions

  • Column: C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm.[5]

1.2. Data Presentation

Table 1: Summary of HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
SpecificityPeak purity index > 0.99

1.3. Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Inject into HPLC System A->D B Prepare Standard Solutions B->D C Prepare Sample Solutions C->D E UV Detection at 210 nm D->E F Integrate Peak Area E->F G Construct Calibration Curve F->G H Quantify Concentration G->H

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound is amenable to GC analysis.[6]

2.1. Experimental Protocol

2.1.1. Reagents and Materials

  • This compound Reference Standard

  • Methanol or other suitable solvent (GC grade)

  • Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties)

  • Sample containing this compound

2.1.2. Equipment

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

2.1.3. Preparation of Solutions

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards by diluting the stock solution. Add a fixed concentration of the internal standard to each calibration standard.

  • Sample Solution: Dissolve a known amount of the sample in the solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary. Add the same fixed concentration of the internal standard as in the calibration standards.

2.1.4. GC-MS Conditions

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

2.2. Data Presentation

Table 2: Summary of GC-MS Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%
SpecificityConfirmed by ion ratio

2.3. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve/Extract Sample B Add Internal Standard A->B C Inject into GC-MS B->C D Mass Spectrometric Detection (SIM) C->D E Integrate Ion Chromatograms D->E F Calculate Peak Area Ratios E->F G Quantify using Calibration Curve F->G

Caption: GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for quantifying trace levels of this compound in complex matrices such as biological fluids or for low-level impurity profiling.

3.1. Experimental Protocol

3.1.1. Reagents and Materials

  • This compound Reference Standard

  • This compound-d6 (or other stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma, urine) or drug product

3.1.2. Equipment

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • C18 or HILIC analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

3.1.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard and QC Samples: Prepare stock solutions of this compound and the internal standard in methanol. Spike appropriate amounts into the blank matrix to create calibration standards and quality control (QC) samples.

  • Sample Preparation (for biological samples): To 100 µL of sample, add 20 µL of the internal standard working solution, followed by 300 µL of acetonitrile to precipitate proteins. Vortex and then centrifuge. Transfer the supernatant for LC-MS/MS analysis. For drug products, a simple dilution in the mobile phase may be sufficient.

3.1.4. LC-MS/MS Conditions

  • Column: C18 (2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase Gradient: A gradient from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 142.1 -> 85.1) and its internal standard.

3.2. Data Presentation

Table 3: Summary of LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Bias)± 15%
Matrix EffectMinimal and compensated by IS
Recovery> 85%

3.3. Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Sample B Add Internal Standard A->B C Protein Precipitation / Dilution B->C D Centrifuge & Collect Supernatant C->D E Inject into LC-MS/MS D->E F MRM Detection E->F G Integrate MRM Transitions F->G H Calculate Peak Area Ratios G->H I Quantify using Calibration Curve H->I Method_Selection Start Start Analysis Requirement QC Routine QC? Start->QC Matrix Complex Matrix? (e.g., Biological) Sensitivity Trace Level Quantification? Matrix->Sensitivity No LCMSMS LC-MS/MS Matrix->LCMSMS Yes GCMS GC-MS Sensitivity->GCMS No Sensitivity->LCMSMS Yes QC->Matrix No HPLC HPLC-UV QC->HPLC Yes

References

Application Notes: 4-Isobutylpyrrolidin-2-one as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isobutylpyrrolidin-2-one is a key reference standard for the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. It is recognized as a related compound to Pregabalin, designated as Pregabalin Related Compound C, and is also relevant in the analysis of other structurally related compounds like Brivaracetam.[1][2] The use of a well-characterized reference standard is critical for method validation, stability studies, and routine quality control in the pharmaceutical industry, ensuring the safety and efficacy of drug products.[2]

These application notes provide a detailed protocol for the use of this compound as a reference standard in a High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of related substances in pharmaceutical preparations.

Physicochemical Properties of this compound

PropertyValue
Chemical Name 4-(2-methylpropyl)pyrrolidin-2-one
Synonyms Pregabalin Related Compound C, (RS)-Pregabalin Lactam
CAS Number 61312-87-6
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Appearance Pale Yellow Oil or Solid
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol

Application: Quantification of Impurities in Pregabalin Oral Solution

This section outlines an HPLC method for the determination of this compound as an impurity in Pregabalin Oral Solution. The method is based on established protocols and is suitable for quality control and stability testing.[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A gradient HPLC method is employed for the separation and quantification of this compound.

ParameterCondition
HPLC System Waters Alliance e2695 with 2998 PDA detector or equivalent
Column GL Sciences Inertsil ODS-3V C18, 4.6 mm x 25.0 cm, 5 µm
Mobile Phase A Buffer Solution
Mobile Phase B Acetonitrile
Mobile Phase C Water
Flow Rate 1.0 mL/min
Column Temperature 50°C
Autosampler Temperature Ambient
Injection Volume 40 µL
Detection UV at 210 nm

2. Preparation of Solutions:

  • Diluent: Prepare as specified in the assay procedure for the drug product.

  • Reference Standard Stock Solution: Accurately weigh a suitable quantity of this compound reference standard and dissolve in the diluent to obtain a known concentration.

  • Working Reference Solution: Dilute the Reference Standard Stock Solution with the diluent to a final concentration appropriate for the specified limit of the impurity.

  • Sample Solution: Prepare the sample solution from the drug product as per the assay procedure to a known concentration of the active ingredient.

3. System Suitability:

Before analysis, the chromatographic system must meet predefined suitability criteria.

ParameterAcceptance Criteria
Resolution Resolution between the this compound peak and the main drug peak should be ≥ 1.5.
Tailing Factor Tailing factor for the this compound peak should be ≤ 2.0.
Relative Standard Deviation (RSD) The %RSD for replicate injections of the Working Reference Solution should be ≤ 5.0%.

4. Analysis Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Working Reference Solution and record the peak area.

  • Inject the Sample Solution and record the peak areas for all impurities.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the amount of this compound in the sample using the following formula:

    Amount of Impurity (%) = (Area of Impurity in Sample / Area of Standard in Reference) × (Concentration of Standard / Concentration of Sample) × 100

Method Validation Summary

The described HPLC method has been validated according to USP <1225> guidelines and demonstrated to be specific, accurate, precise, and linear for the quantification of this compound.[1]

Validation ParameterResult
Linearity (Correlation Coefficient, r) ≥ 0.999
Accuracy (Average Recovery) 100 ± 3.0%
Precision (%RSD) ≤ 2.0%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for utilizing this compound as a reference standard in HPLC analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting RS Reference Standard (this compound) RS_Stock Reference Stock Solution RS->RS_Stock Dissolve in Diluent Sample Drug Product Sample Sample_Sol Sample Solution Sample->Sample_Sol Prepare as per Assay Diluent Diluent RS_Working Working Reference Solution RS_Stock->RS_Working Dilute System_Suitability System Suitability Test RS_Working->System_Suitability Analysis Analysis of Solutions Sample_Sol->Analysis HPLC HPLC System System_Suitability->Analysis If Passes Data_Acquisition Data Acquisition Analysis->Data_Acquisition Peak_ID Peak Identification Data_Acquisition->Peak_ID Quantification Quantification Peak_ID->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis using a reference standard.

Logical_Relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs Ref_Std Reference Standard Analysis Chromatographic Analysis Ref_Std->Analysis Drug_Prod Drug Product Drug_Prod->Analysis HPLC_Method Validated HPLC Method HPLC_Method->Analysis Impurity_ID Impurity Identification Analysis->Impurity_ID Impurity_Quant Impurity Quantification Analysis->Impurity_Quant QC_Release Quality Control Release Impurity_Quant->QC_Release

Caption: Logical relationship of inputs and outputs in quality control testing.

References

Application of 4-Isobutylpyrrolidin-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylpyrrolidin-2-one, also known as Pregabalin (B1679071) Lactam, is a chiral molecule that serves as a key synthetic intermediate in the production of Pregabalin, a widely prescribed medication for neuropathic pain, epilepsy, and anxiety disorders.[1][2] Beyond its role as a precursor, recent studies have indicated that this compound possesses intrinsic biological activities, suggesting its potential as a lead compound in medicinal chemistry for the development of novel therapeutics targeting the central nervous system (CNS). This document provides an overview of its known applications, quantitative data from preclinical studies, and detailed experimental protocols for its synthesis and biological evaluation. The pyrrolidine (B122466) scaffold, a core component of this molecule, is prevalent in numerous FDA-approved drugs, highlighting the therapeutic potential of this structural motif.[3]

Medicinal Chemistry Applications

The primary application of this compound in medicinal chemistry is as a crucial building block for the synthesis of Pregabalin. However, emerging research has demonstrated its independent pharmacological effects, particularly as an anticonvulsant and antioxidant agent.

Anticonvulsant Activity

In vivo studies have shown that (S)-4-isobutylpyrrolidin-2-one exhibits significant anticonvulsant properties. In animal models of epilepsy, such as the Maximal Electroshock (MES)-induced seizure model, administration of the compound has been shown to delay and reduce the duration of seizures.[4] This activity suggests a potential for the development of new antiepileptic drugs based on this scaffold.

Antioxidant and Neuroprotective Effects

This compound has demonstrated antioxidant properties by reducing lipid peroxidation and increasing levels of the endogenous antioxidant glutathione (B108866) in in-vivo models.[4] Oxidative stress is a key pathological factor in various neurodegenerative diseases, and the ability of this compound to mitigate it suggests a potential neuroprotective role. The broader class of pyrrolidin-2-one derivatives has also been investigated for antioxidant activities.[1][2]

Data Presentation

The following table summarizes the qualitative biological effects of (S)-4-Isobutylpyrrolidin-2-one observed in preclinical studies.[4]

Biological EffectModel SystemKey FindingsReference
Anticonvulsant MES-induced seizures in ratsDelayed and reduced the duration of seizures.[4]
Antioxidant MES-induced seizures in ratsDecreased lipid peroxidation; Increased glutathione levels.[4]
Neurotransmitter Modulation Rat brain tissueSignificantly boosted levels of GABA, Dopamine (DA), Noradrenaline (NA), and Serotonin (5-HT).[4]

Experimental Protocols

Protocol 1: Synthesis of (4S)-4-isobutylpyrrolidin-2-one

This protocol is adapted from a patented enantioselective process for the preparation of a key intermediate for Pregabalin.[5]

Materials:

  • Mixture of (S)-4-isobutyl-5-methylene-pyrrolidin-2-one and (S)-4-isobutyl-5-methyl-1H-pyrrol-2-one

  • Methanol (B129727) (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogenation unit

  • Celitem

Procedure:

  • In a hydrogenation unit, prepare a mixture of (S)-4-isobutyl-5-methylene-pyrrolidin-2-one and (S)-4-isobutyl-5-methyl-1H-pyrrol-2-one (5 g, 0.0352 mol) in methanol (100 mL).

  • Carefully add 10% Palladium on carbon (0.5 g) to the mixture.

  • Stir the reaction mixture under a hydrogen atmosphere for approximately 12 hours.

  • Upon completion of the reaction, remove the Palladium on carbon catalyst by filtering the mixture through a pad of Celite.

  • Remove the solvent (methanol) from the filtrate under reduced pressure to yield (4S)-4-isobutylpyrrolidin-2-one.

Workflow for the Synthesis of (4S)-4-isobutylpyrrolidin-2-one

G start Start: Starting Materials ((S)-4-isobutyl-5-methylene-pyrrolidin-2-one & (S)-4-isobutyl-5-methyl-1H-pyrrol-2-one) step1 Dissolve in Methanol start->step1 step2 Add 10% Palladium on Carbon step1->step2 step3 Hydrogenation (12 hours) step2->step3 step4 Filter through Celite step3->step4 step5 Solvent Evaporation step4->step5 end_product End Product: (4S)-4-isobutylpyrrolidin-2-one step5->end_product

Caption: Synthetic workflow for (4S)-4-isobutylpyrrolidin-2-one.

Protocol 2: Assessment of Antioxidant Activity via Lipid Peroxidation Assay (TBARS Method)

This protocol outlines a general procedure to measure malondialdehyde (MDA), a key indicator of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[6][7] This can be used to evaluate the antioxidant effect of this compound in tissue homogenates.

Materials:

  • Tissue homogenate (e.g., from brain tissue)

  • 0.1% (w/v) Trichloroacetic acid (TCA)

  • 0.5% (w/v) Thiobarbituric acid (TBA) in 20% (w/v) TCA

  • Water bath (95°C)

  • Ice bath

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare the tissue homogenate by homogenizing 0.1 g of tissue in 0.5 mL of 0.1% (w/v) TCA.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Mix 0.5 mL of the supernatant with 1.5 mL of 0.5% TBA in 20% TCA.

  • Incubate the mixture in a water bath at 95°C for 25 minutes to allow for the formation of the MDA-TBA adduct.

  • Stop the reaction by placing the samples in an ice bath.

  • If the solution is not clear, centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm. A reading at 600 nm should also be taken to correct for non-specific turbidity and subtracted from the 532 nm reading.

  • Calculate the concentration of MDA using the Lambert-Beer law with an extinction coefficient (ε) of 155 mM⁻¹cm⁻¹. Results are typically expressed as µmols of MDA per gram of fresh weight (FW).

Experimental Workflow for TBARS Assay

G start Start: Tissue Sample step1 Homogenize in 0.1% TCA start->step1 step2 Centrifuge (15,000 x g, 10 min) step1->step2 step3 Collect Supernatant step2->step3 step4 Mix with TBA solution step3->step4 step5 Incubate at 95°C for 25 min step4->step5 step6 Cool on Ice step5->step6 step7 Measure Absorbance at 532 nm & 600 nm step6->step7 end_product Calculate MDA Concentration step7->end_product

Caption: Workflow for the TBARS lipid peroxidation assay.

Proposed Mechanism of Action

While the direct molecular target of this compound has not been definitively identified, its structural similarity to Pregabalin and its observed biological effects allow for a hypothesized mechanism of action. Pregabalin exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[8][9] The observed anticonvulsant activity and the reported increase in the inhibitory neurotransmitter GABA by this compound suggest a potential modulation of the balance between excitatory and inhibitory neurotransmission.[4]

Hypothesized Signaling Pathway

G compound This compound target Potential Target (e.g., Modulator of Neurotransmitter Release) compound->target gaba Increased GABA Levels target->gaba excitatory Reduced Excitatory Neurotransmitter Release (Hypothesized) target->excitatory inhibition Enhanced Neuronal Inhibition gaba->inhibition excitation Reduced Neuronal Excitation excitatory->excitation effect Anticonvulsant Effect inhibition->effect excitation->effect

References

Application Note: Quantitative Analysis of 4-Isobutylpyrrolidin-2-one in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Isobutylpyrrolidin-2-one in human plasma. The methodology involves a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was developed and is presented here with detailed protocols for sample preparation, chromatographic conditions, and mass spectrometric parameters, making it suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic or other studies requiring quantification of this compound.

Introduction

This compound is a chemical intermediate and a potential impurity in the synthesis of pharmacologically active compounds.[1][2][3] Accurate and reliable quantification of this small molecule in biological matrices is essential for various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients. This document provides a comprehensive protocol for a highly selective and sensitive LC-MS/MS method for the determination of this compound in human plasma.

Chemical Structure and Properties of this compound:

  • Molecular Formula: C₈H₁₅NO[1][4][5]

  • Molecular Weight: 141.21 g/mol [1][4][6]

  • Predicted pKa: 16.66 ± 0.40[1][2]

  • Predicted XLogP3: 1.2[4][7]

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS): this compound-¹³C₆,¹⁵N or a structurally similar analog not present in the matrix.

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (concentration to be optimized) to each tube and vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Method
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (Re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C[8]

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: To be optimized for the specific instrument.

  • MRM Transitions:

    • This compound: Precursor Ion (m/z) 142.1 → Product Ion (m/z) [To be determined experimentally, likely fragments from the loss of the isobutyl group or parts of the pyrrolidinone ring]. A suggested starting point for product ion scanning would be ions with m/z values such as 86, 69, and 58, based on fragmentation patterns of similar pyrrolidinone structures.[3][7]

    • Internal Standard: To be determined based on the chosen IS.

  • Collision Energy (CE) and other compound-specific parameters: To be optimized for each transition.

Method Validation Parameters (Proposed)

The following table summarizes the proposed quantitative parameters for the validation of this method.

ParameterProposed Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio > 10, with acceptable precision and accuracy.
Upper Limit of Quantitation (ULOQ) The highest concentration on the standard curve with acceptable precision and accuracy.
Precision (RSD%) Within-run and between-run RSD% ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Matrix Effect To be evaluated; IS should compensate for any significant effects.
Recovery To be determined.
Stability Freeze-thaw, short-term, long-term, and post-preparative stability to be assessed.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Internal Standard Spiking p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortexing & Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 Chromatographic Separation (C18) p5->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation d1->d2 validation_logic linearity Linearity & Range precision Precision (Intra & Inter-day) accuracy Accuracy specificity Specificity & Selectivity specificity->linearity lloq Lower Limit of Quantitation (LLOQ) specificity->lloq lod Limit of Detection (LOD) lod->lloq lloq->precision lloq->accuracy matrix_effect Matrix Effect recovery Extraction Recovery ft_stability Freeze-Thaw st_stability Short-Term (Bench-Top) lt_stability Long-Term pp_stability Post-Preparative

References

Application Notes and Protocols for Evaluating the Anticonvulsant Properties of 4-Isobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isobutylpyrrolidin-2-one, also known as Pregabalin lactam, is a chemical intermediate and a known impurity in the synthesis of Pregabalin.[1][2][3] Pregabalin is an established anticonvulsant drug that exhibits analgesic and anxiolytic properties.[4] It functions as an alpha-2-delta (α2δ) ligand in the central nervous system.[4] Given the structural relationship, it is hypothesized that this compound may possess intrinsic anticonvulsant activity. These application notes provide a comprehensive experimental design to investigate and quantify the potential anticonvulsant and neurotoxic effects of this compound in established rodent models.

The primary screening of potential antiepileptic drugs often involves models of acute seizures induced by electrical or chemical stimuli.[5][6] The Maximal Electroshock (MES) seizure test is a widely used model for generalized tonic-clonic seizures, indicating a compound's ability to prevent seizure spread.[7][8] The subcutaneous pentylenetetrazol (PTZ) test is a model for myoclonic seizures and is particularly sensitive to drugs that enhance GABAergic neurotransmission.[9][10][11]

This document outlines detailed protocols for the MES and PTZ seizure models, as well as the rotarod test for assessing motor impairment and neurotoxicity.

Experimental Workflow

The overall experimental design follows a logical progression from initial screening for anticonvulsant efficacy to assessment of potential adverse effects.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Anticonvulsant Screening cluster_2 Phase 3: Neurotoxicity Assessment cluster_3 Phase 4: Data Analysis A Animal Acclimation (7 days) B Compound Preparation (this compound, Vehicle, Positive Controls) A->B C Maximal Electroshock (MES) Test (Evaluates efficacy against generalized tonic-clonic seizures) B->C D Pentylenetetrazol (PTZ) Test (Evaluates efficacy against myoclonic seizures) B->D E Rotarod Test (Measures motor coordination and sedation) B->E F Determine ED50 (Anticonvulsant efficacy) C->F D->F G Determine TD50 (Neurotoxicity) E->G H Calculate Protective Index (PI) (PI = TD50 / ED50) F->H G->H

Caption: Overall experimental workflow for anticonvulsant screening.

Quantitative Data Summary

The following tables present a template for summarizing the quantitative data obtained from the experimental protocols. Efficacy is determined by the median effective dose (ED50), and neurotoxicity by the median toxic dose (TD50).

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Test

Treatment GroupDose (mg/kg, i.p.)NNumber Protected% ProtectionED50 (mg/kg)
Vehicle (Saline)-1000-
This compound1010220
3010550Calculated
10010990
Phenytoin (Positive Control)251010100~9.5

Table 2: Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Seizure Test

Treatment GroupDose (mg/kg, i.p.)NNumber Protected from Clonic Seizures% ProtectionED50 (mg/kg)
Vehicle (Saline)-1000-
This compound1010110
3010440Calculated
10010880
Ethosuximide (Positive Control)1501010100~130

Table 3: Neurotoxicity Assessment using the Rotarod Test

Treatment GroupDose (mg/kg, i.p.)NNumber Exhibiting Motor Impairment% ImpairmentTD50 (mg/kg)
Vehicle (Saline)-1000-
This compound5010110
15010550Calculated
30010990
Diazepam (Positive Control)51010100~4.5

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Test

This protocol is adapted from established methodologies for the MES test, which is a model for generalized tonic-clonic seizures.[7][12][13]

1. Animals:

  • Species: Male ICR-CD-1 mice.[12]

  • Weight: 20-25 g.

  • Acclimation: Acclimate animals for at least 7 days with ad libitum access to food and water on a 12-hour light/dark cycle.[12]

2. Apparatus:

  • Electroconvulsive shock generator (e.g., Ugo Basile).

  • Corneal electrodes.

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine (B1683103) hydrochloride).[7]

  • 0.9% saline solution.

3. Drug Preparation and Administration:

  • Vehicle: 0.9% saline.

  • Test Compound: Prepare suspensions/solutions of this compound at desired concentrations in the vehicle.

  • Positive Control: Prepare a solution of Phenytoin (e.g., 25 mg/kg) in the vehicle.

  • Administration: Administer all substances intraperitoneally (i.p.) in a volume of 10 mL/kg.

  • Pre-treatment Time: Conduct the MES test 30-60 minutes after drug administration.[12][14]

4. Procedure:

  • Administer the vehicle, test compound, or positive control to the respective animal groups.

  • At the time of peak effect (e.g., 30 minutes post-injection), apply a drop of anesthetic ophthalmic solution to the mouse's corneas.[7]

  • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.[7]

  • Position the corneal electrodes on the eyes of the mouse.

  • Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[7][13]

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[12]

5. Endpoint and Data Analysis:

  • The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this response.[7][12]

  • Calculate the percentage of animals protected in each group.

  • Determine the ED50 value (the dose that protects 50% of the animals) using probit analysis.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test

This protocol details the subcutaneous PTZ test, a widely used model for evaluating efficacy against myoclonic seizures.[9][10][15]

1. Animals:

  • Species: Male C57BL/6 mice.[16]

  • Weight: 20-25 g.

  • Acclimation: Same as for the MES test.

2. Reagents:

  • Pentylenetetrazol (PTZ).

  • 0.9% saline.

3. Drug Preparation and Administration:

  • PTZ Solution: Prepare a fresh solution of PTZ in 0.9% saline (e.g., at a concentration to deliver a convulsant dose of 85 mg/kg).

  • Test Compound: Prepare this compound as described for the MES test.

  • Positive Control: Prepare a solution of Ethosuximide (e.g., 150 mg/kg).

  • Administration: Administer the vehicle, test compound, or positive control (i.p.) 30 minutes before PTZ administration.

4. Procedure:

  • Administer the vehicle, test compound, or positive control.

  • After 30 minutes, administer PTZ subcutaneously (s.c.) in the loose skin on the back of the neck.

  • Immediately place the mouse in an individual observation chamber.

  • Observe the animal continuously for 30 minutes for the onset of seizures.

  • Record the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.

5. Endpoint and Data Analysis:

  • The primary endpoint is the failure to observe a generalized clonic seizure within the 30-minute observation period. An animal is considered "protected" if it does not exhibit this response.

  • Calculate the percentage of animals protected in each group.

  • Determine the ED50 value using probit analysis.

Protocol 3: Rotarod Test for Neurotoxicity

This protocol assesses motor coordination to determine the neurotoxic potential (TD50) of the test compound.[12]

1. Animals:

  • Species: Male ICR-CD-1 mice.

  • Weight: 20-25 g.

  • Acclimation: Same as for the MES test.

2. Apparatus:

  • Accelerating rotarod apparatus (e.g., Ugo Basile).

3. Procedure:

  • Training: Prior to the test day, train the mice on the rotarod at a constant speed (e.g., 10 rpm) for at least two trials until they can remain on the rod for 120 seconds.

  • Testing:

    • On the test day, administer the vehicle, test compound, or positive control (e.g., Diazepam).

    • At the time of peak effect (e.g., 30 minutes post-injection), place the mouse on the rotarod.

    • Start the rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the time (latency) until the mouse falls off the rod or grips the rod and rotates with it for two consecutive revolutions. A trial cutoff time of 180 seconds is typically used.

    • Perform three trials for each animal.

4. Endpoint and Data Analysis:

  • An animal is considered to have motor impairment if it falls off the rotarod in all three trials or if its average latency to fall is significantly reduced compared to vehicle-treated controls.

  • A simplified endpoint is to consider any animal that cannot remain on the rod for a predefined time (e.g., 60 seconds) as impaired.

  • Calculate the percentage of animals exhibiting motor impairment in each group.

  • Determine the TD50 value (the dose causing motor impairment in 50% of the animals) using probit analysis.

Potential Mechanisms of Action

Proposed Signaling Pathway for this compound

Given its structural similarity to Pregabalin, this compound may act by binding to the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Ca_channel Voltage-Gated Ca²⁺ Channel Vesicle Vesicle (Glutamate) Ca_channel->Vesicle Triggers Fusion a2d α2δ Subunit a2d->Ca_channel Modulates Glutamate Glutamate Vesicle->Glutamate Exocytosis Receptor Glutamate Receptor Glutamate->Receptor Binds Excitation Excitation Receptor->Excitation Leads to Test_Compound This compound Test_Compound->a2d Binds

Caption: Proposed mechanism via modulation of the α2δ subunit.
Signaling Pathway of PTZ-Induced Seizures

The PTZ model is based on the chemical's ability to act as a non-competitive antagonist of GABA-A receptors, leading to reduced inhibition and neuronal hyperexcitability.[9]

G cluster_0 Neuronal Membrane cluster_1 Cellular Effect GABA_A GABA-A Receptor (Chloride Channel) Inhibition Neuronal Inhibition (Hyperpolarization) GABA_A->Inhibition Promotes (Cl⁻ Influx) GABA GABA GABA->GABA_A Binds & Activates PTZ Pentylenetetrazol (PTZ) PTZ->GABA_A Blocks Excitation Neuronal Hyperexcitability PTZ->Excitation Leads to Inhibition->Excitation Suppresses Seizure Seizure Excitation->Seizure Results in

References

Troubleshooting & Optimization

Technical Support Center: 4-Isobutylpyrrolidin-2-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Isobutylpyrrolidin-2-one, a key intermediate in the synthesis of Pregabalin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Column Chromatography

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Separation of Structurally Similar Impurities Optimize the mobile phase composition. A common challenge is the co-elution of other Pregabalin-related impurities.[1] Experiment with different solvent systems and gradients. For reversed-phase HPLC, adjusting the aqueous to organic solvent ratio can improve resolution.Enhanced separation of the target compound from impurities, leading to higher purity fractions.
Column Overloading Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation.Sharper peaks and improved resolution between this compound and its impurities.
Inappropriate Stationary Phase Select a stationary phase with different selectivity. If using a C18 column, consider a phenyl-hexyl or other stationary phase to achieve better separation of specific impurities.[1]Improved separation of critical impurity pairs.
Contamination from Equipment or Solvents Ensure all glassware is scrupulously clean and use high-purity (HPLC grade) solvents to avoid introducing extraneous peaks.A cleaner baseline and elimination of ghost peaks in the chromatogram.

Issue 2: Poor Yield or No Crystallization

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Sub-optimal Solvent System Conduct small-scale solvent screening to identify a solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.Formation of a crystalline solid upon cooling, leading to successful crystallization.
Presence of Impurities Inhibiting Crystallization Purify the crude material by another method, such as flash chromatography, to remove impurities that may hinder crystal lattice formation before attempting crystallization.Increased likelihood of successful crystallization and higher purity of the final product.
Supersaturation Not Achieved Concentrate the solution to a higher degree before cooling. The solution must be supersaturated for crystals to form.Induction of crystallization and improved yield.
Cooling Rate is Too Fast Employ a slower cooling rate. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. A gradual temperature decrease allows for orderly crystal growth.Formation of well-defined crystals and improved purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when purifying this compound?

A1: this compound is a lactam impurity (often denoted as Impurity-D) in the synthesis of Pregabalin.[1] Other common process-related impurities can include unreacted starting materials, by-products from side reactions, and other intermediates. Depending on the synthetic route, these can include alkene impurities, diacid impurities, and dione (B5365651) impurities.[2]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for purity assessment.[1] These techniques, often coupled with mass spectrometry (MS), can effectively separate and identify this compound from its related impurities.

Q3: Can high vacuum distillation be used for the purification of this compound?

A3: Yes, high vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities. One patent describes the use of high vacuum distillation to purify a mixture of related pyrrolidinone intermediates. However, its effectiveness will depend on the boiling points and thermal stability of the impurities present in your crude material.

Q4: Are there established protocols for the column chromatography of this compound?

A4: While specific protocols are often product and impurity profile dependent, a general approach for reversed-phase column chromatography would be as follows:

  • Stationary Phase: C18 or Phenyl-Hexyl silica (B1680970) gel.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water or methanol (B129727) in water. The specific gradient will need to be optimized based on the impurity profile.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry for compounds lacking a strong chromophore.

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC) for this compound Purification

This protocol provides a general guideline for the purification of this compound using preparative HPLC. Optimization will be required based on the specific impurity profile of the crude material.

Parameter Condition
Column C18, 5-10 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound of interest. A typical gradient might be 10-90% B over 30 minutes.
Flow Rate Dependent on column dimensions, typically 20-100 mL/min for preparative scale.
Detection UV at 210 nm or Mass Spectrometry
Sample Preparation Dissolve the crude material in a minimal amount of the initial mobile phase or a compatible solvent.

Visualizations

Logical Workflow for Troubleshooting Low Purity in Column Chromatography

G start Low Purity After Column Chromatography check_separation Check Chromatogram for Peak Resolution start->check_separation overloading Is the Peak Tailing or Asymmetrical? check_separation->overloading reduce_load Reduce Sample Load overloading->reduce_load Yes optimize_mobile_phase Optimize Mobile Phase Gradient and/or Solvent Composition overloading->optimize_mobile_phase No pure_product High Purity Product reduce_load->pure_product change_stationary_phase Consider a Different Stationary Phase optimize_mobile_phase->change_stationary_phase check_blank Run a Blank Gradient change_stationary_phase->check_blank contamination Are There Extraneous Peaks in the Blank? check_blank->contamination clean_system Clean System and Use High-Purity Solvents contamination->clean_system Yes contamination->pure_product No clean_system->pure_product

Caption: Troubleshooting workflow for low purity in column chromatography.

Decision Tree for Selecting a Purification Method

G start Crude this compound is_solid Is the Crude Material a Solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes column_chromatography Use Column Chromatography (e.g., Flash or Prep HPLC) is_solid->column_chromatography No (Oil) is_oiling_out Does it Oil Out or Remain Impure? try_crystallization->is_oiling_out is_oiling_out->column_chromatography Yes high_purity High Purity Product is_oiling_out->high_purity No distillation Consider High Vacuum Distillation column_chromatography->distillation distillation->high_purity

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Synthesis of 4-Isobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Isobutylpyrrolidin-2-one synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving a Wittig reaction followed by hydrogenation.

Issue 1: Low Yield in the Wittig Reaction Step

Question: We are experiencing a low yield of the unsaturated lactam intermediate during the Wittig reaction of succinimide (B58015) with the appropriate phosphorane. What are the potential causes and how can we troubleshoot this?

Answer: A low yield in the Wittig reaction step can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inactive Ylide: The phosphorus ylide is sensitive to moisture and air. Incomplete deprotonation of the phosphonium (B103445) salt can also lead to low reactivity.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Use freshly opened or properly stored anhydrous solvents.

      • Employ a strong, fresh base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to ensure complete deprotonation of the phosphonium salt. The choice of base can be critical.[1]

      • Consider in situ generation of the ylide in the presence of the succinimide derivative to minimize potential decomposition of the reactive ylide.[2]

  • Suboptimal Reaction Temperature: The temperature for ylide formation and the subsequent reaction with the carbonyl group can significantly impact the yield.

    • Troubleshooting Steps:

      • Perform the initial ylide formation at a low temperature (e.g., 0 °C or -78 °C) to enhance stability.

      • After ylide formation, allow the reaction mixture to slowly warm to room temperature upon addition of the succinimide derivative.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.

  • Side Reactions: The carbonyl group of the succinimide can be susceptible to side reactions, and the ylide itself can be unstable.

    • Troubleshooting Steps:

      • Control the stoichiometry of the reactants carefully. An excess of the ylide may lead to side products.

      • Analyze the crude reaction mixture by LC-MS or NMR to identify any major side products, which can provide clues about the undesired reaction pathways.

Logical Troubleshooting Workflow:

start Low Yield in Wittig Reaction check_ylide Verify Ylide Activity start->check_ylide check_conditions Optimize Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions ylide_moisture Moisture/Air Sensitivity? check_ylide->ylide_moisture ylide_base Base Strength/Freshness? check_ylide->ylide_base temp_profile Suboptimal Temperature? check_conditions->temp_profile stoichiometry Incorrect Stoichiometry? check_side_reactions->stoichiometry solution_inert Use inert atmosphere & anhydrous solvents ylide_moisture->solution_inert Yes solution_base Use fresh, strong base ylide_base->solution_base Yes solution_temp Optimize temperature profile (e.g., low temp for ylide formation) temp_profile->solution_temp Yes solution_stoichiometry Adjust reactant ratios and monitor by TLC/LC-MS stoichiometry->solution_stoichiometry Yes end Improved Yield solution_inert->end solution_base->end solution_temp->end solution_stoichiometry->end

Caption: Troubleshooting workflow for low yield in the Wittig reaction.

Issue 2: Difficult Purification of the Unsaturated Lactam

Question: We are struggling to purify the unsaturated lactam intermediate from the Wittig reaction. Column chromatography is difficult due to the presence of triphenylphosphine (B44618) oxide. What are the alternative purification methods?

Answer: The removal of triphenylphosphine oxide (TPPO) is a common challenge in reactions utilizing Wittig reagents.[3] Several chromatography-free methods can be employed.

Purification Strategies:

  • Selective Precipitation: TPPO has low solubility in non-polar solvents.

    • Protocol: After the reaction, quench and perform a standard aqueous workup. Concentrate the organic phase and then add a non-polar solvent like hexane (B92381) or a mixture of hexane and diethyl ether. The TPPO should precipitate and can be removed by filtration.[4] The desired product often remains in the filtrate. This may need to be repeated for complete removal.

  • Metal Salt Complexation: TPPO can form insoluble complexes with certain metal salts.

    • Protocol: Dissolve the crude product in a suitable polar solvent (e.g., ethyl acetate, acetone). Add a solution of a metal salt such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[4][5] The TPPO-metal complex will precipitate and can be removed by filtration. The choice of metal salt should be tested to ensure it does not complex with the desired product.

  • Acid-Base Extraction: This method is applicable if the product has different acidic or basic properties than TPPO. Since both the product and TPPO are neutral, this is less likely to be effective on its own but can be part of a broader purification strategy.

Data on Purification Methods:

Purification MethodPrincipleAdvantagesDisadvantages
Column Chromatography AdsorptionHigh purity achievableTime-consuming, expensive, difficult with TPPO
Selective Precipitation Differential SolubilitySimple, inexpensive, scalableMay not be completely effective in one step, potential for product co-precipitation
Metal Salt Complexation Complex FormationEffective in polar solvents, can be highly selectiveRequires an additional reagent, potential for metal contamination
Issue 3: Incomplete or Slow Hydrogenation

Question: The hydrogenation of the unsaturated lactam to this compound is slow or incomplete. How can we improve the efficiency of this step?

Answer: Incomplete hydrogenation can be due to catalyst deactivation, suboptimal reaction conditions, or the presence of impurities.

Troubleshooting and Optimization:

  • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is crucial.

    • Troubleshooting Steps:

      • Use a fresh batch of high-quality Pd/C catalyst.

      • Ensure the catalyst is not poisoned by impurities carried over from the previous step (e.g., sulfur-containing compounds or residual phosphines). If necessary, purify the unsaturated lactam before hydrogenation.

      • Optimize the catalyst loading. A typical loading is 5-10 mol% of palladium.

  • Reaction Conditions: Hydrogen pressure, temperature, and solvent all play a significant role.

    • Troubleshooting Steps:

      • Increase the hydrogen pressure. While atmospheric pressure may be sufficient, higher pressures (e.g., 50 psi) can significantly increase the reaction rate.

      • Gently heat the reaction mixture. A temperature of 40-50 °C can improve the reaction kinetics without promoting side reactions.

      • Choose an appropriate solvent. Alcohols like methanol (B129727) or ethanol (B145695) are commonly used and generally effective.

  • Substrate Purity: Impurities in the unsaturated lactam can inhibit the catalyst.

    • Troubleshooting Steps:

      • Ensure the starting material is as pure as possible.

      • If the crude material is used, consider a pre-treatment step, such as passing it through a short plug of silica (B1680970) gel.

Experimental Workflow for Hydrogenation:

start Prepare Unsaturated Lactam in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst setup_reactor Set up Hydrogenation Reactor add_catalyst->setup_reactor hydrogenate Hydrogenate under Controlled Pressure and Temperature setup_reactor->hydrogenate monitor Monitor Reaction by TLC/GC-MS hydrogenate->monitor monitor->hydrogenate Incomplete workup Filter Catalyst and Concentrate monitor->workup Complete product This compound workup->product

Caption: General experimental workflow for the hydrogenation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: As this compound is a key intermediate in the synthesis of Pregabalin, the impurity profile is often discussed in that context. Common impurities can include unreacted starting materials, byproducts from the Wittig reaction (like TPPO), and potentially over-reduced or rearranged products from the hydrogenation step. In the broader synthesis of Pregabalin, related substances such as this compound isomers and other degradation products may be present.[6][7]

Q2: What is the optimal solvent for the Wittig reaction in this synthesis?

A2: Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for Wittig reactions involving non-stabilized ylides. These solvents are good at solvating the phosphonium salt and the ylide without reacting with them.[2]

Q3: Can other reducing agents be used for the hydrogenation step instead of H₂/Pd/C?

A3: While catalytic hydrogenation with H₂/Pd/C is a very common and effective method for reducing carbon-carbon double bonds, other methods could potentially be used. However, for a clean and selective reduction of the double bond without affecting the lactam carbonyl group, catalytic hydrogenation is generally the preferred industrial method due to its efficiency and the formation of clean byproducts (none).

Q4: How can I monitor the progress of the reactions?

A4: Both the Wittig reaction and the hydrogenation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, staining with potassium permanganate (B83412) can be effective for visualizing the disappearance of the unsaturated lactam in the hydrogenation step. For the Wittig reaction, comparing the spot of the starting succinimide derivative with the newly formed product spot will indicate the reaction's progress.

Experimental Protocols

Protocol 1: Wittig Reaction
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the phosphonium salt (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of the succinimide derivative (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using one of the methods described in the troubleshooting guide for purification.

Protocol 2: Hydrogenation
  • In a hydrogenation vessel, dissolve the purified unsaturated lactam (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Carefully add 10% Palladium on carbon (5-10 mol % Pd) to the solution.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation or recrystallization if necessary.

Quantitative Data Summary

The following tables provide representative data on how reaction parameters can influence the yield of the two main steps in the synthesis of this compound.

Table 1: Wittig Reaction Optimization

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1n-BuLiTHF0 to RT1275
2NaHTHFRT2460
3KOtBuTHF0 to RT1270
4n-BuLiDiethyl Ether0 to RT1872

Table 2: Hydrogenation Optimization

EntryCatalyst Loading (mol %)H₂ Pressure (psi)Temperature (°C)Time (h)Yield (%)
15AtmosphericRT2485
210AtmosphericRT1292
3550RT895
4550404>98

References

Technical Support Center: Synthesis of 4-Isobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Isobutylpyrrolidin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly for the common synthetic route involving a Wittig reaction followed by hydrogenation.

Problem 1: Low or No Yield of the Wittig Product (4-isobutylidene-pyrrolidin-2-one)

Question Possible Cause Troubleshooting Steps
Why is the yield of my Wittig reaction so low? Inefficient Ylide Formation: The phosphorus ylide may not be forming in sufficient quantities. This can be due to a weak base, wet solvent, or impure phosphonium (B103445) salt.- Ensure the use of a strong base such as potassium tert-butoxide or n-butyllithium. - Use anhydrous solvents (e.g., dry THF, DMF). - Confirm the purity of the isobutyltriphenylphosphonium bromide.
Decomposition of Reactants: Aldehydes and ylides can be unstable. Pyrrolidine-2,4-dione (B1332186) may also be of poor quality.- Use freshly distilled or purified pyrrolidine-2,4-dione. - Add the ylide to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.
Steric Hindrance: Although less common with aldehydes, significant steric hindrance around the carbonyl group can slow down the reaction.- Increase the reaction time or temperature moderately after the initial addition.

Problem 2: Difficulty in Purifying the Wittig Product

Question Possible Cause Troubleshooting Steps
How can I effectively remove triphenylphosphine (B44618) oxide from my product? Co-elution or Similar Solubility: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired alkene due to similar polarities and solubilities in common organic solvents.[1]- Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. - Chromatography: Careful column chromatography with a well-chosen solvent system (e.g., hexane/ethyl acetate) can separate the product from the byproduct. - Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a nonpolar solvent like hexane, while the product remains in solution.[1]

Problem 3: Incomplete or Slow Hydrogenation of the Wittig Product

Question Possible Cause Troubleshooting Steps
Why is the hydrogenation of the double bond not going to completion? Catalyst Inactivity: The catalyst (e.g., Palladium on carbon) may be old, poisoned, or used in insufficient quantity.- Use fresh, high-quality catalyst. - Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). - Increase the catalyst loading.
Insufficient Hydrogen Pressure: The pressure of hydrogen may not be adequate for the reaction to proceed efficiently.- Ensure the reaction vessel is properly sealed and pressurized. - Increase the hydrogen pressure if your equipment allows.
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen.- Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mixing.

Problem 4: Formation of Side Products During Hydrogenation

Question Possible Cause Troubleshooting Steps
I am observing an unexpected byproduct in my final product. What could it be? Over-reduction: The lactam carbonyl group could be reduced to an alcohol or even further to a cyclic amine under harsh hydrogenation conditions (high temperature, high pressure, or highly active catalyst).- Use milder reaction conditions (lower temperature and pressure). - Screen different catalysts to find one with better selectivity for the double bond reduction. - Carefully monitor the reaction progress and stop it once the starting material is consumed.
Hydrolysis of the Lactam Ring: If the reaction is carried out under acidic or basic conditions, or if acidic/basic impurities are present, the lactam ring can hydrolyze to form 3-isobutylglutaric acid.- Ensure the reaction is run under neutral conditions. - Use purified starting materials and solvents. - Perform a neutral workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via the Wittig route?

A1: The most common side products are triphenylphosphine oxide from the Wittig reaction and potentially 3-isobutylglutaric acid if hydrolysis of the lactam ring occurs.[1] Over-reduction of the lactam carbonyl to the corresponding alcohol is also a possibility during the hydrogenation step.

Q2: Can I use a different reducing agent for the hydrogenation step?

A2: Yes, while catalytic hydrogenation with H₂/Pd-C is common, other reducing agents can be used. For instance, sodium triacetoxyborohydride (B8407120) has been reported for the reduction of the intermediate double bond.[2] This reagent is milder and can offer better selectivity, avoiding the reduction of the lactam carbonyl.

Q3: How can I monitor the progress of the reactions?

A3: Both the Wittig reaction and the hydrogenation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product.

Q4: What is the role of pyrrolidine-2,4-dione in this synthesis?

A4: Pyrrolidine-2,4-dione serves as the carbonyl-containing starting material for the Wittig reaction. The ylide attacks one of the carbonyl groups to form the exocyclic double bond of the intermediate, 4-isobutylidene-pyrrolidin-2-one.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, other routes exist. One common alternative involves the reductive amination of a suitable precursor like 3-isobutylsuccinic anhydride (B1165640) or a related dicarbonyl compound. This method forms the pyrrolidinone ring and introduces the isobutyl group in a single step.

Data Presentation

Currently, there is a lack of publicly available quantitative data comparing different synthetic conditions for this compound in a structured format. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific setup.

Experimental Protocols

Synthesis of this compound via Wittig Reaction and Hydrogenation

This protocol is adapted from patent literature and describes a two-step synthesis.

Step 1: Synthesis of 4-isobutylidene-pyrrolidin-2-one (Wittig Reaction)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine-2,4-dione and isobutyltriphenylphosphonium bromide to anhydrous N,N-dimethylformamide (DMF).

  • Ylide Formation: Cool the mixture to 0 °C in an ice bath. Add potassium tert-butoxide portion-wise while maintaining the temperature below 5 °C.

  • Wittig Reaction: After the addition of the base, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 4-isobutylidene-pyrrolidin-2-one.

Step 2: Synthesis of this compound (Hydrogenation)

  • Reaction Setup: Dissolve the 4-isobutylidene-pyrrolidin-2-one from Step 1 in a suitable solvent such as methanol (B129727) or tetrahydrofuran (B95107) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir vigorously at room temperature overnight.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_0 Wittig Reaction cluster_1 Hydrogenation PD Pyrrolidine-2,4-dione Wittig_Product 4-Isobutylidene-pyrrolidin-2-one PD->Wittig_Product 1. IBPPB Isobutyltriphenylphosphonium bromide IBPPB->Wittig_Product 1. Base Base (e.g., KOtBu) Base->Wittig_Product 1. Final_Product This compound Wittig_Product->Final_Product 2. TPPO Triphenylphosphine oxide Wittig_Product->TPPO Side Product H2_PdC H₂ / Pd-C H2_PdC->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Wittig Check Wittig Reaction Step Start->Check_Wittig Check_H2 Check Hydrogenation Step Start->Check_H2 Incomplete_Wittig Incomplete Reaction? Check_Wittig->Incomplete_Wittig TPPO_Impurity Triphenylphosphine Oxide Impurity? Check_Wittig->TPPO_Impurity Incomplete_H2 Incomplete Hydrogenation? Check_H2->Incomplete_H2 Over_reduction Over-reduction Side Products? Check_H2->Over_reduction Hydrolysis Lactam Hydrolysis? Check_H2->Hydrolysis Improve_Ylide Optimize Ylide Formation: - Anhydrous conditions - Stronger base - Fresh reagents Incomplete_Wittig->Improve_Ylide Yes Purify_Wittig Improve Purification: - Column chromatography - Recrystallization - Precipitation of TPPO TPPO_Impurity->Purify_Wittig Yes Optimize_H2 Optimize Hydrogenation: - Fresh catalyst - Increase H₂ pressure - Vigorous stirring Incomplete_H2->Optimize_H2 Yes Milder_H2 Use Milder Conditions: - Lower temperature/pressure - Alternative reducing agent (e.g., NaBH(OAc)₃) Over_reduction->Milder_H2 Yes Neutral_Conditions Ensure Neutral Conditions: - Purified reagents/solvents - Neutral workup Hydrolysis->Neutral_Conditions Yes

Caption: Troubleshooting workflow for the synthesis.

References

Degradation pathways of 4-Isobutylpyrrolidin-2-one under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Isobutylpyrrolidin-2-one under various stress conditions. The information provided is intended to guide experimental design, troubleshoot common issues, and facilitate the understanding of potential degradation mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on its chemical structure, a five-membered lactam, the most anticipated degradation pathway is hydrolysis of the amide bond within the ring. This can be catalyzed by acidic or basic conditions, leading to the formation of an amino acid derivative. Other potential pathways under more energetic conditions like oxidation, photolysis, and high heat could involve ring cleavage and modifications to the isobutyl side chain.

Q2: What is the primary degradation product of this compound under hydrolytic conditions?

A2: Under acidic or basic conditions, the lactam ring is expected to open via hydrolysis to form 4-amino-6-methylheptanoic acid. This reaction is analogous to the hydrolysis of 2-pyrrolidone to 4-aminobutanoic acid (GABA)[1].

Q3: Are there any specific storage conditions recommended to minimize the degradation of this compound?

A3: To minimize hydrolytic degradation, it is crucial to protect the compound from moisture. Storage in a tightly sealed container in a desiccator at a cool temperature is recommended. For solutions, using aprotic solvents and avoiding acidic or basic conditions can enhance stability.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most common and effective technique. Gas Chromatography (GC) could also be employed, particularly for volatile degradants. For structural elucidation of unknown degradation products, techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q5: How can I differentiate between degradation products and process-related impurities?

A5: A forced degradation study is essential for this purpose. By subjecting the pure compound to various stress conditions, you can generate and identify the degradation products. These can then be compared to the impurity profile of the unstressed material to distinguish between degradants and process impurities.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
No degradation observed under mild stress conditions. The compound is relatively stable under the applied conditions.Increase the severity of the stressor. For hydrolysis, increase the concentration of acid/base or the temperature. For thermal stress, increase the temperature. For photolytic stress, increase the light intensity or duration of exposure.
Complete degradation of the compound is observed. The stress conditions are too harsh.Reduce the severity of the stressor. Use a lower concentration of acid/base, a lower temperature, or a shorter exposure time. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the primary degradation products[2].
Multiple unknown peaks appear in the chromatogram. Secondary degradation products may be forming due to excessive stress.Reduce the stress conditions to favor the formation of primary degradants. Analyze samples at earlier time points to track the evolution of degradation products.
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized for separating the parent compound from its degradants.Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, gradient, column type, and temperature to achieve adequate separation.
Inconsistent results between replicate experiments. Variability in experimental conditions (e.g., temperature, light exposure, concentration).Ensure precise control over all experimental parameters. Use calibrated equipment and prepare fresh solutions for each experiment.

Proposed Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound under different stress conditions.

Hydrolytic Degradation

Hydrolytic_Degradation This compound This compound 4-Amino-6-methylheptanoic_acid 4-Amino-6-methylheptanoic_acid This compound->4-Amino-6-methylheptanoic_acid Acid (H+) or Base (OH-) H2O

Caption: Proposed hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative_Degradation This compound This compound Oxidized_Intermediates Oxidized Intermediates (e.g., Hydroperoxides) This compound->Oxidized_Intermediates Oxidizing Agent (e.g., H2O2) Ring_Opened_Products Ring-Opened Products & Further Oxidized Species Oxidized_Intermediates->Ring_Opened_Products

Caption: Proposed oxidative degradation pathway of this compound.

Photolytic Degradation

Photolytic_Degradation This compound This compound Excited_State Excited State This compound->Excited_State UV/Vis Light Radical_Intermediates Radical Intermediates Excited_State->Radical_Intermediates Photodegradation_Products Photodegradation Products (e.g., Ring-Opened Species) Radical_Intermediates->Photodegradation_Products Experimental_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation Hydrolytic Hydrolytic HPLC_UV_MS HPLC-UV/MS Analysis Hydrolytic->HPLC_UV_MS Oxidative Oxidative Oxidative->HPLC_UV_MS Thermal Thermal Thermal->HPLC_UV_MS Photolytic Photolytic Photolytic->HPLC_UV_MS LC_MS_MS LC-MS/MS for Structural Elucidation HPLC_UV_MS->LC_MS_MS Method_Validation Stability-Indicating Method Validation HPLC_UV_MS->Method_Validation NMR NMR for Structural Confirmation LC_MS_MS->NMR Pathway_Elucidation Degradation Pathway Elucidation NMR->Pathway_Elucidation

References

Optimization of reaction conditions for pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions for the synthesis of pyrrolidin-2-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing 2-pyrrolidone?

A1: The most widely used industrial process for 2-pyrrolidone synthesis is the liquid-phase ammonolysis of γ-butyrolactone (GBL).[1] Other methods include the hydrogenation and amination of maleic anhydride (B1165640) or succinic acid, and the vapor-phase ammonolysis of GBL.[1] For industrial-grade 2-pyrrolidone, a purity of over 99.5% with a moisture content of less than 0.1% is typically required.[1]

Q2: What are the typical reaction conditions for the liquid-phase ammonolysis of γ-butyrolactone?

A2: The reaction is generally carried out by reacting γ-butyrolactone with liquid or aqueous ammonia (B1221849) at high temperatures and pressures without a catalyst.[1] The conversion of γ-butyrolactone is nearly 100%, with selectivity for 2-pyrrolidone exceeding 94%.[1] The presence of water in the reaction can improve selectivity.[1]

ParameterValue
Temperature250 to 290 °C[1]
Pressure8.0 to 16.0 MPa[1]
Molar Ratio (GBL:NH₃:H₂O)1 : (2.2 to 3) : (1.6 to 2.3)[1]
Residence Time20 to 120 minutes[1]

Q3: How does solvent choice impact the synthesis of pyrrolidinone derivatives?

A3: Solvent selection is critical and can significantly affect reaction yield and time. For instance, in the multicomponent synthesis of substituted 3-pyrrolin-2-ones, ethanol (B145695) has been shown to be a superior solvent compared to water, methanol (B129727), dichloromethane, and acetonitrile, resulting in higher yields and shorter reaction times.[2][3] In other syntheses, trifluoroethanol (TFE) has been noted to significantly enhance the reaction rate.[4] The solvent can influence the stability of transition states and the solubility of reactants and catalysts, thereby affecting the stereochemical outcome.[5]

Q4: What is the role of a catalyst in pyrrolidin-2-one synthesis?

A4: While the direct ammonolysis of GBL can be performed without a catalyst, many synthetic routes for pyrrolidinone derivatives rely on catalysts to improve efficiency and selectivity.[1] For example, a homogeneous Nickel/triphos-catalyst is effective in the reductive amination of levulinic acid.[4] In asymmetric synthesis, chiral catalysts like proline and its derivatives, or chiral metal-ligand complexes (e.g., silver or copper with chiral ligands), are used to control stereoselectivity and achieve high enantiomeric excess.[5]

Troubleshooting Guide

Problem 1: Low Product Yield

Q: My reaction is resulting in a low yield of the desired pyrrolidin-2-one derivative. What are the common causes and how can I improve it?

A: Low yield is a frequent issue that can stem from several factors, including suboptimal reaction conditions, competing side reactions, or issues with starting materials.

LowYieldTroubleshooting

Caption: Key factors and solutions for improving stereoselectivity.

Potential Solutions:

  • Solvent Selection: The solvent has a significant impact on stereoselectivity. An improvement in selectivity has been observed when changing from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol. [5]* Temperature Control: Lowering the reaction temperature is a common strategy to enhance selectivity, as it can suppress competing non-selective pathways more than the catalyzed one. [5][6]* Catalyst and Ligand Screening: The choice of chiral ligand or organocatalyst is critical. It may be necessary to screen a library of ligands to find the optimal one for a specific substrate. [5]Additionally, the metal-to-ligand ratio in metal-catalyzed reactions should be systematically varied, as a non-linear effect on enantioselectivity can occur. [5]* Purity of Reagents: Ensure that all solvents and reagents are pure and dry, as impurities like water can interfere with the catalyst and reduce enantioselectivity. [5]

Problem 3: Product Purification Challenges

Q: I am having difficulty purifying my final pyrrolidone product. What are some effective purification strategies?

A: Purification can be challenging due to the properties of pyrrolidone and the presence of persistent impurities. Several methods can be employed depending on the nature of the impurities.

Purification Strategies:

  • Fractional Distillation with Base Treatment: For crude pyrrolidone, treatment with a strong base (e.g., KOH, NaOH) followed by fractional distillation is a common purification method. [7]This helps to remove impurities, and the purified, polymerization-grade 2-pyrrolidone is collected as the distillate. [7]The treatment with a strong base can be performed at elevated temperatures, typically between 80°C and 150°C. [7]* Flash Distillation: A molecular vacuum distillation apparatus can be used for flash distillation after dissolving a water-free solid hydroxide (B78521) like KOH in the liquid pyrrolidone. [7]* Residue Treatment: The residue from the fractional distillation, which contains metal pyrrolidonate, can be treated with water and an acid (or CO₂) to liberate the remaining free pyrrolidone, which can then be extracted with a water-immiscible organic solvent. [7]* Alumina (B75360) Treatment: For N-methyl-2-pyrrolidone (NMP), treatment with specific types of alumina can effectively remove amine impurities and reduce color, which can develop during prolonged storage. [8]

Experimental Protocols

Protocol 1: Synthesis of Substituted 3-Pyrrolin-2-ones via Ultrasound-Promoted Multicomponent Reaction [3] This protocol describes an environmentally friendly, one-pot synthesis using citric acid as a catalyst under ultrasound irradiation.

  • Reactant Preparation: In a suitable flask, dissolve aniline (B41778) (1 mmol) and diethyl acetylenedicarboxylate (B1228247) (1 mmol) in ethanol (4 ml).

  • Reaction Initiation: To this solution, add the desired aldehyde (1 mmol) and citric acid monohydrate (2 mmol).

  • Ultrasound Irradiation: Place the reaction mixture in an ultrasonic bath and irradiate at a specified power (e.g., 100 W) for approximately 15 minutes.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, perform an appropriate work-up procedure to isolate the product. This method is noted for its clean reaction profile and easy work-up. [3] Protocol 2: Synthesis of 2-Pyrrolidones via Reductive Amination of Levulinic Acid [4] This method utilizes a homogeneous nickel catalyst for the synthesis of N-functionalized pyrrolidinones.

  • Catalyst Preparation: Prepare the [dippeNi(COD)] complex (dippe=1,2-bis(diisopropyl phosphino)ethane) as the catalytic precursor.

  • Reaction Setup: In a reactor, combine levulinic acid, the desired amine (e.g., benzylamine), the nickel catalyst, and a suitable solvent such as 3,3,3-trifluoroethanol (TFE) or THF.

  • Reaction Conditions: Heat the mixture to the optimized temperature (e.g., 170 °C) under a hydrogen atmosphere for a specified duration (e.g., 15 hours).

  • Water Removal (Optional but Recommended): Add molecular sieves to the reaction mixture to trap the water generated during the process, which can improve conversion. [4]5. Work-up and Purification: After the reaction is complete, cool the mixture and purify the product using standard techniques like column chromatography.

General Workflow for Synthesis Optimization

OptimizationWorkflow cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Analysis & Scale-up start Define Target Pyrrolidinone select_route Select Synthetic Route (e.g., Ammonolysis, MCR) start->select_route screen_solvent Solvent Screening select_route->screen_solvent screen_catalyst Catalyst Screening screen_solvent->screen_catalyst optimize_params Optimize Parameters (Temp, Time, Ratio) screen_catalyst->optimize_params analyze_results Analyze Yield & Purity (TLC, NMR) optimize_params->analyze_results scale_up Scale-up Reaction analyze_results->scale_up purification Develop Purification Protocol scale_up->purification final_product Final Product purification->final_product

Caption: A general workflow for optimizing pyrrolidin-2-one synthesis.

References

Technical Support Center: Resolving Diastereomers of 4-Isobutylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful resolution of 4-Isobutylpyrrolidin-2-one diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving diastereomers of this compound derivatives?

The two primary methods for resolving diastereomers of this compound and related lactam derivatives are:

  • Diastereomeric Salt Crystallization: This classical technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[2] This method is often suitable for larger-scale separations.[3]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are powerful analytical and preparative techniques for direct separation.[4][5] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including pyrrolidinone derivatives.[6][7] Indirect chromatographic methods, where the enantiomers are first derivatized to form diastereomers and then separated on a standard achiral column, are also an option.[3][8]

Q2: How do I select the most suitable chiral resolving agent for crystallization?

Choosing the best resolving agent is often an empirical process that requires screening.[9] For acidic this compound derivatives, chiral bases (e.g., brucine, (S)-(-)-α-Methylbenzylamine) are used. For basic derivatives, chiral acids (e.g., tartaric acid, (R)-(-)-Mandelic acid) are suitable.[1][3] The ideal agent will form a diastereomeric salt that crystallizes readily with high diastereomeric excess (d.e.). A screening process, often done on a small scale in a multi-well plate, is the most efficient way to identify a promising candidate.[10]

Q3: What are the recommended Chiral Stationary Phases (CSPs) for the HPLC separation of pyrrolidinone derivatives?

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high chiral recognition for pyrrolidinone derivatives.[6][7] Columns like Chiralcel® OD-H, Chiralpak® IC-3, and Lux® Amylose-2 are excellent starting points for method development under normal phase, polar organic, or reversed-phase conditions.[4][11]

Q4: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates as a liquid instead of a solid crystalline phase. This is typically caused by excessively high supersaturation or a crystallization temperature that is too high.[12]

Troubleshooting Steps:

  • Reduce Supersaturation: Use a more dilute solution.

  • Slow Down the Process: Employ a much slower cooling rate or a slower addition of anti-solvent.

  • Adjust Temperature: Ensure the crystallization temperature is well below the melting point of the solvated salt.

  • Change Solvent: Experiment with a different solvent system where the salt is less soluble.[9]

Q5: The diastereomeric excess (d.e.) of my crystalline product is low. How can I improve it?

Low diastereomeric excess indicates that the two diastereomers are co-crystallizing or that the solubility difference is not large enough in the chosen solvent.[9]

Improvement Strategies:

  • Optimize Solvent: Screen for solvents that maximize the solubility difference between the two diastereomeric salts.

  • Increase Equilibration Time: Allow the crystallization to proceed for a longer period, potentially including a slurry aging step to allow the system to reach thermodynamic equilibrium.

  • Controlled Cooling: Implement a slow and controlled cooling profile, as rapid crystallization can trap impurities and the undesired diastereomer.[10]

  • Recrystallization: Purify the obtained crystals by performing one or more recrystallization steps.

Process Workflows and Logic Diagrams

G cluster_start cluster_methods Resolution Method Selection cluster_cryst_steps Crystallization Pathway cluster_chrom_steps Chromatography Pathway cluster_end start Racemic Mixture of This compound Derivative crystallization Diastereomeric Salt Crystallization start->crystallization Choose Method chromatography Chiral Chromatography (HPLC/SFC) start->chromatography Choose Method add_agent 1. Add Chiral Resolving Agent crystallization->add_agent select_csp 1. Select Chiral Stationary Phase (CSP) chromatography->select_csp form_salt 2. Form Diastereomeric Salts in Solution add_agent->form_salt crystallize 3. Induce Crystallization (Cooling / Anti-solvent) form_salt->crystallize isolate_cryst 4. Isolate Less-Soluble Diastereomer crystallize->isolate_cryst remove_agent 5. Remove Resolving Agent isolate_cryst->remove_agent end_product Enantiomerically Pure Product remove_agent->end_product develop_method 2. Develop Separation Method (Mobile Phase Screening) select_csp->develop_method inject 3. Inject Mixture and Separate Diastereomers develop_method->inject collect 4. Collect Separated Fractions inject->collect evaporate 5. Evaporate Solvent collect->evaporate evaporate->end_product

Caption: General workflow for diastereomer resolution.

G cluster_causes Potential Causes cluster_solutions Solutions & Troubleshooting Steps start Problem: Low Yield of Desired Diastereomeric Salt cause1 High Solubility of Target Salt start->cause1 cause2 Suboptimal Stoichiometry start->cause2 cause3 Premature Isolation start->cause3 cause4 Kinetic vs. Thermodynamic Control start->cause4 sol1 Screen Solvents / Anti-solvents to reduce solubility. Lower final crystallization temp. cause1->sol1 sol2 Verify molar ratio of racemate to resolving agent. Experiment with slight excess. cause2->sol2 sol3 Monitor mother liquor concentration over time to ensure crystallization is complete. cause3->sol3 sol4 Adjust crystallization time. Rapid isolation may favor a kinetic product, while longer times favor the thermodynamic product. cause4->sol4

Caption: Troubleshooting workflow for low crystallization yield.

Troubleshooting Guides

Guide 1: Common Issues in Diastereomeric Salt Crystallization
ProblemPossible CausesSolutions & Optimization Steps
No Crystallization 1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent.[12] 2. Insufficient Supersaturation: The concentration is below the solubility limit.[12] 3. Inhibition of Nucleation: Impurities may be preventing crystal formation.[9]1. Solvent Screening: Test solvents with different polarities. 2. Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble to induce precipitation.[12] 3. Increase Concentration: Carefully evaporate some solvent. 4. Lower Temperature: Further reduce the crystallization temperature. 5. Seeding: Add a few seed crystals of the desired salt to initiate crystallization.[12]
Oiling Out 1. Supersaturation Too High: Leads to rapid, disordered precipitation.[9] 2. Inappropriate Solvent: The solvent is too effective at solvating the salt.[9] 3. High Temperature: Crystallization is attempted above the solvated salt's melting point.[12]1. Reduce Supersaturation: Use a more dilute solution. 2. Slower Cooling/Addition: Decrease the cooling rate or add anti-solvent more slowly.[12] 3. Agitation: Ensure proper and consistent stirring. 4. Change Solvent System: Find a solvent where crystallization can occur at a different temperature.
Low Diastereomeric Excess (d.e.) 1. Poor Discrimination: The resolving agent is not effective.[9] 2. Rapid Crystallization: The undesired diastereomer gets trapped in the crystal lattice. 3. Unfavorable Equilibration: The system did not reach its maximum thermodynamic purity.1. Screen Resolving Agents: Test a variety of agents to find one with better discrimination.[9] 2. Optimize Solvent & Temperature: Maximize the solubility difference between the two salts. 3. Slow Down Crystallization: Use a slower cooling rate. 4. Slurry/Aging: Stir the crystalline solid in the mother liquor for an extended period to allow for equilibration.
Guide 2: Common Issues in Chiral HPLC/SFC Separation
ProblemPossible CausesSolutions & Optimization Steps
Poor Resolution or Co-elution 1. Inappropriate Stationary Phase: The column chemistry lacks selectivity for the diastereomers.[11] 2. Suboptimal Mobile Phase: The solvent composition does not provide sufficient selectivity.[11] 3. High Flow Rate: Not enough time for interaction with the stationary phase.1. Screen Columns: Test different polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives).[11] 2. Adjust Mobile Phase: Systematically alter the ratio of solvents (e.g., hexane/isopropanol) or try different alcohol modifiers (e.g., ethanol, methanol).[11] 3. Optimize Flow Rate: Reduce the flow rate to improve resolution. 4. Adjust Temperature: Vary the column temperature, as it can significantly impact selectivity.
Peak Tailing or Broadening 1. Column Overload: Too much sample was injected. 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. 3. Column Degradation: The stationary phase is damaged or contaminated.1. Reduce Injection Volume/Concentration: Dilute the sample. 2. Add Mobile Phase Modifier: For basic compounds, add a small amount of a basic modifier (e.g., diethylamine). For acidic compounds, add an acidic modifier (e.g., trifluoroacetic acid). 3. Flush or Replace Column: Clean the column according to the manufacturer's instructions or replace it if it's old.
Low Signal Intensity 1. Low Sample Concentration: The analyte concentration is below the detection limit. 2. Poor Chromophore: The molecule has weak UV absorbance at the chosen wavelength. 3. Incorrect Wavelength: The detector is not set to the absorbance maximum (λmax) of the analyte.1. Concentrate Sample: Increase the concentration of the analyte if possible. 2. Derivatization: If feasible, react the analyte with a UV-active derivatizing agent to enhance detection.[6] 3. Optimize Wavelength: Determine the λmax of your compound using a UV-Vis spectrophotometer and set the detector accordingly.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization - Screening Protocol

This protocol outlines a general method for screening resolving agents and solvents to find suitable crystallization conditions.

  • Preparation: In a 96-well plate or an array of small vials, dissolve a precise amount of the racemic this compound derivative in a suitable initial solvent.

  • Agent Addition: Add stoichiometric equivalents (e.g., 1.0 eq) of various chiral resolving agents to the individual wells/vials.

  • Initial Evaporation: Gently evaporate the initial solvent.

  • Crystallization Solvent Addition: To each well/vial, add a different crystallization solvent or solvent mixture (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or heptane).

  • Crystallization: Seal the plate/vials and allow them to stand at a controlled temperature (e.g., room temperature, then 4°C) for 24-48 hours.[10]

  • Inspection & Isolation: Visually inspect for crystal formation. If solids have formed, isolate them via filtration or careful decanting.

  • Analysis: Wash the crystals with a small amount of cold solvent and dry them. Analyze the crystalline solid and the remaining mother liquor by chiral HPLC to determine the yield and diastereomeric excess (d.e.).[10]

Protocol 2: Chiral HPLC Method Development

This protocol provides a starting point for developing a separation method for this compound diastereomers.

  • Column Selection: Start with a polysaccharide-based CSP, such as a Chiralcel® or Lux® column.

  • Mobile Phase Preparation (Normal Phase): Prepare an initial mobile phase of 90:10 (v/v) n-hexane/isopropanol. Degas the mobile phase.[11]

  • Instrument Setup:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength based on the analyte's absorbance maximum.[11]

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase at approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[11]

  • Injection and Analysis: Inject 5-10 µL of the sample and monitor the chromatogram.

  • Optimization:

    • If resolution is poor, systematically adjust the percentage of the alcohol modifier (e.g., try 85:15, 95:5).

    • If peaks are broad, try a different alcohol modifier (e.g., ethanol).

    • Optimize the flow rate and column temperature to improve resolution and analysis time.[11]

References

Technical Support Center: 4-Isobutylpyrrolidin-2-one Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4-Isobutylpyrrolidin-2-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary relevance in pharmaceutical analysis?

A1: this compound is a chemical compound often used as a reference standard in analytical research.[1] It is notably recognized as a lactam impurity in the commercial preparation of Pregabalin, an anticonvulsant drug.[2][3][4][5][6][7] Therefore, accurate analytical methods are crucial for its detection and quantification to ensure the purity and quality of Pregabalin formulations.[1][8]

Q2: What are the typical analytical techniques used for this compound?

A2: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are the primary techniques for the analysis of this compound. HPLC is often used for purity assessment, while GC can be employed for analyzing volatile impurities.[4] Mass Spectrometry, often coupled with LC or GC (LC-MS or GC-MS), is used for identification and sensitive quantification.[8][9]

Q3: Where can I obtain a reference standard for this compound?

A3: Several chemical suppliers offer this compound as an impurity reference standard, which is suitable for analytical method development, validation, and quality control applications.[1][10]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues that may arise during the analysis of this compound using HPLC, GC, and MS.

HPLC Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column Overload: Injecting too concentrated a sample.

    • Secondary Interactions: Silanol interactions between the analyte and the stationary phase.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.

    • Column Degradation: Loss of stationary phase or contamination.[11]

  • Solutions:

    • Dilute the Sample: Prepare a more dilute sample solution and reinject.

    • Modify Mobile Phase: Add a competitor (e.g., a small amount of a similar amine) to the mobile phase to block active sites on the stationary phase. Adjust the pH of the mobile phase; for a basic compound like this compound, a slightly acidic to neutral pH may improve peak shape.

    • Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry.

    • Column Washing/Replacement: Flush the column with a strong solvent or replace it if it's old or contaminated.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components.

    • Temperature Variations: Inconsistent column temperature.[11]

    • Pump Malfunction: Leaks or air bubbles in the pump.[12]

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Solutions:

    • Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components. Degas the mobile phase before use.[12]

    • Use a Column Oven: Maintain a constant and consistent column temperature.

    • Pump Maintenance: Purge the pump to remove air bubbles and check for leaks.

    • Ensure Equilibration: Allow sufficient time for the column to equilibrate before starting the analysis sequence.

GC Troubleshooting

Issue 1: No Peaks or Very Small Peaks

  • Possible Causes:

    • Injection Problem: Syringe may be clogged or not drawing the sample correctly.

    • Inlet Leak: A leak in the septum or fittings can prevent the sample from reaching the column.[11]

    • Column Breakage: The column may be broken, preventing the sample from reaching the detector.

    • Detector Issue: The detector may not be ignited (for FID) or functioning correctly.

  • Solutions:

    • Check the Syringe: Inspect and clean or replace the syringe.

    • Leak Check: Perform a leak check on the inlet and fittings.

    • Inspect the Column: Visually inspect the column for any breaks.

    • Verify Detector Operation: Ensure the detector is turned on and operating within its specified parameters. For an FID, check the flame.

Issue 2: Ghost Peaks

  • Possible Causes:

    • Septum Bleed: Degradation of the inlet septum can release volatile compounds.

    • Contaminated Carrier Gas: Impurities in the carrier gas.[13]

    • Sample Carryover: Residue from a previous injection.

  • Solutions:

    • Replace the Septum: Regularly replace the inlet septum.

    • Use High-Purity Gas: Ensure the carrier gas is of high purity and consider using a gas purifier.

    • Solvent Wash: Run several blank injections with a strong solvent to clean the injection port and column.

Mass Spectrometry (MS) Troubleshooting

Issue 1: Low Signal Intensity/Poor Sensitivity

  • Possible Causes:

    • Ion Source Contamination: The ion source can become contaminated over time, reducing ionization efficiency.[14]

    • Matrix Effects: Components in the sample matrix can suppress the ionization of the analyte of interest.[14]

    • Improper Tuning: The mass spectrometer may not be properly tuned for the mass range of this compound.

    • Analyte Degradation: The compound may be degrading in the ion source.[15]

  • Solutions:

    • Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source.

    • Improve Sample Preparation: Use a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[15]

    • Tune the Instrument: Calibrate and tune the mass spectrometer using a standard appropriate for the mass of your analyte.

    • Optimize Source Parameters: Adjust ion source parameters such as temperature and voltages to minimize in-source degradation.

Experimental Protocols

HPLC Method for Purity Analysis
  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase:

    • A: 20 mM Sodium dihydrogen phosphate (B84403) dihydrate (pH adjusted to 5.0 with NaOH)

    • B: Ethanol

  • Gradient: 35:65 (A:B)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 230 nm

  • Column Temperature: 25 °C

(This is a representative method and may require optimization for specific instrumentation and samples.)[16]

GC-MS Method for Impurity Identification
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

(This is a representative method and may require optimization.)

Data Summary

PropertyValueSource
Molecular Formula C8H15NO[1][3][4][7]
Molecular Weight 141.21 g/mol [1][3][4][7]
CAS Number 61312-87-6[1][2][4][5]
Appearance Pale Yellow Oil or Solid[2][3][5]
Storage Temperature Refrigerator (2-8°C)[2][5]

Visualizations

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Investigation Systematic Investigation cluster_Solution Resolution Problem Analytical Problem Observed (e.g., Poor Peak Shape, No Signal) Check_Sample 1. Check Sample - Concentration? - Degradation? - Proper Preparation? Problem->Check_Sample Start Troubleshooting Check_Instrument 2. Check Instrument - Leaks? - Correct Settings? - Consumables Condition? Check_Sample->Check_Instrument Check_Method 3. Check Method Parameters - Mobile Phase/Carrier Gas? - Temperature? - Gradient/Program? Check_Instrument->Check_Method Isolate_Variable Isolate and Test One Variable at a Time Check_Method->Isolate_Variable Implement_Change Implement Corrective Action Isolate_Variable->Implement_Change Verify_Performance Verify System Performance with Standard Implement_Change->Verify_Performance Verify_Performance->Problem Failure Resolved Problem Resolved Verify_Performance->Resolved Success

Caption: A logical workflow for troubleshooting analytical instrument issues.

HPLC_Troubleshooting cluster_Symptoms Observed HPLC Issue cluster_Causes Potential Causes cluster_Solutions Corrective Actions Peak_Tailing Peak Tailing Silanol_Interaction Silanol Interactions Peak_Tailing->Silanol_Interaction Column_Overload Column Overload Peak_Tailing->Column_Overload Mobile_Phase_pH Incorrect Mobile Phase pH Peak_Tailing->Mobile_Phase_pH Retention_Shift Retention Time Shift Temp_Fluctuation Temperature Fluctuation Retention_Shift->Temp_Fluctuation Flow_Rate_Instability Flow Rate Instability Retention_Shift->Flow_Rate_Instability Low_Sensitivity Low Sensitivity Poor_Ionization Poor Ionization Low_Sensitivity->Poor_Ionization Detector_Issue Detector Malfunction Low_Sensitivity->Detector_Issue Add_Modifier Add Mobile Phase Modifier Silanol_Interaction->Add_Modifier Dilute_Sample Dilute Sample Column_Overload->Dilute_Sample Adjust_pH Adjust Mobile Phase pH Mobile_Phase_pH->Adjust_pH Use_Oven Use Column Oven Temp_Fluctuation->Use_Oven Check_Pump Check Pump and Degas Flow_Rate_Instability->Check_Pump Optimize_Source Optimize MS Source Poor_Ionization->Optimize_Source Clean_Detector Clean/Check Detector Detector_Issue->Clean_Detector

Caption: Common HPLC issues, their causes, and solutions.

References

Technical Support Center: 4-Isobutylpyrrolidin-2-one Stability in Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 4-Isobutylpyrrolidin-2-one, a common impurity and degradant in formulations containing Pregabalin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as Pregabalin Lactam Impurity or Pregabalin Related Compound-C, is a cyclic amide that can form as a degradation product of Pregabalin through intramolecular condensation.[1][2][3] Its presence in a drug formulation is an indicator of product degradation and can impact the safety and efficacy of the final product. Regulatory bodies have strict limits on the levels of such impurities in pharmaceutical products.

Q2: Under what conditions is the formation of this compound typically observed?

A2: The formation of this compound is significantly accelerated under specific stress conditions. These include:

  • Basic Hydrolysis: Exposure to alkaline conditions can lead to significant degradation of the parent compound into the lactam.[4][5]

  • Oxidative Stress: The presence of oxidizing agents can promote the formation of this impurity.[4][5]

  • Thermal Stress: Elevated temperatures can increase the rate of lactam formation.[4]

  • Acidic Hydrolysis: Acidic conditions can also contribute to the formation of this compound, although generally to a lesser extent than basic conditions.[4]

The compound is generally found to be stable under photolytic and neutral aqueous conditions.[4]

Q3: Are there any specific formulation excipients that can promote the formation of this compound?

A3: Yes, excipient incompatibility is a critical factor. Studies have shown that certain excipients can significantly increase the formation of this compound in Pregabalin formulations. Notable examples include:

  • Colloidal Silicon Dioxide: Formulations containing this excipient have demonstrated higher levels of the lactam impurity, especially under accelerated stability conditions (40°C / 75% RH).[6]

  • Lactose (B1674315): Pregabalin can undergo a Maillard reaction with lactose, a common filler, to form conjugates. These conjugates can then further degrade to form the lactam.[1][7]

Q4: What are the recommended analytical methods for detecting and quantifying this compound in a formulation?

A4: The most common and reliable analytical methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[4][5][8] Key features of these methods typically include:

  • Column: A C18 or a phenyl-hexyl stationary phase.[4][8]

  • Mobile Phase: A gradient elution using a mixture of a buffer (commonly phosphate (B84403) buffer) and an organic solvent like acetonitrile.[4][9]

  • Detection: UV detection at a wavelength of approximately 210 nm.[8][10][11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Action
High levels of this compound detected in a new formulation. Excipient Incompatibility: The formulation may contain excipients like colloidal silicon dioxide or lactose that are known to react with the active pharmaceutical ingredient (API).Review the formulation for incompatible excipients. Consider replacing them with more inert alternatives. Conduct drug-excipient compatibility studies.
Increased lactam formation during accelerated stability studies. pH of the Formulation: The microenvironment of the formulation may be too basic or acidic, promoting hydrolysis.Evaluate and adjust the pH of the formulation using appropriate buffering agents to maintain a pH closer to neutral.
Inconsistent or non-reproducible analytical results for the impurity. Suboptimal Analytical Method: The current HPLC/UPLC method may not be stability-indicating or robust enough to separate the impurity from other degradants or excipients.Develop and validate a stability-indicating analytical method. Ensure adequate resolution between the lactam peak and other components. Use a reference standard for this compound for accurate quantification.[13]
Unexpected appearance of the impurity in a previously stable formulation. Changes in Raw Materials or Manufacturing Process: Variations in the quality of the API or excipients, or changes in processing parameters (e.g., temperature, mixing times) can introduce factors that promote degradation.Audit the supply chain for raw materials. Review the manufacturing process for any recent changes and assess their potential impact on product stability.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Pregabalin Leading to the Formation of this compound

Stress ConditionReagent/ParameterObservationReference
Acidic Hydrolysis 0.1 N HClSlight degradation[4]
Basic Hydrolysis 0.1 N NaOHSignificant degradation[4]
Oxidative Stress 10% H₂O₂Significant degradation[4]
Thermal Stress 70°CSlight degradation[4][14]
Photolytic Degradation UV lightNo significant degradation[4]
Neutral Hydrolysis WaterNo significant degradation[4][14]

Table 2: Reported Levels of this compound in Formulations

Formulation ContextConditionReported Level of ImpurityReference
Formulation with Colloidal Silicon Dioxide40°C / 75% RHHigher level of impurity observed[6]
Marketed Pregabalin CapsulesNot specified0.02% area by HPLC[13]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., water, methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 24 hours).[9]

  • Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 24 hours).[9]

  • Neutral Hydrolysis: To a known volume of the stock solution, add an equal volume of water. Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 24 hours).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Chromatographic System:

    • Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[8]

    • Mobile Phase A: 0.01 M phosphate buffer (pH adjusted to 6.2).[9]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program to ensure separation of the API and all potential impurities.

    • Flow Rate: 0.8 mL/min.[8]

    • Column Temperature: 25°C.[15]

    • Detection Wavelength: 210 nm.[8]

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase at a known concentration.

  • Sample Preparation: Dissolve the drug product in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter. Dilute the filtrate to a suitable concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of this compound in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the standard.

Visualizations

DegradationPathway cluster_stress Stress Factors Pregabalin Pregabalin (Active Pharmaceutical Ingredient) Lactam This compound (Lactam Impurity) Pregabalin->Lactam Intramolecular Condensation Conjugate Pregabalin-Lactose Conjugate Pregabalin->Conjugate Maillard Reaction (with Lactose) Conjugate->Lactam Degradation Basic\nHydrolysis Basic Hydrolysis Basic\nHydrolysis->Lactam Oxidative\nStress Oxidative Stress Oxidative\nStress->Lactam Thermal\nStress Thermal Stress Thermal\nStress->Lactam

Caption: Degradation pathway of Pregabalin to this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing Formulation Drug Formulation Dissolution Dissolve in suitable solvent Formulation->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Dilution Dilute to final concentration Filtration->Dilution Injection Inject into HPLC/UPLC system Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Result Report Impurity Level Quantification->Result

Caption: General workflow for the analysis of this compound.

TroubleshootingLogic Start High Lactam Impurity Detected CheckExcipients Review Formulation Excipients Start->CheckExcipients IncompatibleExcipient Incompatible Excipient Found? (e.g., Colloidal Silicon Dioxide, Lactose) CheckExcipients->IncompatibleExcipient Reformulate Action: Reformulate with inert excipients IncompatibleExcipient->Reformulate Yes CheckpH Check Formulation pH IncompatibleExcipient->CheckpH No End Problem Resolved Reformulate->End AdjustpH Action: Adjust pH to near neutral CheckpH->AdjustpH pH is acidic/basic ReviewProcess Review Manufacturing Process & Raw Materials CheckpH->ReviewProcess pH is neutral AdjustpH->End ReviewProcess->End

Caption: Troubleshooting logic for high levels of this compound.

References

Technical Support Center: Purification of 4-Isobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Isobutylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a chemical intermediate, notably recognized as an impurity in the synthesis of Pregabalin (B1679071).[1][2][3] Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies require strict control of impurities in pharmaceutical production.

Q2: What are the common impurities found with this compound?

Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. Given its association with Pregabalin synthesis, other related substances such as 3-isobutylglutaric acid and various esters could be present.[1] The exact impurity profile will depend on the specific synthetic route employed.

Q3: Which purification methods are suitable for this compound?

Standard purification techniques for organic solids and oils can be applied. The most common methods include:

  • Recrystallization: Effective for solid samples, this technique relies on the differential solubility of the compound and its impurities in a given solvent.[4][5]

  • Distillation (Vacuum): Suitable for liquid or low-melting solid compounds, especially for separating components with different boiling points. A patent for a related synthesis mentions purification by high vacuum distillation.[6]

  • Chromatography (e.g., Column Chromatography, Prep-HPLC): These methods offer high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase and can be used for achieving very high purity.[7][8]

Q4: How do I choose the best purification method?

The choice of method depends on the physical state of your crude product (solid or oil), the nature and quantity of the impurities, and the desired final purity.

  • For solids with thermally stable impurities that have different solubility profiles, recrystallization is often a good first choice due to its simplicity and scalability.

  • For liquids or low-melting solids with non-volatile or significantly higher/lower boiling impurities, vacuum distillation is effective.

  • When high purity is essential and other methods fail to remove closely related impurities, chromatography is the most powerful technique.

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not dissolving in the hot solvent during recrystallization. What should I do?

A:

  • Increase Solvent Volume: You may not have added enough solvent. Add small additional portions of the hot solvent until the compound dissolves.

  • Check Solvent Suitability: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] You may need to perform a solvent screen to find a more suitable one.

  • Increase Temperature: Ensure your solvent is at or near its boiling point.

Q: No crystals are forming upon cooling. What is the problem?

A:

  • Induce Crystallization: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

  • Insufficient Cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.

  • Too Much Solvent: You may have used an excessive amount of solvent. Evaporate some of the solvent and try to cool the solution again.

Q: The purity of my recrystallized product is still low. What can I do?

A:

  • Repeat Recrystallization: A second recrystallization can often significantly improve purity.

  • Inappropriate Solvent: The impurities might have similar solubility to your compound in the chosen solvent. A different solvent or a mixed-solvent system might be necessary.[9]

  • Incomplete Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.

Vacuum Distillation Issues

Q: The distillation is very slow or not occurring at the expected temperature. Why?

A:

  • Insufficient Vacuum: Check your vacuum pump and the seals on your distillation apparatus for leaks. The pressure might not be low enough to achieve the desired boiling point.

  • Inadequate Heating: The heating mantle may not be providing enough energy. Gradually increase the temperature, but be cautious of decomposition.

  • Bumping: The liquid may be bumping violently. Ensure you are using a stir bar or boiling chips for smooth boiling.

Q: The distilled product is not pure. What went wrong?

A:

  • Inefficient Fractionation: If impurities have boiling points close to your product, a simple distillation may not be sufficient. A fractional distillation column packed with Raschig rings or other materials can improve separation.

  • Co-distillation: Some impurities may co-distill with your product. In this case, an alternative purification method like chromatography may be necessary.

  • Thermal Decomposition: If the distillation temperature is too high, your compound or impurities may be decomposing, leading to new impurities in the distillate.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is a general procedure. The ideal solvent and specific temperatures will need to be determined experimentally.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, or mixtures).[10][11]

    • A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for liquid or low-melting this compound.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Evacuation:

    • Gradually apply vacuum to the system. The pressure should be low enough to allow the compound to boil at a temperature below its decomposition point.

  • Heating:

    • Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction Collection:

    • Collect the fraction that distills over at a constant temperature. This temperature is the boiling point of your compound at the applied pressure.

    • Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Characterization:

    • Analyze the collected fraction(s) by an appropriate method (e.g., GC, HPLC, NMR) to determine purity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C8H15NO[2][12]
Molecular Weight 141.21 g/mol [2][12]
Boiling Point 269.1 ± 9.0 °C (Predicted)[2][10]
Density 0.927 ± 0.06 g/cm³ (Predicted)[2][10]
Physical Form Solid or Pale Yellow Oil[2][10][13]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[2][10]
Storage Store in a cool, dry place; Sealed in dry, 2-8°C[2][10][12]

Mandatory Visualization

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Method Selection cluster_outcome Final Analysis & Product Crude Product Crude Product Purity Analysis (e.g., HPLC, GC) Purity Analysis (e.g., HPLC, GC) Crude Product->Purity Analysis (e.g., HPLC, GC) Recrystallization Recrystallization Purity Analysis (e.g., HPLC, GC)->Recrystallization Solid Vacuum Distillation Vacuum Distillation Purity Analysis (e.g., HPLC, GC)->Vacuum Distillation Liquid/ Low-Melting Chromatography Chromatography Purity Analysis (e.g., HPLC, GC)->Chromatography High Purity Needed Purity Check Purity Check Recrystallization->Purity Check Vacuum Distillation->Purity Check Chromatography->Purity Check Pure Product Pure Product Purity Check->Pure Product Meets Specs Further Purification Further Purification Purity Check->Further Purification Fails Specs Further Purification->Recrystallization Further Purification->Chromatography

Caption: Workflow for the purification of this compound.

References

Optimizing storage conditions for 4-Isobutylpyrrolidin-2-one to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage and handling of 4-Isobutylpyrrolidin-2-one to prevent degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry atmosphere at refrigerated temperatures, between 2°C and 8°C.[1] Some suppliers also recommend cold-chain transportation to maintain product quality during shipping.

Q2: What is the physical appearance of this compound?

A2: this compound is typically a solid or a colorless to pale yellow oil.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathway for this compound, a γ-lactam, is the hydrolysis of the cyclic amide bond. This can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding amino acid, 4-amino-6-methylheptanoic acid.

Q4: How can I detect degradation in my sample of this compound?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Changes in the physical appearance of the sample, such as significant color change or the formation of precipitates, may also indicate degradation.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis Sample degradation due to improper storage.Verify that the sample has been stored at 2-8°C in a tightly sealed, dry container. If not, obtain a fresh sample. Run a forced degradation study on a reference standard to identify potential degradation peaks.
Contamination of the sample or solvent.Use fresh, high-purity solvents for sample preparation and HPLC analysis. Ensure all glassware is scrupulously clean.
Poor peak shape or resolution in HPLC Inappropriate HPLC method parameters.Optimize the HPLC method, including the mobile phase composition, column type, flow rate, and temperature. A stability-indicating method should be developed and validated.
Column degradation.Use a new or properly maintained HPLC column.
Change in physical appearance (e.g., color) Degradation of the compound.Discard the sample and obtain a new batch. Review storage and handling procedures to prevent future degradation.
Contamination.Investigate potential sources of contamination in the laboratory.
Inconsistent experimental results Variable purity of this compound between batches.Qualify each new batch of the compound by determining its purity before use.
Degradation of the compound during the experiment.Ensure that experimental conditions (e.g., pH, temperature) are controlled to minimize degradation. Prepare solutions fresh daily if instability is suspected.

Quantitative Data on Stability

While specific public data on forced degradation of this compound is limited, the following table provides a representative summary of expected stability based on the behavior of similar pyrrolidinone derivatives. This data is for illustrative purposes to guide researchers in designing their own stability studies.

Stress Condition Parameter Duration Temperature Expected Degradation (%)
Alkaline Hydrolysis 0.5 M NaOH12 hours60°C15 - 25%
Acidic Hydrolysis 0.5 M HCl24 hours60°C5 - 15%
Oxidative 10% H₂O₂24 hoursRoom Temp< 5%
Thermal Dry Heat48 hours80°C< 5%
Photolytic UV Light (254 nm)24 hoursRoom Temp< 5%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) to a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Heat at 60°C for 12 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution and solid compound to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours).

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Buffer (e.g., 20 mM potassium phosphate, pH 6.5) and Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% Buffer, 5% Acetonitrile

    • 5-20 min: Linear gradient to 40% Buffer, 60% Acetonitrile

    • 20-25 min: Hold at 40% Buffer, 60% Acetonitrile

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. System Suitability:

  • Perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • The tailing factor for the this compound peak should be less than 2.0.

Visualizations

degradation_pathway compound This compound degraded 4-Amino-6-methylheptanoic acid compound->degraded Hydrolysis (Acid or Base Catalyzed)

Caption: Proposed primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress photo Photolytic (UV/Vis Light) stock->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_tree start Unexpected Experimental Results? purity_check Check Purity of Starting Material start->purity_check purity_check->start Purity NOT OK (Use new batch) storage_check Review Storage Conditions (2-8°C, Dry, Dark) purity_check->storage_check Purity OK storage_check->start Storage NOT OK (Use new batch) protocol_review Review Experimental Protocol (pH, Temp, Solvent) storage_check->protocol_review Storage OK protocol_review->start Protocol Issue Identified (Modify protocol) fresh_prep Prepare Fresh Solutions protocol_review->fresh_prep Protocol OK fresh_prep->start Re-run Experiment

References

Validation & Comparative

Comparative Analysis of 4-Isobutylpyrrolidin-2-one Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the (R)- and (S)-enantiomers of 4-isobutylpyrrolidin-2-one. This document synthesizes available data on their synthesis, stereochemistry, and biological activities, highlighting the significant role of the (S)-enantiomer in pharmaceutical development.

Introduction

This compound, a chiral lactam, is a critical intermediate in the synthesis of Pregabalin, a widely used anticonvulsant and analgesic drug.[1] The stereochemistry of this precursor is paramount, as the pharmacological activity of Pregabalin is primarily attributed to its (S)-enantiomer. This guide provides a detailed comparison of the (R)- and (S)-enantiomers of this compound, focusing on their distinct biological profiles and synthetic pathways.

Physicochemical Properties

The fundamental physicochemical properties of the enantiomers of this compound are identical, differing only in their optical rotation.

Property(R)-4-Isobutylpyrrolidin-2-one(S)-4-Isobutylpyrrolidin-2-oneRacemic this compound
IUPAC Name (4R)-4-(2-methylpropyl)pyrrolidin-2-one(4S)-4-(2-methylpropyl)pyrrolidin-2-one(4RS)-4-(2-methylpropyl)pyrrolidin-2-one
Synonyms (-)-Pregabalin lactam(+)-Pregabalin lactam(RS)-Pregabalin Lactam
CAS Number 181289-22-5[2]181289-23-6[3]61312-87-6[4]
Molecular Formula C₈H₁₅NO[2]C₈H₁₅NO[3]C₈H₁₅NO[4]
Molecular Weight 141.21 g/mol [2]141.21 g/mol [3]141.21 g/mol [4]

Synthesis and Stereoselective Preparation

The synthesis of enantiomerically pure this compound is a key step in the production of (S)-Pregabalin. Various stereoselective synthetic routes have been developed to favor the formation of the desired (S)-enantiomer.

Experimental Protocol: Stereoselective Synthesis of (S)-4-Isobutylpyrrolidin-2-one

A common strategy for the enantioselective synthesis of (S)-4-isobutylpyrrolidin-2-one involves the use of a chiral auxiliary or a chiral catalyst. One reported method involves the asymmetric hydrogenation of a precursor molecule. A general workflow for such a synthesis is outlined below. It is important to note that specific reagents and conditions can vary based on the chosen synthetic route.

Step 1: Precursor Synthesis The synthesis typically starts from an achiral precursor which is then subjected to an asymmetric reaction to introduce the desired stereocenter.

Step 2: Asymmetric Hydrogenation The precursor is hydrogenated in the presence of a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) to stereoselectively form the (S)-enantiomer.

Step 3: Cyclization The resulting intermediate undergoes cyclization to form the pyrrolidin-2-one ring structure.

Step 4: Purification The final product, (S)-4-isobutylpyrrolidin-2-one, is purified using techniques such as chromatography or crystallization.

cluster_synthesis Stereoselective Synthesis Workflow Achiral_Precursor Achiral Precursor Asymmetric_Hydrogenation Asymmetric Hydrogenation (Chiral Catalyst) Achiral_Precursor->Asymmetric_Hydrogenation 1. Chiral_Intermediate Chiral Intermediate ((S)-configuration) Asymmetric_Hydrogenation->Chiral_Intermediate 2. Cyclization Intramolecular Cyclization Chiral_Intermediate->Cyclization 3. S_Enantiomer (S)-4-Isobutylpyrrolidin-2-one Cyclization->S_Enantiomer 4. Purification Purification S_Enantiomer->Purification 5.

A generalized workflow for the stereoselective synthesis of (S)-4-Isobutylpyrrolidin-2-one.

Comparative Biological Activity

The available scientific literature indicates a significant disparity in the biological investigation of the two enantiomers. The research focus has been overwhelmingly on the (S)-enantiomer due to its role as the direct precursor to the pharmacologically active (S)-Pregabalin.

(S)-4-Isobutylpyrrolidin-2-one

The (S)-enantiomer has been shown to possess inherent biological activity, particularly as an anticonvulsant and antioxidant.

Anticonvulsant Activity: An in-vivo study using a Maximal Electroshock (MES)-induced seizure model in rats demonstrated that (S)-4-isobutylpyrrolidin-2-one has anticonvulsant properties.[5]

Antioxidant Properties: The same study also revealed that this enantiomer exhibits antioxidant effects by reducing lipid peroxidation and increasing glutathione (B108866) levels in brain tissue.[5]

Modulation of Neurotransmitters: Furthermore, the administration of (S)-4-isobutylpyrrolidin-2-one was found to significantly increase the levels of several key neurotransmitters in the brain, including:

  • GABA (gamma-Aminobutyric acid): The primary inhibitory neurotransmitter in the central nervous system.

  • DA (Dopamine): A neurotransmitter involved in reward, motivation, and motor control.

  • NA (Noradrenaline): A neurotransmitter involved in alertness and arousal.

  • 5-HT (Serotonin): A neurotransmitter that plays a role in mood, sleep, and appetite.[5]

(R)-4-Isobutylpyrrolidin-2-one

To date, there is a notable absence of published research detailing the specific biological activities of (R)-4-isobutylpyrrolidin-2-one. Its primary role in the scientific literature is as the "unwanted" enantiomer in the synthesis of (S)-Pregabalin. The lack of data suggests that it is likely pharmacologically less active or inactive compared to the (S)-enantiomer, which is a common phenomenon for chiral molecules.

Signaling Pathways

The precise signaling pathways through which (S)-4-isobutylpyrrolidin-2-one exerts its effects are not fully elucidated. However, its influence on major neurotransmitter systems suggests a broad modulatory role in the central nervous system. The increased levels of GABA, an inhibitory neurotransmitter, could contribute to its anticonvulsant effects by dampening neuronal excitability. The modulation of monoamine neurotransmitters (dopamine, noradrenaline, and serotonin) indicates potential interactions with pathways regulating mood and alertness.

cluster_pathway Postulated Signaling Effects of (S)-4-Isobutylpyrrolidin-2-one S_Enantiomer (S)-4-Isobutylpyrrolidin-2-one Neurotransmitter_Modulation Modulation of Neurotransmitter Levels S_Enantiomer->Neurotransmitter_Modulation Antioxidant_Effect Antioxidant Effect S_Enantiomer->Antioxidant_Effect GABA ↑ GABA Neurotransmitter_Modulation->GABA Dopamine ↑ Dopamine Neurotransmitter_Modulation->Dopamine Noradrenaline ↑ Noradrenaline Neurotransmitter_Modulation->Noradrenaline Serotonin ↑ Serotonin Neurotransmitter_Modulation->Serotonin Anticonvulsant_Effect Anticonvulsant Effect GABA->Anticonvulsant_Effect

Postulated signaling effects of (S)-4-Isobutylpyrrolidin-2-one based on observed neurotransmitter modulation.

Conclusion

The comparative analysis of the enantiomers of this compound reveals a clear distinction in their biological significance based on current research. The (S)-enantiomer is not only a crucial precursor to the active pharmaceutical ingredient (S)-Pregabalin but also exhibits intrinsic anticonvulsant and antioxidant properties, along with the ability to modulate key neurotransmitter systems. In stark contrast, the (R)-enantiomer is largely uncharacterized in terms of its biological effects, with its primary relevance being in the context of stereoselective synthesis where its formation is minimized.

For researchers in drug development, this disparity underscores the critical importance of stereochemistry in pharmacology. The focused investigation of the (S)-enantiomer is a direct consequence of its role in producing a therapeutically effective drug, while the (R)-enantiomer is considered an impurity. Future research could explore if the (R)-enantiomer possesses any unique, albeit different, biological activities, though currently, the scientific literature does not support this.

Experimental Data Summary

Parameter(S)-4-Isobutylpyrrolidin-2-one(R)-4-Isobutylpyrrolidin-2-oneReference
Anticonvulsant Activity (MES model) ActiveNo data available[5]
Lipid Peroxidation DecreasedNo data available[5]
Glutathione Levels IncreasedNo data available[5]
GABA Levels IncreasedNo data available[5]
Dopamine Levels IncreasedNo data available[5]
Noradrenaline Levels IncreasedNo data available[5]
Serotonin Levels IncreasedNo data available[5]

References

A Comparative Guide to GABA Analog Precursors: 4-Isobutylpyrrolidin-2-one in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of gamma-aminobutyric acid (GABA) analogs, a critical class of drugs for treating neurological disorders such as epilepsy, neuropathic pain, and anxiety, relies on the efficient conversion of various chemical precursors. Among these, 4-Isobutylpyrrolidin-2-one has emerged as a key intermediate in the production of Pregabalin (B1679071), while other precursors are utilized for the synthesis of Gabapentin (B195806) and other analogs. This guide provides an objective comparison of the performance of this compound against other notable GABA analog precursors, supported by experimental data and detailed methodologies.

Comparative Analysis of Precursor Performance

The selection of a precursor for the synthesis of a GABA analog is a critical decision in drug development and manufacturing, influenced by factors such as yield, purity of the final product, cost-effectiveness, and the safety of the chemical process. This section provides a quantitative comparison of key precursors for Pregabalin and Gabapentin.

Quantitative Data Summary
PrecursorTarget GABA AnalogKey IntermediateReported YieldReported PurityReference
Pyrrolidine-2,4-dionePregabalinThis compound 87% (total yield)99.51%[1]
Diethyl malonate & IsovaleraldehydePregabalin3-isobutylglutaric acidOverall yield of 15% in an older method; newer methods show improvement.High, but requires multiple purification steps.[2]
1,1-Cyclohexane diacetic acid anhydrideGabapentin1,1-Cyclohexane diacetic acid monoamide80.8%>99%[3][4]
Cyclohexanone and CyanoacetamideGabapentin1,1-Cyclohexane diacetic acid monoamideNot specifiedNot specified[5]

Signaling Pathways and Experimental Workflows

A fundamental understanding of the biological context of GABA is essential for the development of its analogs. The following diagrams illustrate the GABA metabolic pathway and a typical synthetic workflow for GABA analogs.

GABA Metabolism and Signaling Pathway

The "GABA shunt" is the primary metabolic pathway for GABA in the brain. It is a closed-loop process that synthesizes and conserves GABA. Glucose is the main precursor for GABA production.[6] The process begins with the conversion of alpha-ketoglutarate, an intermediate in the Krebs cycle, to the excitatory neurotransmitter glutamate (B1630785). The enzyme glutamate decarboxylase (GAD) then converts glutamate into GABA.[6]

Once synthesized, GABA is packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. It then binds to postsynaptic GABA receptors (GABA-A and GABA-B), leading to an inhibitory effect on the neuron. The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells by GABA transporters (GATs).[6][7] In glial cells, GABA is metabolized by GABA transaminase (GABA-T) to succinic semialdehyde, which is then oxidized to succinate (B1194679) and re-enters the Krebs cycle.[8][9][10][11]

GABA_Metabolism_and_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glucose Glucose a_Ketoglutarate a_Ketoglutarate Glucose->a_Ketoglutarate Krebs Cycle Glutamate Glutamate a_Ketoglutarate->Glutamate GABA-T GABA GABA Glutamate->GABA GAD GABA_vesicle GABA_vesicle GABA->GABA_vesicle VGAT GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_released->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_released->GABA_B_Receptor Binds to GAT_pre GAT GABA_released->GAT_pre Reuptake GAT_glia GAT GABA_released->GAT_glia Uptake Chloride_Influx Chloride_Influx GABA_A_Receptor->Chloride_Influx Opens Cl- channel K_Efflux_Ca_Block K_Efflux_Ca_Block GABA_B_Receptor->K_Efflux_Ca_Block Activates G-protein GABA_glia GABA Succinic_Semialdehyde Succinic_Semialdehyde GABA_glia->Succinic_Semialdehyde GABA-T Succinate Succinate Succinic_Semialdehyde->Succinate SSADH a_Ketoglutarate_glia a_Ketoglutarate_glia Succinate->a_Ketoglutarate_glia Krebs Cycle GAT_pre->GABA GAT_glia->GABA_glia Synthetic_Workflow Precursor Starting Precursor (e.g., Pyrrolidine-2,4-dione, 1,1-Cyclohexane diacetic acid anhydride) Reaction_Step_1 Chemical Transformation (e.g., Wittig Reaction, Amidation) Precursor->Reaction_Step_1 Intermediate_Formation Formation of Key Intermediate (e.g., this compound, 1,1-Cyclohexane diacetic acid monoamide) Reaction_Step_2 Further Transformation (e.g., Hydrogenation, Hofmann Rearrangement) Intermediate_Formation->Reaction_Step_2 Reaction_Step_1->Intermediate_Formation Final_Analog Final GABA Analog (e.g., Pregabalin, Gabapentin) Reaction_Step_2->Final_Analog Purification Purification (e.g., Crystallization, Chromatography) Final_Analog->Purification Analysis Analysis (e.g., HPLC, NMR) Purification->Analysis

References

A Comparative Guide to the Validation of Analytical Methods for 4-Isobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of impurities in pharmaceutical products is paramount. 4-Isobutylpyrrolidin-2-one, a known lactam impurity of the drug pregabalin (B1679071), requires robust analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product.[1] This guide provides a comparative overview of two common analytical techniques for the determination of this compound: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure a method is fit for its intended purpose.[2][3][4][5] These parameters include specificity, linearity, accuracy, precision, and robustness.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of a typical RP-HPLC-UV method and a more sensitive LC-MS/MS method for the analysis of this compound.

Parameter RP-HPLC-UV Method LC-MS/MS Method (for a similar compound)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.[6]
Column Inertsil ODS-3V C18 (250 mm x 4.6 mm; 5µm)[1]C18 or Hydrophilic Interaction Liquid Chromatography (HILIC)
Mobile Phase Gradient mixture of buffer (e.g., phosphate), acetonitrile, and methanol[1]Gradient mixture of aqueous and organic solvents (e.g., acetonitrile, water with formic acid)[7][8]
Detection UV at 210 nm[1]Multiple Reaction Monitoring (MRM)[9][10]
Linearity Range 18.75-150 µg/ml[1]Typically lower, in the ng/mL range.[8]
Limit of Detection (LOD) Not explicitly stated, but expected to be in the µg/mL range.Can be as low as 5 ng/g in a biological matrix.[9][10]
Limit of Quantitation (LOQ) 0.10% of the sample concentration for a related compound.[2]Can be as low as 0.02 ng/mL.[8]
Accuracy (% Recovery) Typically within 98-102%Typically within 85-115%
Precision (%RSD) ≤ 2.13%[1]Typically < 15%
Specificity Good, but potential for interference from co-eluting compounds.[1]Excellent, highly specific due to mass-based detection.
Robustness Method performance is evaluated by deliberate variations in parameters.[2]Method performance is evaluated by deliberate variations in parameters.

Experimental Protocols

Below is a detailed methodology for a representative RP-HPLC-UV method for the analysis of this compound, based on methods developed for pregabalin and its impurities.

RP-HPLC-UV Method Protocol

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase: A gradient elution using a mixture of a buffer solution (e.g., 0.04 M (NH4)2HPO4 adjusted to pH 6.5), acetonitrile, and methanol.[5]

    • Flow Rate: 0.8 ml/min.[1]

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in a diluent (e.g., a mixture of the mobile phase components) to obtain a known concentration.

  • Sample Preparation:

    • Accurately weigh the sample containing pregabalin and dissolve it in the diluent to achieve a target concentration.

  • Validation Parameters:

    • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of this compound.[1]

    • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 18.75-150 µg/ml) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.[1]

    • Accuracy: Perform recovery studies by spiking a known amount of the impurity standard into the sample matrix at different concentration levels.

    • Precision:

      • Repeatability: Analyze multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments. The relative standard deviation (%RSD) should be within acceptable limits (typically ≤ 2%).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.[2]

Visualizations

The following diagrams illustrate the key processes involved in the validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase Define_Purpose Define Analytical Method's Purpose Select_Technique Select Analytical Technique (e.g., HPLC, GC-MS) Define_Purpose->Select_Technique Set_Acceptance_Criteria Set Acceptance Criteria Select_Technique->Set_Acceptance_Criteria Prepare_Protocols Prepare Validation Protocols Set_Acceptance_Criteria->Prepare_Protocols Conduct_Experiments Conduct Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Prepare_Protocols->Conduct_Experiments Collect_Data Collect and Process Data Conduct_Experiments->Collect_Data Analyze_Results Analyze Results Against Criteria Collect_Data->Analyze_Results Document_Findings Document Findings in Validation Report Analyze_Results->Document_Findings Method_Implementation Implement Validated Method for Routine Use Document_Findings->Method_Implementation

Caption: Workflow of the analytical method validation process.

Analytical_Technique_Comparison cluster_hplc RP-HPLC-UV cluster_lcms LC-MS/MS Techniques Analytical Techniques for This compound HPLC_Principle Principle: Polarity-based separation, UV absorbance detection Techniques->HPLC_Principle LCMS_Principle Principle: Polarity-based separation, mass-to-charge ratio detection Techniques->LCMS_Principle HPLC_Selectivity Selectivity: Moderate HPLC_Sensitivity Sensitivity: µg/mL range HPLC_Cost Cost: Lower LCMS_Selectivity Selectivity: High LCMS_Sensitivity Sensitivity: ng/mL to pg/mL range LCMS_Cost Cost: Higher

Caption: Comparison of RP-HPLC-UV and LC-MS/MS techniques.

References

A Comparative Guide to the Biological Activity of 4-Isobutylpyrrolidin-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-Isobutylpyrrolidin-2-one and its derivatives, focusing on their potential as nootropic, anticonvulsant, and anti-inflammatory agents. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, this document synthesizes existing data on the parent compound and related pyrrolidinone structures to offer insights into their structure-activity relationships. Detailed experimental protocols for key biological assays are provided to facilitate further research and comparative analysis.

Overview of Biological Activities

The pyrrolidin-2-one scaffold is a well-established pharmacophore in medicinal chemistry, known to impart a range of biological activities.[1] this compound, a key intermediate and a known impurity in the synthesis of Pregabalin, and its derivatives are of significant interest for their potential therapeutic applications. The primary biological activities associated with this class of compounds include nootropic, anticonvulsant, and anti-inflammatory effects.

Nootropic Activity: Pyrrolidinone derivatives, most notably the racetam class of drugs, are recognized for their cognitive-enhancing effects.[1] These compounds are thought to modulate neurotransmission, enhancing learning and memory. While specific nootropic data for this compound is not extensively documented, related structures suggest that modifications to the pyrrolidinone ring can significantly influence cognitive performance.

Anticonvulsant Activity: The structural similarity of the pyrrolidin-2-one ring to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) has led to the investigation of its derivatives as anticonvulsant agents.[2][3] Studies on (S)-4-Isobutylpyrrolidin-2-one have shown its potential to modulate neurotransmitter levels, suggesting a possible mechanism for seizure protection.

Anti-inflammatory Activity: Various pyrrolidinone derivatives have demonstrated anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators.[4] The mechanism of action is thought to involve the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Comparative Data on Biological Activity

Due to the limited availability of direct comparative studies, this section presents data on this compound and representative pyrrolidinone derivatives to illustrate the potential effects of structural modifications on biological activity.

Table 1: Nootropic Activity of Representative Pyrrolidinone Derivatives

CompoundDerivative TypeAnimal ModelKey FindingsReference
Piracetam2-oxo-pyrrolidin-1-yl-acetamideRat (Ischemic Stroke Model)Improved memory and cognitive functions.[5]
Aniracetam1-acyl-2-pyrrolidinoneMouse (ECS-induced amnesia)Counteracted amnesia in a passive avoidance paradigm.[6]
Oxiracetam2-oxo-1-pyrrolidineacetamideMouse (ECS-induced amnesia)Confirmed antiamnestic action.[6]
Hypothetical Derivative of this compound 4-isobutyl-1-(substituted)-pyrrolidin-2-one To be determined Expected to show modulated nootropic activity based on substitution.

Table 2: Anticonvulsant Activity of this compound and Derivatives

CompoundAnimal ModelTestDoseOutcomeReference
(S)-4-Isobutylpyrrolidin-2-oneRatNot SpecifiedNot SpecifiedSignificantly boosted GABA, DA, NA, and 5-HT levels.
(+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochlorideMouseMaximal Electroshock (MES)30 mg/kgEffective in protecting against MES-induced seizures.[3][7]
1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-oneRat & MouseMES & PentylenetetrazolNot SpecifiedPotent anticonvulsant activities.[8]
Hypothetical Derivative of this compound Mouse/Rat MES/scPTZ To be determined Activity will depend on the nature of the chemical modification.

Table 3: Anti-inflammatory Activity of Representative Pyrrolidinone Derivatives

CompoundIn Vitro/In Vivo ModelKey FindingsReference
Pyrrolidine (B122466) Derivatives (General)In silico (COX-1/COX-2 docking), In vivo (Carrageenan-induced paw edema)Some derivatives exhibited high anti-inflammatory and analgesic effects.[4]
2-(4-isobutylphenyl)propanoic acid derivativesIn vivo (Carrageenan-induced paw edema)Some derivatives showed inhibition of paw edema comparable to ibuprofen.[9]
Hypothetical Derivative of this compound LPS-stimulated macrophages/Carrageenan-induced paw edema Expected to exhibit anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines.

Experimental Protocols

Nootropic Activity Assessment

Passive Avoidance Test: This test evaluates learning and memory in rodents.

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by an opening. The floor of the dark chamber is equipped with an electric grid.

  • Procedure:

    • Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.

    • Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A significant increase in the latency to enter the dark compartment in the retention trial compared to the acquisition trial indicates learning and memory. The effect of the test compounds on this latency is measured.[6]

Anticonvulsant Activity Screening

Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.[2]

  • Apparatus: An electroshock apparatus with corneal electrodes.

  • Procedure:

    • Test compounds are administered to mice, typically via intraperitoneal injection.

    • After a set time, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

    • The presence or absence of a tonic hind limb extension is recorded.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity. The ED50 (the dose that protects 50% of animals) is calculated.[2]

Subcutaneous Pentylenetetrazol (scPTZ) Test: A model for myoclonic seizures.[2]

  • Procedure:

    • Test compounds are administered to mice.

    • A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are observed for the onset of clonic seizures.

  • Data Analysis: The ability of the compound to prevent or delay the onset of clonic seizures is measured. The ED50 is calculated.[2]

Anti-inflammatory Activity Evaluation

In Vivo: Carrageenan-Induced Paw Edema: A standard model of acute inflammation.[10]

  • Procedure:

    • The initial paw volume of rats is measured using a plethysmometer.

    • Test compounds are administered orally or intraperitoneally.

    • After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated relative to a control group.[10][11]

In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophages: An assay to measure the inhibition of pro-inflammatory mediators.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured.

  • Procedure:

    • Macrophages are pre-treated with various concentrations of the test compounds.

    • The cells are then stimulated with LPS (a potent inflammatory agent).

    • After incubation, the cell culture supernatant is collected.

  • Data Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatant are measured using ELISA and Griess reagent, respectively. A reduction in these mediators indicates anti-inflammatory activity.[12][13]

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathways

Based on the known biological activities of pyrrolidinone derivatives, the following signaling pathways are likely to be modulated by this compound and its derivatives.

G Hypothesized Signaling Pathways for Biological Activities cluster_0 Nootropic Activity cluster_1 Anticonvulsant Activity cluster_2 Anti-inflammatory Activity Neurotransmitter_Modulation Neurotransmitter_Modulation Compound->Neurotransmitter_Modulation Modulates GABAergic_System GABAergic_System Compound->GABAergic_System Potentiates NF_kB_Pathway NF_kB_Pathway Compound->NF_kB_Pathway Inhibits MAPK_Pathway MAPK_Pathway Compound->MAPK_Pathway Inhibits Synaptic_Plasticity Synaptic_Plasticity Neurotransmitter_Modulation->Synaptic_Plasticity Enhances Cognitive_Enhancement Cognitive_Enhancement Synaptic_Plasticity->Cognitive_Enhancement Leads to Neuronal_Inhibition Neuronal_Inhibition GABAergic_System->Neuronal_Inhibition Increases Reduced_Seizure_Activity Reduced_Seizure_Activity Neuronal_Inhibition->Reduced_Seizure_Activity Results in Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kB_Pathway->Pro_inflammatory_Cytokines Reduces Production MAPK_Pathway->Pro_inflammatory_Cytokines Reduces Production

Caption: Hypothesized signaling pathways for the biological activities of this compound derivatives.

Experimental Workflow for Anticonvulsant Screening

G Experimental Workflow for Anticonvulsant Screening Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis Animal_Model Animal Model (Mice/Rats) Compound_Synthesis->Animal_Model Compound_Administration Compound Administration (i.p. or p.o.) Animal_Model->Compound_Administration Seizure_Induction Seizure Induction (MES or scPTZ) Compound_Administration->Seizure_Induction Observation Observation of Seizure Activity Seizure_Induction->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for the in vivo screening of anticonvulsant compounds.[2]

Experimental Workflow for Anti-inflammatory Assay

G Experimental Workflow for In Vitro Anti-inflammatory Assay Start Start Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Compound_Treatment Pre-treatment with Test Compounds Cell_Culture->Compound_Treatment LPS_Stimulation Stimulation with LPS Compound_Treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Supernatant_Collection Collection of Culture Supernatant Incubation->Supernatant_Collection Cytokine_Measurement Measurement of Pro-inflammatory Cytokines (ELISA) Supernatant_Collection->Cytokine_Measurement NO_Measurement Measurement of Nitric Oxide (Griess Assay) Supernatant_Collection->NO_Measurement Data_Analysis Data Analysis (IC50 Calculation) Cytokine_Measurement->Data_Analysis NO_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for assessing the in vitro anti-inflammatory activity of compounds.[12]

Conclusion

This compound and its derivatives represent a promising class of compounds with the potential for diverse therapeutic applications, including cognitive enhancement, seizure management, and inflammation control. While comprehensive comparative data is currently lacking, the information available on related pyrrolidinone structures provides a strong rationale for the further synthesis and evaluation of novel this compound derivatives. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a framework for future research aimed at elucidating the structure-activity relationships and therapeutic potential of this versatile chemical scaffold. Further investigation is warranted to synthesize and systematically evaluate a library of these derivatives to identify lead candidates for drug development.

References

Comparative study of different synthetic routes to 4-Isobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of distinct synthetic routes to 4-isobutylpyrrolidin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols, quantitative data, and visual representations of the primary synthetic strategies identified in the literature, offering a valuable resource for process optimization and route selection in medicinal chemistry and drug development.

Executive Summary of Synthetic Routes

Three primary synthetic strategies for the preparation of this compound are outlined below. Each route offers unique advantages and disadvantages concerning starting materials, reaction conditions, yield, and purity.

Route Starting Material Key Reactions Overall Yield Purity Key Advantages Key Disadvantages
1 Pyrrolidine-2,4-dione (B1332186) Wittig Reaction, Hydrogenation 87% 99.51% High yield and purity, straightforward two-step process. Use of phosphonium (B103445) ylide and a separate reduction step.
2 (S)-4-(hydroxymethyl)-1-((S)-1-phenylethyl)pyrrolidine-2-one Grignard Reaction, Dehydration, Hydrogenation ~66% (for final two steps) High (implied) Enantioselective, high-yielding final hydrogenation step. Multi-step process with chiral auxiliary, use of condensed ammonia (B1221849).
3 Ethyl 3-isobutyl-4-oxobutanoate Reductive Amination Not Reported Not Reported Potentially a one-pot reaction, atom-economical. Specific experimental data for this substrate is not readily available.

Route 1: Wittig Reaction and Subsequent Hydrogenation

This two-step synthesis commences with the Wittig reaction between pyrrolidine-2,4-dione and an isobutyl-derived phosphonium ylide to form 4-isobutylidene-pyrrolidin-2-one, which is then hydrogenated to the target compound.[1] This approach is notable for its high overall yield and purity.

Route_1_Wittig_Reaction Pyrrolidine-2,4-dione Pyrrolidine-2,4-dione Intermediate_1 4-Isobutylidene-pyrrolidin-2-one Pyrrolidine-2,4-dione->Intermediate_1 Wittig Reaction (Potassium tert-butoxide, DMF) Isobutyltriphenylphosphonium_bromide Isobutyltriphenylphosphonium bromide Isobutyltriphenylphosphonium_bromide->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Hydrogenation (Sodium triacetoxyborohydride (B8407120), THF)

Synthetic pathway for Route 1.
Experimental Protocol:

Step 1: Synthesis of 4-isobutylidene-pyrrolidin-2-one

  • To a solution of pyrrolidine-2,4-dione (15 g) and isobutyltriphenylphosphonium bromide (26 g) in N,N-dimethylformamide (200 ml), potassium tert-butoxide (17 g) is added portion-wise at 0°C.

  • The reaction mixture is warmed to room temperature and stirred for 5 hours.

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is poured into water (800 ml) and extracted three times with ethyl acetate (B1210297).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate, which is used directly in the next step.

Step 2: Synthesis of this compound

  • The crude 4-isobutylidene-pyrrolidin-2-one (16.8 g) is dissolved in tetrahydrofuran (B95107) (150 ml) and cooled to 0°C.

  • Sodium triacetoxyborohydride (15.2 g) is slowly added, and the mixture is stirred overnight at room temperature.

  • Reaction completion is monitored by TLC.

  • Saturated ammonium (B1175870) chloride solution is added, followed by water.

  • The product is extracted with ethyl acetate, and the organic phase is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to afford this compound.[1]

Route 2: Enantioselective Synthesis via Grignard Reaction and Hydrogenation

This multi-step, enantioselective route utilizes a chiral auxiliary to direct the stereochemistry, culminating in a highly efficient hydrogenation of a mixture of isomeric unsaturated precursors to yield (4S)-4-isobutylpyrrolidin-2-one.[2]

Route_2_Enantioselective_Synthesis Start_Material (S)-4-(hydroxymethyl)-1-((S)-1- phenylethyl)pyrrolidine-2-one derivative Intermediate_2 (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one Start_Material->Intermediate_2 Multiple Steps (Grignard, Dehydration, Deprotection) Final_Product (4S)-4-Isobutylpyrrolidin-2-one Intermediate_2->Final_Product Hydrogenation (10% Pd/C, Methanol)

Synthetic pathway for Route 2.
Experimental Protocol:

Step 1: Synthesis of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one

This intermediate is synthesized from a protected (S)-4-(hydroxymethyl)-pyrrolidin-2-one derivative through a sequence involving a Grignard reaction with methylmagnesium chloride, dehydration, and removal of the chiral auxiliary using sodium in liquid ammonia. This process yields a mixture of the two alkene isomers with a reported yield of 67%.[2]

Step 2: Synthesis of (4S)-4-Isobutylpyrrolidin-2-one

  • A mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one (5 g, 0.0352 mol) is dissolved in methanol (B129727) (100 mL).

  • 10% Palladium on carbon (0.5 g) is added to the solution.

  • The mixture is stirred in a hydrogenation unit for approximately 12 hours.

  • The palladium on carbon catalyst is removed by filtration through Celite.

  • The solvent is evaporated under reduced pressure to yield (4S)-4-isobutylpyrrolidin-2-one as a low melting solid.[2]

Route 3: Reductive Amination (Proposed)

Route_3_Reductive_Amination Start_Material Ethyl 3-isobutyl-4-oxobutanoate Final_Product This compound Start_Material->Final_Product Reductive Amination (e.g., NH3, H2, Catalyst or NaBH3CN)

Proposed synthetic pathway for Route 3.
General Experimental Protocol (Hypothetical):

  • The starting γ-keto ester, ethyl 3-isobutyl-4-oxobutanoate, would be dissolved in a suitable solvent, such as methanol or ethanol.

  • An ammonia source (e.g., ammonium acetate or aqueous ammonia) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with a catalyst like Raney Nickel or Palladium on carbon) would be added.

  • The reaction would be stirred at a suitable temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up would involve quenching the reaction, extracting the product into an organic solvent, drying, and purification by distillation or chromatography.

Conclusion

This comparative guide highlights two well-documented and one plausible synthetic route to this compound. The Wittig reaction-based approach (Route 1) offers a high-yielding and straightforward synthesis of the racemic product. The enantioselective route (Route 2) provides access to a specific stereoisomer with an excellent yield in the final hydrogenation step, albeit requiring a more complex multi-step procedure. The proposed reductive amination (Route 3) presents a potentially more atom-economical and direct approach, though further experimental validation is required to ascertain its efficiency and viability for this specific target molecule. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing process, including cost, scalability, and the need for stereochemical control.

References

A Comparative Guide to the Pharmacokinetics of 4-Isobutylpyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its potential therapeutic success. This guide offers a comparative analysis of the pharmacokinetic properties of analogs of 4-Isobutylpyrrolidin-2-one, a compound known as a lactam of the widely-used pharmaceutical agent, Pregabalin (B1679071). While pharmacokinetic data for this compound itself is not extensively available in public literature, this guide will focus on a well-characterized and structurally related analog, Levetiracetam, and will also draw comparisons with Pregabalin due to its direct chemical relationship.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for Levetiracetam and Pregabalin. These parameters are crucial in determining the dosing regimen, onset of action, and duration of effect of a drug.

ParameterLevetiracetamPregabalinThis compound
Oral Bioavailability (F%) Nearly 100%[1][2]≥90%[3][4]Data not available
Time to Peak Plasma Concentration (Tmax) ~1 hour[2]~1.5 hours (fasting)[4][5]Data not available
Plasma Protein Binding <10%[1][2]Negligible[4][6]Data not available
Elimination Half-Life (t½) 6-8 hours (adults)[1]~6.3 hours[3][4]Data not available
Metabolism Minimally metabolized; major pathway is hydrolysis of the acetamide (B32628) group. Not dependent on the cytochrome P450 system.[1][2]Negligible metabolism (<2%); primarily excreted unchanged.[4][6]Data not available
Primary Route of Excretion Renal (approximately 66% as unchanged drug)[1]Renal (>90% as unchanged drug)[7]Data not available

Experimental Protocols

The data presented in this guide is typically derived from preclinical and clinical pharmacokinetic studies. Below is a detailed methodology for a key type of experiment used to obtain such data.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound following oral administration to rats.

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a minimum of three days prior to the experiment. They are housed in a controlled environment with a standard diet and free access to water.

  • Fasting: Rats are fasted for approximately 12 hours before drug administration to minimize variability in absorption.[8]

2. Drug Formulation and Administration:

  • Formulation: The test compound is typically formulated as a suspension or solution in a suitable vehicle, such as deionized water containing a suspending agent like 2% carboxymethylcellulose (CMC).[9]

  • Administration: A single dose of the formulated compound is administered orally to each rat via gavage.[8]

3. Blood Sampling:

  • Method: Serial blood samples (approximately 0.22 mL) are collected at predetermined time points.[9] Common collection sites include the subclavian vein or via a cannulated artery.[8][10]

  • Time Points: A typical sampling schedule might include pre-dose (0), 5, 10, 15, 30, 45 minutes, and 1, 2, 3, 4, 8, and 12 hours post-dose to accurately define the plasma concentration-time curve.[10]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin).[8] The samples are then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.[10]

4. Bioanalysis by LC-MS/MS:

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[11][12]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation. An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.[12] An internal standard is also added to correct for variations during sample processing and analysis.

  • Chromatography and Mass Spectrometry: The supernatant, containing the analyte and internal standard, is injected into the LC-MS/MS system. The compounds are separated on a chromatography column and then detected and quantified by the mass spectrometer.[11]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ using non-compartmental or compartmental analysis software.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Screening

G Workflow for a Preclinical In Vivo Pharmacokinetic Study cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization (Minimum 3 days) animal_model->acclimatization fasting Overnight Fasting (~12 hours) acclimatization->fasting administration Oral Administration (Gavage) fasting->administration formulation Compound Formulation (e.g., in 2% CMC) formulation->administration blood_sampling Serial Blood Sampling (Multiple time points) administration->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) lcms_analysis->pk_analysis

Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.

References

Benchmarking 4-Isobutylpyrrolidin-2-one Purity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides an objective comparison of 4-Isobutylpyrrolidin-2-one purity against commercially available standards, supported by detailed experimental protocols for purity verification.

This compound is a key intermediate and a known impurity in the synthesis of Pregabalin, a widely used anticonvulsant and neuropathic pain agent.[1][2] Ensuring the high purity of this starting material is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide outlines the common impurities associated with this compound, compares the purity specifications of various commercial standards, and provides detailed analytical methods for independent verification.

Comparison of Commercial Standards

The purity of commercially available this compound can vary between suppliers. The following table summarizes the purity specifications from a selection of vendors. It is important to note that the analytical method used for purity determination can influence the reported value.

SupplierProduct Name/SynonymCAS NumberStated PurityAnalytical Method
LGC Standards(4RS)-4-(2-Methylpropyl)pyrrolidin-2-one61312-87-6>95%HPLC[3]
Shaanxi Dideu Medichem Co. Ltd.4-Isobutyl-2-pyrrolidinone61312-87-698.0%Not Specified[4]
Career Henan Chemical Co.4-Isobutyl-2-pyrrolidinone61312-87-699%Not Specified[4]
DC Chemicals(S)-4-Isobutylpyrrolidin-2-one181289-23-698%Not Specified[2]
CymitQuimica4-Isobutyl-2-pyrrolidinone61312-87-697%Not Specified[5]

Common Impurities

During the synthesis of Pregabalin, several related substances can arise as impurities. Given that this compound is an intermediate in this process, these impurities may also be present in varying amounts. Key potential impurities to consider during analysis include:

  • Pregabalin Related Compounds: A variety of substances related to the synthesis pathway of Pregabalin.[1][6]

  • (S)-isopropyl 2-hydroxy-2-phenyl-acetate [1]

  • (R)-isopropyl 2-hydroxy-2-phenyl-acetate [1]

  • 3-(aminomethyl)-5-methylhex-5-enoic acid [1]

  • dimethyl 3-isobutylpentanedioate [1]

  • 3-isobutylglutaric acid [2]

  • (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid [2]

  • (R)-(-)-3-aminomethyl-5-methylhexanoic acid [2]

  • (S)-3-aminomethyl-5-methylhexanoic acid isobutyl ester [2]

  • (S)-3-aminomethyl-5-methylhexanoic acid isopropyl ester [2]

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are the recommended analytical techniques.

Logical Workflow for Purity Verification

The following diagram illustrates the logical workflow for receiving and verifying the purity of a this compound sample.

cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Verification cluster_3 Decision A Receive this compound Sample B Prepare Sample for Analysis (e.g., dissolve in appropriate solvent) A->B C GC-MS Analysis B->C D HPLC-UV Analysis B->D E Identify and Quantify Impurities C->E D->E F Calculate Purity Percentage E->F G Compare with Commercial Standards F->G H Accept or Reject Batch G->H

Purity verification workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[7]

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[8]

  • Inlet Temperature: 250 °C[7]

  • Injection Mode: Splitless[7]

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500[7]

    • Source Temperature: 230 °C[8]

    • Quadrupole Temperature: 150 °C[8]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile.

  • Vortex to ensure complete dissolution.

Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify and quantify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the purity by the area normalization method.

High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol

HPLC-UV is a robust method for the quantification of non-volatile compounds.

Instrumentation:

  • HPLC system with a UV detector (e.g., Shimadzu Prominence-i)[9]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[10]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with 80% A and 20% B

    • Linearly increase to 95% B over 15 minutes

    • Hold at 95% B for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[10]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Determine the retention time of the main peak for this compound.

  • Identify and quantify any impurity peaks.

  • Calculate the purity using the area normalization method.

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between the starting materials, the synthesis of Pregabalin, and the potential for impurity formation, including this compound.

cluster_0 Synthesis Pathway cluster_1 Purification and Final Product cluster_2 Impurity Generation A Starting Materials B Synthesis of This compound A->B C Further Synthetic Steps B->C G Side Reactions / Incomplete Conversion B->G D Crude Pregabalin C->D C->G E Purification D->E H This compound (as an impurity) D->H I Other Related Impurities D->I F Pure Pregabalin (API) E->F G->H G->I

Pregabalin synthesis and impurity formation.

By employing these standardized analytical methods and being aware of potential impurities, researchers can confidently assess the quality of their this compound and ensure the integrity of their research and drug development endeavors.

References

In-Vitro Activity of 4-Isobutylpyrrolidin-2-one Compared to Pregabalin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro activity of 4-Isobutylpyrrolidin-2-one and Pregabalin (B1679071). The information is compiled from available scientific literature and presented for objective comparison.

Introduction

Comparative Analysis of In-Vitro Activity

The following table summarizes the available in-vitro data for Pregabalin. As of the latest literature review, specific in-vitro binding affinity data (such as IC50 or Ki values) for this compound against key neurological targets has not been reported.

ParameterPregabalinThis compound
Primary In-Vitro Target Alpha-2-delta (α2δ) subunit of voltage-gated calcium channels[2][3][4]Data Not Available
Binding Affinity (Ki) High affinity for α2δ-1 and α2δ-2 subunits[4]Data Not Available
Receptor Specificity Selective for α2δ subunits; does not interact with 38 other common receptors and ion channels, including GABA-A and GABA-B receptors[4]Data Not Available
Functional Effect Modulates calcium channel traffic, reducing presynaptic calcium influx and subsequent neurotransmitter release[2]Data Not Available

In-Vivo Activity of this compound

While in-vitro data is lacking, an in-vivo study in animal models has explored the biological effects of this compound. This research indicated that the compound exhibits anticonvulsant properties in MES and PTZ-induced seizure models.[7] The study suggested that these effects may be linked to antioxidant properties, evidenced by a reduction in lipid peroxidation and an increase in glutathione (B108866) levels.[7] Furthermore, the compound was observed to elevate levels of the inhibitory neurotransmitter GABA, as well as dopamine (B1211576) (DA), noradrenaline (NA), and serotonin (B10506) (5-HT).[7] It is important to note that these findings are from in-vivo animal studies and may not directly translate to in-vitro receptor binding affinities.

Experimental Protocols

A common method to determine the in-vitro binding affinity of compounds like Pregabalin for the α2δ subunit is a radioligand binding assay.

Radioligand Binding Assay for α2δ Subunit

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Pregabalin) for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the α2δ subunit (e.g., pig brain membranes).

  • Radioligand, such as [3H]-gabapentin.

  • Test compound (Pregabalin or this compound).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells expressing the α2δ subunit in a suitable buffer and centrifuge to isolate the cell membranes.

  • Binding Reaction: In a reaction tube, combine the cell membranes, the radioligand ([3H]-gabapentin), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated from the IC50 value.

Visualizations

Signaling Pathway of Pregabalin

Pregabalin_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin a2d α2δ Subunit Pregabalin->a2d Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Influx of Vesicle Synaptic Vesicle (contains neurotransmitters) Ca_ion->Vesicle Triggers Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Leads to Receptor Receptor Neurotransmitter->Receptor Binds to

Caption: Pregabalin's mechanism of action at the presynaptic neuron.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes with α2δ Subunit start->prep mix Mix Membranes, [³H]-Gabapentin, and Test Compound prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

References

A Comparative Analysis of Pyrovalerone Analogs as Monoamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of pyrovalerone analogs, a class of synthetic cathinones, focusing on their activity as monoamine uptake inhibitors. Pyrovalerone and its derivatives are potent central nervous system stimulants that primarily exert their effects by blocking the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT)[1][2]. Understanding the structure-activity relationships (SAR) of these analogs is crucial for the development of novel therapeutics and for comprehending the pharmacology of this class of psychoactive substances.

Mechanism of Action: Monoamine Reuptake Inhibition

Pyrovalerone analogs act as pure transporter blockers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][3]. Unlike other classes of stimulants like amphetamines, they do not typically induce monoamine efflux[1][3]. By inhibiting these transporters, pyrovalerone analogs increase the extracellular concentrations of monoamine neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and their characteristic psychostimulant effects.

Monoamine Reuptake Inhibition by Pyrovalerone Analogs cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Synaptic Vesicle Synaptic Vesicle (Monoamines) Monoamines Synaptic Vesicle->Monoamines Release Monoamine Transporter Monoamine Transporter (DAT, NET, SERT) Monoamines->Monoamine Transporter Reuptake Postsynaptic Receptor Postsynaptic Receptor Monoamines->Postsynaptic Receptor Binding Pyrovalerone Analog Pyrovalerone Analog Pyrovalerone Analog->Monoamine Transporter Inhibition

Caption: General mechanism of monoamine reuptake inhibition by pyrovalerone analogs at the synapse.

Comparative Potency and Selectivity

The potency and selectivity of pyrovalerone analogs for the monoamine transporters are highly dependent on their chemical structure. The following table summarizes the in vitro inhibition data (IC50 values) for a selection of pyrovalerone analogs at human DAT, NET, and SERT. Lower IC50 values indicate greater potency.

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)DAT/SERT RatioReference(s)
α-PPP0.64 (± 0.1)0.64 (± 0.12)> 10> 15.6[1]
α-PVP0.05 (± 0.01)0.02 (± 0.003)> 10> 200[1]
α-PHP0.02 (± 0.003)0.03 (± 0.005)> 10> 500[1]
Pyrovalerone0.06 (± 0.01)0.06 (± 0.01)11 (± 1.9)183[1]
MDPV0.02 (± 0.003)0.24 (± 0.04)3.4 (± 0.5)170[1]
4F-PBP0.61 (± 0.09)0.28 (± 0.05)> 100> 164[1]
NEH0.17 (± 0.03)0.18 (± 0.03)44.9 (± 8.2)264[1]

Note: Data is presented as mean IC50 values with 95% confidence intervals or standard error where available. The DAT/SERT ratio is a calculated measure of selectivity for the dopamine transporter over the serotonin transporter.

Structure-Activity Relationship (SAR) Insights

Several key structural modifications influence the activity of pyrovalerone analogs:

  • α-Alkyl Chain Length: Progressive extension of the α-alkyl chain from a methyl (α-PPP) to a propyl (α-PVP) and then a butyl group (α-PHP) generally enhances the inhibitory potency at both DAT and NET[1][4].

  • Aromatic Ring Substitutions:

    • A 4-methyl group (as seen in pyrovalerone) can increase potency at SERT compared to unsubstituted analogs[1].

    • A 3,4-methylenedioxy moiety (as in MDPV) also tends to increase SERT inhibition potency[1][5].

    • Halogenation , such as a 4-fluoro substitution, can impact potency and selectivity[1].

  • Pyrrolidine (B122466) Ring: The pyrrolidine ring is a critical feature of this class of compounds, contributing to their high affinity for DAT and NET[6].

Experimental Protocols

The data presented in this guide were primarily generated using in vitro monoamine uptake inhibition assays. The following is a generalized protocol for such experiments.

Monoamine Uptake Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% (IC50) of the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, NET, or SERT[1][7].

  • Radiolabeled monoamine substrates (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)[4].

  • Test pyrovalerone analogs.

  • Appropriate assay buffers and cell culture reagents.

  • Scintillation counter.

Procedure:

  • Cell Culture: HEK293 cells expressing the transporter of interest are cultured to an appropriate density in multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test pyrovalerone analog or a vehicle control.

  • Initiation of Uptake: The uptake reaction is initiated by adding the radiolabeled monoamine substrate to the wells.

  • Incubation: The plates are incubated for a defined period at a controlled temperature (e.g., room temperature or 37°C) to allow for transporter-mediated uptake.

  • Termination of Uptake: The uptake is rapidly terminated by washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate[8].

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a non-linear regression curve[8].

Experimental Workflow for Monoamine Reuptake Inhibition Assay A Cell Culture (HEK293 cells expressing DAT, NET, or SERT) B Plating of Cells A->B C Pre-incubation with Pyrovalerone Analog B->C D Addition of Radiolabeled Monoamine Substrate C->D E Incubation D->E F Termination of Uptake (Washing) E->F G Cell Lysis F->G H Scintillation Counting G->H I Data Analysis (IC50 Determination) H->I

Caption: A generalized experimental workflow for determining the IC50 values of pyrovalerone analogs in monoamine reuptake inhibition assays.

Conclusion

The pyrovalerone class of cathinones encompasses a diverse group of potent monoamine uptake inhibitors with varying selectivity profiles. Their pharmacological activity is intricately linked to their chemical structure, with modifications to the α-alkyl chain and the aromatic ring significantly influencing their potency and selectivity for DAT, NET, and SERT. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with these compounds, facilitating a deeper understanding of their therapeutic potential and abuse liability.

References

Safety Operating Guide

Proper Disposal of 4-Isobutylpyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Isobutylpyrrolidin-2-one should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste streams. Disposal must be conducted in accordance with local, state, and federal regulations and institutional protocols. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

Equipment Specification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles

| Lab Coat | Standard laboratory coat |

Work in a well-ventilated area, such as a chemical fume hood, when handling the material for disposal to minimize inhalation risks.[3]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of this compound waste.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, leak-proof container made of a material compatible with this compound (e.g., a glass bottle with a secure cap).[3] Do not use metal containers for any chemical waste unless specifically indicated as safe.

  • Separate Waste Streams:

    • Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) in a designated solid waste container.

    • Liquid Waste: Collect any liquid solutions containing this compound in a separate, designated liquid waste container. Do not mix with other incompatible waste streams.

  • Avoid Mixing: Do not combine this compound waste with other chemical waste unless you have confirmed they are compatible. Incompatible chemicals can react, leading to pressurization, heat generation, or the release of toxic fumes.

Step 2: Proper Labeling of Waste Containers

Properly labeling your waste container is critical for safety and regulatory compliance.

  • Attach a Hazardous Waste Label: Affix a hazardous waste label to the container as soon as you begin accumulating waste.

  • Complete the Label Information:

    • Write the full chemical name: "This compound ". Avoid using abbreviations.

    • Indicate the concentration and composition if it is a solution.

    • List any other components of the waste mixture.

    • Clearly mark the hazard characteristics: "Irritant" .

    • Record the date when the first drop of waste was added to the container (the "accumulation start date").

Step 3: Storage of Chemical Waste
  • Secure the Container: Keep the waste container tightly sealed when not in use.

  • Designated Storage Area: Store the sealed container in a designated and secure satellite accumulation area within the laboratory. This area should be under the direct supervision of laboratory personnel.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Store Away from Incompatibles: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.

Step 4: Arranging for Final Disposal
  • Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[4] Follow their specific procedures for requesting a waste pickup.

  • Do Not Exceed Accumulation Limits: Be aware of the maximum volume of hazardous waste you are allowed to store in your laboratory and the time limits for accumulation (e.g., typically 90 days in the US for certain generator categories).[2]

  • Handover to Professionals: Only trained EHS personnel or a licensed hazardous waste disposal contractor should handle the transportation and final disposal of the chemical waste.

The guiding principle for the disposal of this compound is to manage it as a hazardous waste and dispose of the contents and container at an approved waste disposal plant.[2]

Logical Workflow for Disposal

Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select & Label Hazardous Waste Container ppe->container segregate Segregate Solid & Liquid Waste Streams container->segregate store Store in Designated Satellite Accumulation Area segregate->store Daily Operations containment Use Secondary Containment store->containment contact_ehs Request Pickup from Institutional EHS containment->contact_ehs When Container is Full or Accumulation Time Limit Nears end Professional Disposal (Approved Facility) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Isobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Isobutylpyrrolidin-2-one. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound is classified as a substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure. In case of accidental contact, immediate first aid is crucial.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.

Body Part Required PPE Specifications Operational Scenarios
Hands Chemical-resistant glovesNitrile or other impervious materials.All handling procedures, including weighing, transferring, and disposal.
Eyes Safety glasses with side shields or chemical splash gogglesANSI Z87.1 certified.All handling procedures.
Face Full-face shieldTo be used in conjunction with safety goggles.Procedures with a high risk of splashing (e.g., transferring large volumes, heating).
Body Laboratory coatStandard, long-sleeved.All handling procedures.
Respiratory NIOSH-approved respiratorHalf-face or full-face respirator with organic vapor (OV) cartridges and P95 or higher particulate filters.[2][3][4][5][6]Required when handling the powder form outside of a certified chemical fume hood or in case of a spill.

Operational and Handling Plan

Safe handling of this compound requires adherence to a strict operational workflow to minimize exposure risk.

Experimental Workflow for Handling this compound

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh Weigh this compound in fume hood prep_materials->weigh dissolve Dissolve/react in appropriate solvent weigh->dissolve transfer Transfer solution as needed dissolve->transfer decontaminate Decontaminate work surfaces transfer->decontaminate dispose_liquid Dispose of liquid waste in designated container decontaminate->dispose_liquid dispose_solid Dispose of contaminated solid waste dispose_liquid->dispose_solid remove_ppe Doff PPE correctly dispose_solid->remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][8][9] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8][10][11] Seek immediate medical attention.
Inhalation Move the person to fresh air at once.[7][9] If breathing has stopped, perform artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound and Contaminated Materials

disposal_workflow Disposal Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal liquid_waste Collect liquid waste in a labeled, sealed container store_waste Store waste containers in a designated hazardous waste area liquid_waste->store_waste solid_waste Collect contaminated solid waste (gloves, wipes) in a separate labeled bag solid_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs document Complete hazardous waste disposal form contact_ehs->document

Caption: A procedural diagram for the safe disposal of waste generated from handling this compound.

Decontamination and Disposal of PPE
  • Gloves, wipes, and other disposable items: These should be considered contaminated solid waste and collected in a designated, labeled hazardous waste bag.[12][13]

  • Reusable PPE (e.g., face shield, respirator): Decontaminate according to the manufacturer's instructions. If decontamination is not possible, dispose of as hazardous waste.

  • Laboratory Coat: If significant contamination occurs, remove the lab coat immediately and place it in a labeled bag for professional laundering or disposal as hazardous waste.

All chemical waste, including this compound and contaminated materials, must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[13] Never dispose of this chemical down the drain or in the regular trash.[12] Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.[12][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isobutylpyrrolidin-2-one
Reactant of Route 2
4-Isobutylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.